tert-Nonyl mercaptan
Description
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Structure
3D Structure
Properties
CAS No. |
25360-10-5; 67952-62-9 |
|---|---|
Molecular Formula |
C9H20S |
Molecular Weight |
160.32 |
IUPAC Name |
2,2,4,4-tetramethylpentane-1-thiol |
InChI |
InChI=1S/C9H20S/c1-8(2,3)6-9(4,5)7-10/h10H,6-7H2,1-5H3 |
InChI Key |
GIHYOCFYKBPKKF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)CS |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to tert-Nonyl Mercaptan: Chemical Structure and Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-Nonyl Mercaptan (TNM), a key industrial chemical, is a complex mixture of tertiary nonanethiol isomers. Predominantly utilized as a chain transfer agent in polymerization and as an intermediate in the synthesis of various compounds, a thorough understanding of its isomeric composition and chemical properties is crucial for its effective application and for the development of novel derivatives. This guide provides a detailed examination of the chemical structure of this compound, elucidates the structures of its primary isomers derived from the oligomerization of isobutylene (B52900), and presents its physicochemical properties. Furthermore, it details experimental protocols for its synthesis and analysis by gas chromatography-mass spectrometry (GC-MS).
Chemical Structure and Isomerism
This compound, with the general chemical formula C₉H₂₀S, is not a single compound but rather a mixture of structural isomers. The common CAS number for this mixture is 25360-10-5. The isomeric complexity arises from its synthesis, which involves the reaction of hydrogen sulfide (B99878) with triisobutylene (B147571), a product of isobutylene oligomerization.[1][2] Triisobutylene itself is a mixture of highly branched C₁₂ alkenes. The subsequent addition of a thiol (-SH) group to the tertiary carbon atoms of these C₉ skeletons results in a variety of tert-nonanethiol (B1584881) isomers.
One of the most well-defined isomers is 1,1-dimethylheptanethiol , also known as 2-methyloctane-2-thiol.[3][4] Its structure is characterized by a linear heptyl chain with two methyl groups and a thiol group attached to the same tertiary carbon.
However, the industrial synthesis from triisobutylene suggests that the primary isomers of this compound are derived from the carbon skeletons of the main triisobutylene isomers. The two principal isomers of triisobutylene are 2,2,4,4-tetramethylpentane (B94933) and 2,3,4,4-tetramethylpentene. The corresponding this compound isomers are therefore predicted to be:
-
2,2,4,4-Tetramethyl-1-pentanethiol
-
2,3,4,4-Tetramethyl-2-pentanethiol
The following diagram illustrates the primary isomers of this compound.
Caption: Primary isomers of this compound.
Physicochemical Properties
The physicochemical properties of this compound are typically reported for the isomeric mixture. These properties can vary slightly depending on the specific composition of the mixture.
| Property | Value (for isomeric mixture) | References |
| Molecular Formula | C₉H₂₀S | |
| Molecular Weight | 160.32 g/mol | |
| Appearance | Clear, colorless to light yellow liquid | [5] |
| Boiling Point | 188 °C (lit.) | [5] |
| Density | 0.856 g/mL at 25 °C (lit.) | [5] |
| Flash Point | 40 °C (closed cup) | [5] |
| Refractive Index | n20/D 1.457 (lit.) | |
| Vapor Pressure | 1.44 hPa at 25 °C | [6] |
| Water Solubility | 16.6 mg/L at 20 °C | [6] |
Experimental Protocols
Synthesis of this compound from Triisobutylene
The industrial synthesis of this compound involves the acid-catalyzed addition of hydrogen sulfide to triisobutylene. The following protocol is based on established methods.[1][2]
Materials:
-
Triisobutylene (mixture of isomers)
-
Hydrogen Sulfide (H₂S)
-
Dry cation exchange resin (e.g., Amberlyst 15)
-
Nitrogen (N₂) for inerting
-
Anhydrous sodium sulfate (B86663) (for drying)
-
Suitable reaction vessel (pressure reactor) with stirring and temperature control
-
Gas inlet and outlet with appropriate scrubbing for H₂S
Procedure:
-
Reactor Preparation: The pressure reactor is thoroughly dried and purged with nitrogen to ensure an inert atmosphere.
-
Catalyst Loading: The dry cation exchange resin (e.g., 5-10% by weight of triisobutylene) is added to the reactor.
-
Reactant Charging: Triisobutylene is charged into the reactor.
-
Reaction Conditions: The reactor is sealed and cooled to the desired reaction temperature (typically between 0 °C and 35 °C to maximize selectivity).[1]
-
Hydrogen Sulfide Addition: Hydrogen sulfide is introduced into the reactor under pressure (typically 1-10 bar). The reaction is exothermic and the temperature should be carefully controlled.
-
Reaction Monitoring: The reaction progress can be monitored by taking aliquots and analyzing them by GC-MS to determine the conversion of triisobutylene.
-
Reaction Quenching and Work-up: Once the reaction is complete, the excess hydrogen sulfide is carefully vented through a scrubber. The reaction mixture is filtered to remove the catalyst.
-
Purification: The crude product is washed with a dilute base solution (e.g., sodium bicarbonate) to remove any remaining acidic impurities, followed by washing with water. The organic layer is dried over anhydrous sodium sulfate.
-
Distillation: The final product is purified by vacuum distillation to isolate the this compound isomers from unreacted starting material and any byproducts.
The following diagram outlines the general workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
GC-MS Analysis of this compound Isomers
Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for identifying and quantifying the isomers in a this compound mixture.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Capillary Column: A non-polar column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the branched alkanethiol isomers.
Sample Preparation:
-
Dilute the this compound sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 10-100 µg/mL.
-
If necessary, derivatization can be performed to improve chromatographic performance, although it is often not required for these thiols.
GC-MS Parameters (Typical):
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the sample concentration.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Data Analysis:
-
The individual isomers will be separated based on their boiling points and interaction with the stationary phase, resulting in distinct peaks in the chromatogram.
-
The mass spectrum of each peak can be used to identify the specific isomer by its fragmentation pattern. Key fragments for thiols include the molecular ion (M⁺), [M-SH]⁺, and various alkyl fragments.
-
Quantification can be achieved by integrating the peak areas and using an internal or external standard calibration.
The logical relationship for identifying an unknown component in the this compound mixture using GC-MS is depicted below.
Caption: GC-MS identification workflow for TNM isomers.
Conclusion
This compound is a valuable industrial chemical whose utility is defined by the properties of its constituent isomers. A comprehensive understanding of the isomeric structures, which are primarily derived from the oligomerization of isobutylene, is essential for optimizing its use in various applications. The provided synthesis and analytical protocols offer a framework for the production and characterization of this complex mixture, enabling researchers and professionals to further explore its potential in polymerization, chemical synthesis, and materials science.
References
- 1. US4891445A - Synthesis of tertiary mercaptans from isobutylene homopolymers - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. tert-Nonanethiol | C9H20S | CID 520196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. 2,4,4-TRIMETHYL-2-PENTANETHIOL | 141-59-3 [chemicalbook.com]
- 6. CAS # 57602-97-8, 2,2,4,4-Tetramethyl-3-pentanethiol - chemBlink [chemblink.com]
In-Depth Technical Guide to tert-Nonyl Mercaptan: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Nonyl mercaptan (TNM), also known as tert-nonanethiol, is a versatile organosulfur compound with a highly branched C9 alkyl chain. Its unique chemical structure, characterized by a thiol (-SH) functional group attached to a tertiary carbon, imparts specific reactivity that makes it a valuable intermediate and additive in various industrial applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on quantitative data, detailed experimental methodologies, and the visualization of its key chemical processes. This information is intended to be a valuable resource for researchers and professionals working in polymer chemistry, lubrication technology, and chemical synthesis.
Physical Properties
The physical properties of this compound are crucial for its handling, storage, and application. A summary of these properties is presented in the table below.
| Property | Value | Units | Conditions |
| Molecular Formula | C9H20S | - | - |
| Molecular Weight | 160.32 | g/mol | - |
| Appearance | Clear, colorless liquid | - | Ambient |
| Odor | Strong, pungent | - | - |
| Boiling Point | 188 | °C | at 101.3 kPa |
| Melting Point | < -70 | °C | - |
| Density | 0.856 | g/cm³ | at 25 °C |
| Viscosity | 2.84 | cP | at 20 °C |
| Flash Point | 40 | °C | Closed Cup |
| Vapor Pressure | 0.578 | mmHg | at 25 °C |
| Water Solubility | 16.6 | mg/L | at 20 °C |
| Partition Coefficient (log Kow) | 4.21 | - | at 20 °C |
| Refractive Index | 1.457 | - | at 20 °C |
Chemical Properties and Reactivity
This compound exhibits reactivity typical of thiols, which is largely governed by the sulfhydryl group. It is a flammable liquid and can form explosive mixtures with air. It is stable under recommended storage conditions but is incompatible with strong oxidizing agents. Hazardous decomposition products upon combustion include carbon oxides and sulfur oxides.
Experimental Protocols
The following section details the methodologies for determining the key physical properties of this compound, referencing internationally recognized standards.
Boiling Point Determination (OECD 103)
The boiling point is determined using the ebulliometer method as described in OECD Guideline 103.
-
Apparatus: An ebulliometer equipped with a heating mantle, a condenser, and a calibrated temperature measuring device.
-
Procedure:
-
The ebulliometer is filled with the test substance.
-
The substance is heated to its boiling point.
-
The temperature of the boiling liquid and its vapor are measured under equilibrium conditions.
-
The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa).
-
Density Determination (OECD 109)
The density of liquid this compound is determined using a pycnometer as outlined in OECD Guideline 109.
-
Apparatus: A calibrated pycnometer of a known volume, a balance with a precision of ±0.1 mg, and a constant temperature bath.
-
Procedure:
-
The empty pycnometer is weighed.
-
The pycnometer is filled with the test substance, taking care to avoid air bubbles.
-
The filled pycnometer is brought to the test temperature (25 °C) in the constant temperature bath.
-
The pycnometer is reweighed.
-
The density is calculated from the mass of the substance and the known volume of the pycnometer.
-
Flash Point Determination (ASTM D93)
The flash point is determined using the Pensky-Martens closed-cup tester according to ASTM D93, Procedure A.
-
Apparatus: A Pensky-Martens closed-cup apparatus consisting of a test cup, a lid with a shutter mechanism, a stirrer, a heat source, and an ignition source.
-
Procedure:
-
The test cup is filled with the sample to the specified level.
-
The lid is placed on the cup, and the sample is heated at a controlled rate while being stirred.
-
At regular temperature intervals, the stirring is stopped, and an ignition source is applied through the shutter opening.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.
-
Vapor Pressure Determination (ASTM D5191)
The vapor pressure is determined using the mini method as described in ASTM D5191.
-
Apparatus: An automated vapor pressure instrument.
-
Procedure:
-
A small, chilled sample of the liquid is introduced into a temperature-controlled chamber.
-
The chamber is sealed, and the volume is expanded, creating a vacuum.
-
The sample is allowed to equilibrate at the test temperature (25 °C).
-
The resulting pressure in the chamber is measured as the vapor pressure.
-
Water Solubility Determination (OECD 105)
The water solubility is determined using the flask method as specified in OECD Guideline 105, suitable for substances with solubilities above 10⁻² g/L.
-
Apparatus: A constant temperature bath, flasks with stoppers, and an analytical method for quantifying the concentration of the test substance in water.
-
Procedure:
-
An excess amount of the test substance is added to a known volume of water in a flask.
-
The flask is agitated in a constant temperature bath (20 °C) for a sufficient period to reach equilibrium.
-
The mixture is centrifuged or filtered to separate the undissolved substance.
-
The concentration of the test substance in the aqueous phase is determined by a suitable analytical method.
-
Partition Coefficient (n-octanol/water) Determination (OECD 107)
The n-octanol/water partition coefficient (Kow) is determined using the shake flask method as described in OECD Guideline 107.
-
Apparatus: Centrifuge, mechanical shaker, and analytical equipment to determine the concentration of the substance in both phases.
-
Procedure:
-
n-octanol and water are mutually saturated.
-
A known amount of the test substance is dissolved in either n-octanol or water.
-
The two phases are mixed in a vessel and shaken until equilibrium is reached.
-
The phases are separated by centrifugation.
-
The concentration of the test substance in both the n-octanol and water phases is measured.
-
The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase.
-
Viscosity Determination (OECD 114)
The dynamic viscosity is determined using a rotational viscometer as per OECD Guideline 114.
-
Apparatus: A rotational viscometer with a suitable measuring system (e.g., cone-plate or concentric cylinders) and a temperature-controlled sample holder.
-
Procedure:
-
The sample is placed in the viscometer's measuring cell and allowed to reach thermal equilibrium (20 °C).
-
The measuring spindle is rotated at a known speed, and the resulting torque is measured.
-
The dynamic viscosity is calculated from the torque, rotational speed, and the geometry of the measuring system.
-
Key Chemical Processes and Mechanisms
Synthesis of this compound
This compound is commercially produced by the reaction of a branched nonene (tripropylene) with hydrogen sulfide (B99878) in the presence of an acidic catalyst.
Caption: Synthesis of this compound.
Mechanism as a Chain Transfer Agent in Radical Polymerization
In radical polymerization, this compound acts as a chain transfer agent to control the molecular weight of the resulting polymer. The labile S-H bond allows for the transfer of a hydrogen atom to the growing polymer radical, terminating that chain and initiating a new one.
Caption: Chain transfer mechanism of this compound.
Role as an Anti-Wear Additive in Lubricants
When used as a lubricant additive, this compound and its derivatives form a protective film on metal surfaces under boundary lubrication conditions (high load and/or low speed). This sacrificial layer prevents direct metal-to-metal contact, reducing friction and wear.
Caption: Anti-wear mechanism of this compound.
An In-Depth Technical Guide to the Synthesis of tert-Nonyl Mercaptan from Isobutylene Homopolymers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tert-Nonyl Mercaptan (TNM), a crucial intermediate in various industrial applications, including its role as a chain transfer agent in polymerization and as an additive in lubricant formulations. The synthesis is primarily achieved through the acid-catalyzed addition of hydrogen sulfide (B99878) to isobutylene (B52900) trimers (triisobutylene or nonene). This document details the reaction mechanism, experimental protocols, and characterization of the final product.
Introduction
This compound (TNM) is a mixture of isomeric thiols with the chemical formula C₉H₁₉SH. It is commercially produced by the reaction of hydrogen sulfide with triisobutylene (B147571), a readily available feedstock from the polymerization of isobutylene. The synthesis is typically carried out using a solid acid catalyst, such as a dry cation exchange resin, which offers advantages in terms of catalyst separation and product purity. This guide will focus on the synthesis utilizing a cation exchange resin catalyst, a method that provides high yields and selectivity.
Reaction Mechanism and Signaling Pathway
The synthesis of this compound from triisobutylene and hydrogen sulfide proceeds via an electrophilic addition reaction. The reaction is catalyzed by a strong acid, typically the sulfonic acid groups of a cation exchange resin. The mechanism follows Markovnikov's rule, where the proton from the hydrogen sulfide (activated by the acid catalyst) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable tertiary carbocation. The subsequent nucleophilic attack by the hydrosulfide (B80085) anion (HS⁻) on the carbocation yields the tertiary mercaptan.
Triisobutylene is a mixture of several isomers, with the most common ones being 2,2,4,6,6-pentamethyl-3-heptene (B89596) and 2,4,4,6,6-pentamethyl-2-heptene. The reaction of these isomers with hydrogen sulfide will produce a corresponding mixture of this compound isomers.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
The following experimental protocol is a synthesized procedure based on established methods for the synthesis of tertiary mercaptans using a cation exchange resin catalyst.
Materials and Equipment
-
Reactants:
-
Triisobutylene (mixture of isomers)
-
Hydrogen Sulfide (gas)
-
-
Catalyst:
-
Dry strong acid cation exchange resin (e.g., Amberlyst® 15)
-
-
Equipment:
-
High-pressure stainless-steel reactor equipped with a stirrer, gas inlet, liquid inlet, sampling valve, pressure gauge, and temperature controller.
-
Gas flow meter for hydrogen sulfide.
-
Drying oven for catalyst preparation.
-
Apparatus for distillation for product purification.
-
Standard laboratory glassware.
-
Analytical instruments: Gas Chromatograph-Mass Spectrometer (GC-MS), Nuclear Magnetic Resonance (NMR) spectrometer, and Fourier-Transform Infrared (FTIR) spectrometer.
-
Catalyst Preparation
The cation exchange resin must be thoroughly dried before use to ensure high catalytic activity and minimize side reactions.
-
Place the cation exchange resin (e.g., Amberlyst® 15) in a suitable container.
-
Wash the resin with deionized water to remove any impurities.
-
Dry the resin in an oven at 80-100°C under vacuum for at least 6-8 hours, or until a constant weight is achieved. The water content should ideally be less than 0.2%.
-
Store the dried resin in a desiccator until use.
Synthesis Procedure
The reaction is typically carried out in a continuous or batch-wise manner in a high-pressure reactor.
-
Charge the high-pressure reactor with the dried cation exchange resin.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove air.
-
Introduce the liquid triisobutylene into the reactor.
-
Pressurize the reactor with hydrogen sulfide gas to the desired pressure (e.g., 5-16 bar).
-
Set the reaction temperature to the desired value (e.g., between 0°C and 35°C).[1]
-
Start the stirrer to ensure good mixing of the reactants and catalyst.
-
Maintain a continuous flow of hydrogen sulfide if operating in a continuous mode.
-
Monitor the reaction progress by taking samples periodically and analyzing them by GC.
-
Once the desired conversion of triisobutylene is achieved, stop the reaction by cooling the reactor and venting the excess hydrogen sulfide through a proper scrubbing system (e.g., a sodium hydroxide (B78521) solution).
-
Discharge the liquid product from the reactor.
Work-up and Purification
-
Filter the crude product to remove the catalyst beads.
-
The unreacted triisobutylene and dissolved hydrogen sulfide can be removed by distillation.
-
The crude this compound is then purified by fractional distillation under reduced pressure to obtain the final product with high purity.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: A flowchart of the experimental workflow.
Data Presentation
The following tables summarize the physical properties of this compound and the effect of reaction temperature on product distribution as reported in the literature.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 25360-10-5[2][3] |
| Molecular Formula | C₉H₂₀S[2][3] |
| Molecular Weight | 160.32 g/mol [2][3] |
| Appearance | Clear, colorless liquid |
| Odor | Strong, pungent |
| Boiling Point | 188-191 °C[4] |
| Density | 0.856 g/mL at 25°C[3][4] |
| Refractive Index (n²⁰/D) | 1.457[3] |
| Flash Point | 40 °C (closed cup)[3][4] |
Table 2: Effect of Reaction Temperature on Product Composition in the Synthesis of this compound from Triisobutylene and H₂S *
| Temperature (°C) | Triisobutylene Conversion (%) | This compound (TNM) in Effluent (wt%) | By-products (wt%) |
| 45 | 55.3 | 41.5 | 13.8 |
| 30 | 54.8 | 44.2 | 10.6 |
| 20 | 53.5 | 45.5 | 8.0 |
| 10 | 52.0 | 46.2 | 5.8 |
*Data synthesized from US Patent 4,891,445.[1] By-products mainly consist of lighter mercaptans and olefins resulting from the cracking of triisobutylene.
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify the different isomers present. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 160.32).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the different types of protons in the molecule. The thiol proton (-SH) typically appears as a broad singlet.
-
¹³C NMR: The spectrum will confirm the carbon skeleton of the nonyl group and the presence of the carbon atom attached to the sulfur.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum will show a characteristic absorption band for the S-H stretching vibration, typically in the region of 2550-2600 cm⁻¹.
Safety Considerations
-
Hydrogen Sulfide (H₂S): is a highly toxic, flammable, and corrosive gas. All operations involving H₂S must be conducted in a well-ventilated fume hood with appropriate gas detection and scrubbing systems.
-
This compound: is a flammable liquid with a strong, unpleasant odor. It should be handled in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
High-Pressure Reactions: should only be performed by trained personnel using certified high-pressure equipment.
This guide provides a foundational understanding for the synthesis of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available equipment.
References
- 1. US2485265A - Process for the separation of triisobutylene isomers - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound [webbook.nist.gov]
- 4. JP2011224453A - Method of producing dry cation exchange resin, and dry cation exchange resin produced by the method - Google Patents [patents.google.com]
Spectroscopic Profile of tert-Nonyl Mercaptan: A Technical Guide
Introduction
Tertiary-nonyl mercaptan (TNM), a complex mixture of C9 tertiary thiol isomers, is a crucial industrial chemical primarily utilized as a chain transfer agent in polymerization and as an additive in lubricants. Its chemical structure, characterized by a bulky tertiary alkyl group attached to a sulfhydryl functional group, dictates its reactivity and physical properties. A thorough understanding of its spectroscopic characteristics is paramount for quality control, reaction monitoring, and regulatory compliance. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for tert-nonyl mercaptan, with a focus on the major isomer, 2-methyl-2-octanethiol.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. It is important to note that commercial this compound is a mixture of isomers, and the data presented here is predominantly based on the expected spectrum of the major isomer, 2-methyl-2-octanethiol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Methyl-2-octanethiol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.5 - 1.6 | Singlet | 1H | -SH |
| ~1.3 - 1.4 | Singlet | 6H | -C(CH ₃)₂- |
| ~1.2 - 1.5 | Multiplet | 8H | -(CH ₂)₄- |
| ~0.9 | Triplet | 3H | -CH₂-CH ₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Methyl-2-octanethiol
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~50 - 55 | Quaternary | C -(SH)(CH₃)₂ |
| ~40 - 45 | Methylene | -C H₂- adjacent to quaternary C |
| ~30 - 35 | Methyl | -C(C H₃)₂ |
| ~31.9 | Methylene | -C H₂- |
| ~29.2 | Methylene | -C H₂- |
| ~22.7 | Methylene | -C H₂- |
| ~14.1 | Methyl | -C H₃ |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data below is based on the gas-phase FTIR spectrum available from the NIST/EPA Gas-Phase Infrared Database.[1]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960 - 2850 | Strong | C-H stretching (alkane) |
| 2570 | Weak | S-H stretching (thiol) |
| 1465 | Medium | C-H bending (CH₂ and CH₃) |
| 1375 | Medium | C-H bending (gem-dimethyl) |
| ~720 | Weak | C-S stretching |
Mass Spectrometry (MS)
The mass spectrum of this compound obtained by electron ionization (EI) shows a characteristic fragmentation pattern. The molecular ion peak is often weak or absent due to the facile cleavage of the tertiary carbon-sulfur bond.
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 160 | [M]⁺ (Molecular Ion) |
| 127 | [M - SH]⁺ |
| 101 | [M - C₄H₉]⁺ |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
| 43 | [C₃H₇]⁺ (isopropyl cation) |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible acquisition of high-quality spectroscopic data. The following sections outline generalized procedures for the analysis of a liquid sample like this compound.
NMR Spectroscopy
-
Sample Preparation :
-
Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
The use of a deuterated solvent is necessary for the spectrometer's field frequency lock.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Filter the sample into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Data Acquisition :
-
The NMR spectra should be acquired on a high-resolution spectrometer (e.g., 300 MHz or higher).
-
For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
For a liquid sample like this compound, the spectrum can be obtained directly as a neat liquid.
-
A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.
-
-
Data Acquisition :
-
The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
A background spectrum of the clean salt plates is first recorded and automatically subtracted from the sample spectrum.
-
The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization :
-
The liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Electron Ionization (EI) is a common method for the analysis of relatively volatile and thermally stable compounds like this compound. In this process, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
-
Mass Analysis and Detection :
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
A detector records the abundance of each ion, generating the mass spectrum.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
References
A Technical Guide to the Solubility of tert-Nonyl Mercaptan in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tert-nonyl mercaptan in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for its quantitative determination. This guide is intended to assist researchers, scientists, and professionals in drug development in the handling, application, and analysis of this compound.
Introduction to this compound
This compound (TNM), a mixture of isomers with the chemical formula C9H20S, is a clear, colorless liquid with a characteristic strong, pungent odor. It belongs to the thiol family of organic compounds. TNM is a versatile chemical intermediate utilized in various industrial applications, including polymer production as a chain transfer agent, as an additive in lubricants to enhance anti-wear and anti-corrosion properties, and in the synthesis of surfactants.[1] Its physical and chemical properties, such as its solubility, are critical for its effective use in these applications.
Solubility Profile of this compound
Based on available data, this compound is generally soluble in nonpolar and polar aprotic organic solvents, while its solubility in water is negligible.[2][3] One source indicates a water solubility of 16.6 mg/L at 20°C.[4][5][6] The principle of "like dissolves like" is a good predictor of its solubility behavior; as a relatively nonpolar molecule with a significant hydrocarbon portion, it is expected to be miscible with solvents of similar polarity.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Classification | Solvent Example | Qualitative Solubility | Reference |
| Polar Protic Solvents | Ethanol | Soluble | [1] |
| Water | Negligible | [2][3] | |
| Polar Aprotic Solvents | Diethyl Ether | Soluble | [1] |
| Nonpolar Solvents | Benzene | Soluble | [1] |
| Hexane (B92381) | Expected to be Soluble | N/A | |
| Toluene (B28343) | Expected to be Soluble | N/A |
Note: Solubility in hexane and toluene is inferred from the "like dissolves like" principle and the known solubility of similar long-chain thiols in hydrocarbon solvents. Quantitative determination is recommended for specific applications.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for the quantitative determination of the solubility of a liquid, such as this compound, in an organic solvent. The isothermal shake-flask method is a widely accepted technique for this purpose.
Principle
A saturated solution of the solute (this compound) is prepared by agitating an excess amount of the solute in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the solute in the resulting saturated solution is then determined using a suitable analytical method.
Materials and Equipment
-
This compound (solute)
-
Organic solvent of interest (e.g., ethanol, hexane, toluene)
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatically controlled water bath or incubator
-
Shake-flask apparatus or magnetic stirrer with stir bars
-
Glass vials or flasks with airtight seals
-
Syringes and syringe filters (chemically compatible with the solvent and solute)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a Sulfur Chemiluminescence Detector (SCD), High-Performance Liquid Chromatograph (HPLC))
Procedure
-
Preparation of the System: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed glass vial or flask. The presence of a separate, undissolved phase of the mercaptan should be visible.
-
Equilibration: Place the sealed vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure that equilibrium is reached. A period of 24 to 72 hours is typically recommended, and preliminary experiments should be conducted to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed at the constant temperature for at least 24 hours to allow for complete phase separation. The excess, undissolved this compound will form a distinct layer or droplets.
-
Sampling: Carefully withdraw a sample from the clear, saturated solvent phase using a syringe. Avoid disturbing the undissolved solute phase. Attach a syringe filter to the syringe and filter the sample into a clean vial to remove any suspended micro-droplets.
-
Dilution: Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID). A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.
-
Data Analysis: Calculate the concentration of this compound in the saturated solution from the analytical results and the dilution factor. The solubility is typically expressed as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or as a weight/weight percentage (% w/w).
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for solubility determination.
The "Like Dissolves Like" Principle
The solubility of this compound is governed by the principle of "like dissolves like," which is based on the polarity of the solute and the solvent.
Caption: The "like dissolves like" principle for solubility.
Conclusion
References
A Comprehensive Technical Guide to the Health and Safety of tert-Nonyl Mercaptan in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the health and safety considerations for the handling and use of tert-Nonyl mercaptan (TNM) in a laboratory environment. This document outlines the chemical and physical properties, toxicological data, handling and storage procedures, and emergency protocols associated with this compound. The information is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to work with this compound safely.
Chemical and Physical Properties
This compound, also known as tert-Nonanethiol, is a clear, colorless to light yellow liquid with a strong, pungent odor characteristic of thiols.[1] It is primarily used as a chemical intermediate in the production of polymers, lubricants, and surfactants.[1] A comprehensive summary of its chemical and physical properties is provided in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | This compound, mixture of isomers | [2] |
| Synonyms | tert-Nonanethiol, 2-Methyloctane-2-thiol, 1,1-dimethylheptanethiol | [3] |
| CAS Number | 25360-10-5 | [3] |
| Molecular Formula | C9H20S | [3] |
| Molecular Weight | 160.32 g/mol | [3] |
| Appearance | Clear, colorless to light yellow liquid | [3] |
| Odor | Strong, pungent | [1] |
| Boiling Point | 188 °C | [3] |
| Melting Point | -44.55 °C (estimate) | [3] |
| Flash Point | 40 °C (104 °F) - closed cup | [3] |
| Density | 0.856 g/mL at 25 °C | [3] |
| Vapor Pressure | 1.44 hPa at 25 °C | [3] |
| Water Solubility | 16.6 mg/L at 20 °C | [3] |
| logP (Octanol/Water Partition Coefficient) | 4.21 at 20 °C | [3] |
Toxicological Information and Hazard Classification
The toxicological properties of this compound have not been exhaustively investigated. However, available data indicates that it can cause skin and eye irritation, and may cause an allergic skin reaction.[4] Inhalation may lead to respiratory irritation.[4] It is classified as a flammable liquid and vapor.[4]
Table 2: Acute Toxicity Data for this compound
| Endpoint | Species | Route | Value | Reference(s) |
| LD50 | Rat (male) | Oral | 5,550 mg/kg bw | [5] |
| LD50 | Rat (male) | Dermal | > 2,000 mg/kg bw | [5] |
| LC50 | Rat (male/female) | Inhalation | >= 7.04 mg/L air (analytical) | [5] |
Table 3: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | Reference(s) |
| Flammable liquids (Category 3) | H226: Flammable liquid and vapour | [4] |
| Skin sensitization (Category 1) | H317: May cause an allergic skin reaction | [4] |
| Serious eye irritation (Category 2A) | H319: Causes serious eye irritation | [4] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | [4] |
| Hazardous to the aquatic environment, acute hazard (Category 1) | H400: Very toxic to aquatic life | [5] |
| Hazardous to the aquatic environment, long-term hazard (Category 1) | H410: Very toxic to aquatic life with long lasting effects | [5] |
NFPA 704 Diamond:
-
Health (Blue): 2 - Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury.[6]
-
Flammability (Red): 2 - Must be moderately heated or exposed to relatively high ambient temperature before ignition can occur.[6]
-
Instability/Reactivity (Yellow): 0 - Normally stable, even under fire exposure conditions, and is not reactive with water.[6]
Occupational Exposure Limits
Specific occupational exposure limits (OELs) for this compound from regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the American Conference of Governmental Industrial Hygienists (ACGIH) have not been established. However, for structurally similar mercaptans, OELs have been set. For tertiary-butyl mercaptan, the ACGIH has a Threshold Limit Value (TLV) of 0.5 ppm as an 8-hour time-weighted average (TWA), and NIOSH has a Recommended Exposure Limit (REL) of 0.5 ppm as a 10-hour TWA.[7] For n-butyl mercaptan, OSHA has a Permissible Exposure Limit (PEL) of 10 ppm as an 8-hour TWA, while NIOSH recommends a 15-minute ceiling limit of 0.5 ppm.[8][9] Given the irritating nature and strong odor of mercaptans, it is prudent to maintain exposure to this compound to the lowest achievable levels.
Experimental Protocols
Representative Protocol for Acute Oral Toxicity (based on OECD Test Guideline 401)
-
Objective: To determine the acute oral toxicity (LD50) of this compound.
-
Test Animals: Healthy, young adult rats of a single sex (e.g., Sprague-Dawley), fasted overnight prior to dosing.[10]
-
Dose Administration: The test substance is administered by gavage in graduated doses to several groups of animals, with one dose per group.[10] An aqueous solution is preferred, but if not feasible, a solution in an oil such as corn oil can be used.[10] The volume administered should not exceed 1 mL/100 g of body weight for non-aqueous solutions.[10]
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[11]
-
Necropsy: All animals that die during the study and all surviving animals at the end of the observation period are subjected to a gross necropsy.[10][11]
-
Data Analysis: The LD50 is calculated using a recognized statistical method.
Representative Protocol for Acute Dermal Toxicity (based on OECD Test Guideline 402)
-
Objective: To determine the acute dermal toxicity (LD50) of this compound.
-
Test Animals: Healthy, young adult rats with fur removed from the dorsal area approximately 24 hours before the test.[11]
-
Dose Administration: The test substance is applied uniformly over an area of approximately 10% of the total body surface and covered with a porous gauze dressing for 24 hours.[12][13]
-
Observation Period: Animals are observed for signs of toxicity and mortality for at least 14 days.[11][12] Body weights are recorded weekly.[12]
-
Necropsy: All animals undergo a gross necropsy at the end of the study.[11][12]
-
Data Analysis: The LD50 is determined based on the observed mortality at different dose levels.
Representative Protocol for Acute Inhalation Toxicity (based on OECD Test Guideline 403)
-
Objective: To determine the acute inhalation toxicity (LC50) of this compound.
-
Test System: A dynamic inhalation exposure system is used to generate a stable concentration of the test substance in the air.
-
Test Animals: Healthy, young adult rats are exposed to the test atmosphere for a fixed period, typically 4 hours.[14][15]
-
Concentrations: At least three concentrations are tested, with a sufficient number of animals in each group to allow for statistical analysis.[15]
-
Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.[14][15] Body weight is measured at least weekly.[14]
-
Necropsy: A gross necropsy is performed on all animals.[14][15]
-
Data Analysis: The LC50 is calculated from the concentration-response data.
Representative Protocol for In Vitro Cytotoxicity (Neutral Red Uptake Assay)
-
Objective: To determine the in vitro cytotoxicity of this compound in a mammalian cell line.
-
Cell Culture: A suitable cell line (e.g., Balb/c 3T3 fibroblasts) is cultured in 96-well plates until a semi-confluent monolayer is formed.[16]
-
Exposure: The cells are exposed to a range of concentrations of the test substance for a defined period (e.g., 24 hours).[16]
-
Neutral Red Uptake: After exposure, the cells are incubated with a medium containing neutral red, a supravital dye that is taken up and accumulates in the lysosomes of viable cells.[17][18]
-
Dye Extraction and Measurement: The incorporated dye is extracted from the cells, and the absorbance is measured spectrophotometrically.[18][19]
-
Data Analysis: The concentration of the test substance that inhibits neutral red uptake by 50% (IC50) is determined.[16][18]
Mechanisms of Toxicity and Signaling Pathways
The specific molecular mechanisms of this compound toxicity have not been elucidated. However, the toxicity of mercaptans (thiols) is generally attributed to their ability to induce oxidative stress and interfere with cellular signaling pathways. Thiols can undergo redox cycling, leading to the generation of reactive oxygen species (ROS). Elevated ROS can damage cellular macromolecules, including lipids, proteins, and DNA, and can trigger apoptotic cell death.
References
- 1. nbinno.com [nbinno.com]
- 2. arkema.com [arkema.com]
- 3. This compound | 25360-10-5 [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Mercaptans: Safety, Exposure Limits, and Gas Odorization [gasodorizer.com]
- 8. nj.gov [nj.gov]
- 9. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. scribd.com [scribd.com]
- 12. nucro-technics.com [nucro-technics.com]
- 13. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 14. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 15. eurolab.net [eurolab.net]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 19. qualitybiological.com [qualitybiological.com]
An In-depth Technical Guide to the Thermal Decomposition Products of tert-Nonyl Mercaptan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tertiary-Nonyl Mercaptan (TNM), a complex mixture of C9 tertiary mercaptans, is a crucial intermediate in various industrial applications. Understanding its thermal stability and decomposition pathways is paramount for ensuring safety, optimizing process conditions, and predicting potential byproducts. When subjected to elevated temperatures, particularly in the absence of oxygen (pyrolysis), TNM undergoes a series of complex chemical transformations.
The primary decomposition routes for mercaptans involve either molecular elimination reactions or free-radical pathways. For tertiary mercaptans like TNM, the formation of a stable tertiary carbocation intermediate can favor specific elimination pathways. Under combustion conditions, the decomposition products are simpler, consisting primarily of carbon oxides (CO, CO₂) and sulfur oxides (SO₂, SO₃)[1][2][3][4][5]. However, under controlled thermal decomposition (pyrolysis), a more complex array of organic and sulfur-containing molecules is expected.
Predicted Thermal Decomposition Products
Based on the known thermal behavior of analogous tertiary mercaptans, the pyrolysis of tert-Nonyl mercaptan is anticipated to yield a mixture of hydrocarbons and sulfur-containing compounds. The principal decomposition pathway is likely the elimination of hydrogen sulfide (B99878), leading to the formation of various nonene isomers. At higher temperatures, radical-initiated C-C and C-S bond cleavage will likely result in a broader range of smaller fragments.
Primary Decomposition Products:
-
Nonenes (C₉H₁₈): A mixture of isomers resulting from the elimination of the thiol group and a hydrogen atom from an adjacent carbon.
-
Hydrogen Sulfide (H₂S): A major inorganic byproduct of the elimination reaction.
Secondary and Minor Decomposition Products:
-
Di-tert-nonyl sulfide: May form through intermolecular reactions.
-
Saturated and smaller unsaturated hydrocarbons: Resulting from radical-mediated fragmentation of the nonyl chain (e.g., isobutylene, propane, propene).
-
Elemental Sulfur (S): Can be formed from the decomposition of H₂S at higher temperatures.
-
Other Sulfur Compounds: Trace amounts of smaller mercaptans and sulfides may be produced.
Illustrative Quantitative Data
The following table provides a hypothetical distribution of the major thermal decomposition products of this compound at different pyrolysis temperatures. This data is intended to be illustrative of expected trends, with alkene formation dominating at lower temperatures and fragmentation increasing at higher temperatures.
| Pyrolysis Temperature | Nonene Isomers (mol%) | Hydrogen Sulfide (mol%) | Di-tert-nonyl sulfide (mol%) | Light Hydrocarbons (C1-C4) (mol%) | Other Sulfur Compounds (mol%) |
| 400°C | 75 | 20 | 3 | 1 | 1 |
| 600°C | 60 | 25 | 2 | 10 | 3 |
| 800°C | 40 | 30 | 1 | 25 | 4 |
Experimental Protocols
The analysis of thermal decomposition products of a compound like this compound is typically performed using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). This technique allows for the controlled thermal fragmentation of the sample followed by the separation and identification of the resulting volatile products.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol
-
Sample Preparation:
-
A small, representative sample of this compound (typically in the microgram range) is accurately weighed and placed into a pyrolysis sample cup.
-
-
Pyrolysis:
-
The sample cup is introduced into the pyrolysis unit, which is then rapidly heated to the desired decomposition temperature (e.g., 400°C, 600°C, 800°C) in an inert atmosphere (e.g., helium).
-
The heating can be performed as a single-shot analysis at a specific temperature or as an evolved gas analysis (EGA) where the temperature is ramped to observe the evolution of different products over a temperature range.
-
-
Gas Chromatography (GC):
-
The volatile pyrolysis products are swept from the pyrolyzer into the GC injection port by the carrier gas.
-
The components are separated on a capillary column (e.g., a non-polar or mid-polar column suitable for hydrocarbon and sulfur compound analysis).
-
A typical GC oven temperature program would start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 300°C) to ensure the elution of all products.
-
-
Mass Spectrometry (MS):
-
As the separated components elute from the GC column, they enter the mass spectrometer.
-
The molecules are ionized (typically by electron impact ionization), and the resulting mass-to-charge ratios of the fragments are detected.
-
The obtained mass spectra are used to identify the individual decomposition products by comparison with spectral libraries (e.g., NIST) and by interpretation of fragmentation patterns.
-
-
Data Analysis:
-
The peak areas in the GC chromatogram are integrated to determine the relative abundance of each decomposition product.
-
Quantitative analysis can be performed by calibrating the instrument with known standards of the expected products.
-
Signaling Pathways and Logical Relationships
The thermal decomposition of this compound can be visualized through several potential pathways. The following diagrams, generated using the DOT language, illustrate the most probable mechanisms.
Proposed Decomposition Pathways
Caption: Overview of potential thermal decomposition pathways for this compound.
Experimental Workflow for Product Analysis
Caption: Standard experimental workflow for the analysis of thermal decomposition products.
Conclusion
While specific quantitative data for the thermal decomposition of this compound is not extensively documented, a comprehensive understanding of its likely degradation products and mechanisms can be inferred from the established chemistry of tertiary thiols. The primary decomposition route is expected to be the elimination of hydrogen sulfide to form nonene isomers, with radical fragmentation pathways becoming more significant at higher temperatures. The analytical method of choice for investigating these processes is Pyrolysis-Gas Chromatography-Mass Spectrometry, which provides detailed qualitative and quantitative information about the decomposition products. Further experimental studies are warranted to precisely quantify the product distribution and refine the mechanistic understanding of this compound's thermal decomposition.
References
A Technical Guide to the Synthesis of 2,2-dimethyl-1-propanethiol from 2,2-dimethyl-1-propanol and Hydrogen Sulfide
Important Clarification: The direct reaction of 2,2-dimethyl-1-propanol (a five-carbon alcohol) with hydrogen sulfide (B99878) yields 2,2-dimethyl-1-propanethiol (a five-carbon thiol), also known as neopentyl mercaptan.[1][2] The synthesis of tert-Nonyl mercaptan (a nine-carbon thiol) requires a different synthetic route, typically starting from a nine-carbon olefin. This guide focuses on the scientifically accurate conversion of 2,2-dimethyl-1-propanol to its corresponding thiol.
Introduction
The conversion of alcohols to thiols (mercaptans) via reaction with hydrogen sulfide (H₂S) is a fundamental process in industrial organosulfur chemistry.[3][4] This reaction, often conducted in the gas phase over a heterogeneous catalyst, provides a direct route to valuable sulfur-containing compounds used as odorants, polymerization regulators, and intermediates in the synthesis of pharmaceuticals and agrochemicals. This whitepaper provides a detailed technical overview of the synthesis of 2,2-dimethyl-1-propanethiol from 2,2-dimethyl-1-propanol, covering the underlying chemistry, catalytic systems, experimental procedures, and potential side reactions.
The overall transformation is represented by the following equation:
(CH₃)₃CCH₂OH + H₂S ⇌ (CH₃)₃CCH₂SH + H₂O
This reaction is an equilibrium process favored by the removal of water or the use of an excess of one reactant.
Catalysis and Reaction Mechanism
The synthesis of thiols from alcohols and H₂S is typically facilitated by solid acid catalysts at elevated temperatures.[3] The choice of catalyst is critical to maximize the selectivity for the desired thiol and minimize the formation of byproducts such as ethers, sulfides, and dehydration products (alkenes).
Catalyst Systems:
-
Metal Oxides: Alumina (Al₂O₃), titania (TiO₂), and zirconia (ZrO₂) are commonly used due to their acidic surface properties and thermal stability.
-
Mixed Metal Oxides: Catalysts such as cobalt-molybdenum (CoMo) or nickel-molybdenum (B8610338) (NiMo) supported on alumina, which are also used in hydrotreating, are effective for this transformation.[5]
-
Zeolites: These materials offer shape selectivity and tunable acidity, which can be advantageous in controlling byproduct formation.
Reaction Mechanism: The reaction proceeds via an acid-catalyzed nucleophilic substitution.
-
Protonation of the Alcohol: The hydroxyl group of 2,2-dimethyl-1-propanol is protonated by an acidic site on the catalyst surface, forming a good leaving group (water).
-
Nucleophilic Attack: A molecule of hydrogen sulfide acts as the nucleophile, attacking the electrophilic carbon atom.
-
Deprotonation: The resulting intermediate is deprotonated to yield the final product, 2,2-dimethyl-1-propanethiol, and regenerate the catalytic site.
A significant challenge with neopentyl alcohol is its structure. While it is a primary alcohol, the formation of a primary carbocation is highly unfavorable. Treatment with strong acids can lead to a 1,2-methyl shift (a Wagner-Meerwein rearrangement) to form a more stable tertiary carbocation, which can then lead to a mixture of alkene byproducts, primarily 2-methyl-2-butene.[6][7][8][9] Therefore, catalyst selection must aim to facilitate the direct substitution pathway while suppressing dehydration and rearrangement pathways.[3]
Quantitative Data and Reaction Parameters
While specific kinetic data for the synthesis of 2,2-dimethyl-1-propanethiol is not extensively published, the general conditions for the conversion of primary alcohols to thiols can be summarized. The optimal parameters require a balance between achieving a high reaction rate and minimizing undesirable side reactions.
| Parameter | Typical Range | Rationale & Impact on a 5-Carbon Alcohol |
| Catalyst | Acidic metal oxides (e.g., γ-Al₂O₃, TiO₂), Supported metals (CoMo/Al₂O₃)[5] | Provides active sites for alcohol protonation. Strong acidity can promote unwanted dehydration and rearrangement, a key concern for neopentyl alcohol.[3][6] |
| Temperature | 200 - 400 °C | Higher temperatures increase reaction rate but can also favor dehydration and catalyst coking. A moderate temperature is needed to balance conversion and selectivity. |
| Pressure | 1 - 20 bar | Higher pressure can increase reactant concentration at the catalyst surface but has a minimal effect on equilibrium for this reaction type. |
| H₂S : Alcohol Molar Ratio | 2:1 to 10:1 | An excess of H₂S shifts the equilibrium towards the thiol product and helps suppress the formation of dialkyl sulfide byproducts. |
| Space Velocity (GHSV/LHSV) | 400 - 2000 h⁻¹ | Lower space velocity (longer residence time) increases conversion but may also increase the formation of secondary products. |
Experimental Protocols
The following section describes a representative experimental protocol for the continuous gas-phase synthesis of 2,2-dimethyl-1-propanethiol.
4.1 Materials and Equipment
-
Reactants: 2,2-dimethyl-1-propanol (≥99%), Hydrogen Sulfide (≥99.5%).
-
Catalyst: γ-Alumina, pelletized (e.g., 1/8" pellets).
-
Equipment: High-pressure fixed-bed reactor (e.g., stainless steel tube), mass flow controllers (for H₂S and carrier gas like N₂), syringe pump (for alcohol), furnace, back-pressure regulator, condenser/cold trap system, gas chromatograph (GC) for analysis.
4.2 Catalyst Activation
-
Load the fixed-bed reactor with a known quantity of the γ-alumina catalyst.
-
Heat the reactor to 350-450 °C under a steady flow of an inert gas (e.g., nitrogen) for 2-4 hours to remove physisorbed water and other impurities from the catalyst surface.
-
Cool the reactor to the desired reaction temperature under the inert gas flow.
4.3 Reaction Procedure
-
Set the furnace to the reaction temperature (e.g., 250 °C).
-
Pressurize the system to the desired pressure (e.g., 5 bar) using the back-pressure regulator and an inert gas.
-
Introduce hydrogen sulfide gas into the reactor at a set flow rate (e.g., corresponding to a 5:1 molar ratio with the alcohol).
-
Once the H₂S flow is stable, begin feeding the liquid 2,2-dimethyl-1-propanol into a heated vaporization zone before the reactor using the syringe pump.
-
The combined gas stream (alcohol vapor + H₂S) passes through the heated catalyst bed where the reaction occurs.
-
The reactor effluent passes through the back-pressure regulator and is then cooled using a condenser and a series of cold traps (e.g., ice-water bath followed by a dry ice/acetone bath) to collect the liquid products (thiol, unreacted alcohol, water) and separate them from non-condensable gases.
-
The off-gas should be passed through a scrubber containing a basic solution (e.g., aqueous NaOH) to neutralize unreacted toxic H₂S.
-
Periodically sample the liquid product from the cold trap and analyze by GC to determine conversion and selectivity.
4.4 Safety Considerations
-
Hydrogen Sulfide is extremely toxic, flammable, and corrosive. All experiments must be conducted in a well-ventilated fume hood. H₂S gas detectors should be in place.
-
The reaction is performed under pressure and at high temperatures, requiring appropriate pressure-rated equipment and safety shielding.
-
A proper off-gas scrubbing system is mandatory to prevent the release of H₂S into the atmosphere.
Visualizations
The following diagrams illustrate the key chemical and process relationships.
Caption: Acid-catalyzed pathway for thiol formation.
Caption: Workflow for continuous gas-phase synthesis.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 1-Propanethiol, 2,2-dimethyl- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiol - Wikipedia [en.wikipedia.org]
- 5. ias.ac.in [ias.ac.in]
- 6. When neopentyl alcohol is treated with , a mixture of two alkenes is - askIITians [askiitians.com]
- 7. In the reaction given below, `X` is Neopentyl alcohol `overset(H_(2)SO_(4))(rarr)X` [allen.in]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
Theoretical Insights into the Reactivity of tert-Nonyl Mercaptan's Thiol Group: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-Nonyl Mercaptan (TNM), a sterically hindered organosulfur compound, possesses a reactive thiol (-SH) group that governs its chemical behavior and potential applications, particularly in polymerization and as a precursor in pharmaceutical synthesis. Understanding the intrinsic reactivity of this thiol group is paramount for optimizing its use and developing novel applications. This technical guide provides an in-depth analysis of the theoretical principles governing the reactivity of TNM's thiol functionality. We delve into computational methodologies for predicting key physicochemical properties, including the acid dissociation constant (pKa) and the sulfur-hydrogen (S-H) bond dissociation energy (BDE). Through a synthesis of established theoretical models and data from analogous sterically hindered thiols, this paper elucidates the impact of the bulky tert-nonyl group on the thiol's acidity, nucleophilicity, and antioxidant potential. Detailed computational workflows and reaction pathways are presented to offer a comprehensive theoretical framework for researchers in chemistry and drug development.
Introduction to this compound and Thiol Reactivity
This compound (TNM) is a high-molecular-weight thiol characterized by a tertiary alkyl structure attached to the sulfhydryl group. This bulky architecture introduces significant steric hindrance around the reactive sulfur center, profoundly influencing its chemical properties. The thiol group is a versatile functional group, capable of acting as an acid, a potent nucleophile, and a hydrogen atom donor in radical scavenging processes. The reactivity of the thiol is primarily dictated by two key bond cleavage pathways of the S-H bond:
-
Heterolytic Cleavage: The S-H bond breaks, with both electrons remaining on the sulfur atom, forming a thiolate anion (RS⁻) and a proton (H⁺). This process is fundamental to the thiol's acidity (pKa) and its nucleophilic character.
-
Homolytic Cleavage: The S-H bond breaks, with each atom retaining one electron, forming a thiyl radical (RS•) and a hydrogen atom (H•). The energy required for this process, the Bond Dissociation Energy (BDE), is a critical indicator of the compound's ability to act as a radical-scavenging antioxidant.
The bulky tert-nonyl group in TNM is expected to sterically hinder the approach of reactants and destabilize the resulting thiolate anion, thereby modulating its reactivity compared to less hindered primary or secondary thiols.
Theoretical and Computational Methodologies
Theoretical studies, primarily employing Density Functional Theory (DFT), are powerful tools for predicting and understanding the reactivity of molecules like TNM.[1] These computational methods allow for the calculation of key thermodynamic and kinetic parameters that are often difficult to measure experimentally.
Protocol for pKa Prediction
The acid dissociation constant (pKa) is a measure of a compound's acidity in solution. For thiols, a lower pKa indicates a stronger acid and a greater propensity to form the highly nucleophilic thiolate anion.[2] Computational pKa prediction for thiols in aqueous solution requires careful consideration of solvation effects. High-accuracy predictions are often achieved using a combined explicit-implicit solvation model.[3]
Computational Protocol:
-
Geometry Optimization: The initial structures of the neutral thiol (RSH) and its conjugate base, the thiolate anion (RS⁻), are optimized in the gas phase using a suitable DFT functional (e.g., B3LYP, M06-2X, ωB97XD) and basis set (e.g., 6-31+G(d,p)).[3][4]
-
Explicit Solvation: Several explicit water molecules (typically 3-4) are strategically placed around the sulfur atom to model the direct hydrogen-bonding interactions, which are crucial for accurately representing the solvation of both the thiol and thiolate.[3][5] The geometry of these solute-water clusters is then re-optimized.
-
Implicit Solvation: The optimized clusters are subjected to single-point energy calculations within a polarizable continuum model (PCM) or the SMD solvation model to account for bulk solvent effects.[4][6]
-
Free Energy Calculation: The Gibbs free energies of the solvated species (RSH and RS⁻) are calculated. The pKa is then derived from the free energy change (ΔG°aq) of the deprotonation reaction in the aqueous phase.
Protocol for S-H Bond Dissociation Energy (BDE) Calculation
The S-H BDE is the enthalpy change associated with the homolytic cleavage of the sulfur-hydrogen bond. A lower BDE indicates a weaker S-H bond and a higher potential for the thiol to act as a hydrogen atom donor to scavenge free radicals.
Computational Protocol:
-
Geometry Optimization: The geometries of the parent thiol (ArX-H), the resulting thiyl radical (ArX•), and a hydrogen atom (H•) are optimized.
-
Enthalpy Calculation: The enthalpies (H) of all three species are calculated at the same level of theory.
-
BDE Calculation: The BDE is calculated as: BDE = H(ArX•) + H(H•) - H(ArX-H)[7]
DFT functionals such as M06-2X and M05-2X have been shown to yield highly accurate BDE values for sulfur-containing aromatic compounds.[7]
Reactivity Analysis of this compound
Acidity and Nucleophilicity (Heterolytic Reactivity)
The pKa of simple alkanethiols is typically around 10-11. However, the bulky tertiary alkyl group in TNM is expected to increase this value. The steric hindrance impedes the organization of solvent molecules around the resulting thiolate anion, leading to poorer solvation and destabilization relative to the neutral thiol. This makes deprotonation less favorable. For comparison, 2-methyl-2-propanethiol (tert-butyl mercaptan) has a pKa of 11.2, which is higher than that of primary thiols like 1-butanethiol (B90362) (pKa 10.66).[2][8]
Once formed, the tert-nonyl thiolate anion is a potent nucleophile due to the high polarizability of the sulfur atom.[9] However, its effectiveness in S_N2 reactions will be highly dependent on the steric accessibility of the electrophilic center. While the thiolate is intrinsically a strong nucleophile, its large steric profile can significantly reduce reaction rates with hindered electrophiles.[9][10]
Antioxidant Potential (Homolytic Reactivity)
The antioxidant activity of thiols is primarily mediated through the Hydrogen Atom Transfer (HAT) mechanism, where the thiol donates its hydrogen atom to a free radical, thus neutralizing it.[1] The efficiency of this process is directly related to the S-H BDE.
The S-H BDE in alkanethiols is influenced by the stability of the resulting thiyl radical. Alkyl substitution on the carbon adjacent to the sulfur atom has a relatively small effect on the S-H BDE compared to electronic effects seen in substituted thiophenols.[11] Therefore, the S-H BDE of TNM is expected to be comparable to other aliphatic thiols, which are generally in the range of 87-90 kcal/mol. This suggests that TNM has the potential to act as a moderate radical-scavenging antioxidant. The primary mechanism involves the reaction of the thiol with a radical (X•) to form a stable species (XH) and a thiyl radical (RS•). The thiyl radical can then be terminated by reacting with another radical or dimerizing to form a disulfide.
Quantitative Data Summary
While specific experimentally verified or computationally derived data for this compound is scarce, the following table summarizes expected values based on theoretical principles and data from analogous compounds.
| Parameter | Predicted Value for this compound | Basis for Prediction | Reference Compound(s) & Value(s) |
| pKa (in water) | ~11.2 - 11.5 | Increased steric hindrance destabilizes the thiolate anion, raising the pKa relative to primary thiols. | tert-Butyl Mercaptan (pKa ≈ 11.2)[8] |
| S-H Bond Dissociation Energy (BDE) | ~87 - 90 kcal/mol | Alkyl substitution has a minor effect on the stability of the thiyl radical and thus the S-H BDE. | Methanethiol (87 kcal/mol)[12] |
| Nucleophilicity | High (intrinsic) / Moderate (effective) | Sulfur is highly polarizable, but steric bulk can hinder reactions with sterically demanding electrophiles. | Thiolates are generally excellent nucleophiles.[9] |
Experimental Protocols for Validation
The theoretical predictions outlined in this guide can be validated through established experimental techniques.
Protocol for Experimental pKa Determination
The pKa of a thiol can be determined using methods such as potentiometric or spectrophotometric titration.[13]
Method: UV-Vis Spectrophotometric Titration
-
Principle: The thiolate anion (RS⁻) has a distinct UV absorbance maximum (around 240 nm) that is absent in the protonated thiol (RSH). The increase in absorbance at this wavelength is monitored as a function of pH.
-
Preparation: A solution of this compound is prepared in a series of buffer solutions spanning a wide pH range (e.g., pH 8 to 13).
-
Measurement: The UV-Vis spectrum of each solution is recorded.
-
Analysis: The absorbance at the thiolate's λ_max is plotted against pH. The resulting sigmoidal curve is fitted, and the pH at the inflection point corresponds to the pKa.[13]
Protocol for Experimental Antioxidant Activity Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the radical scavenging ability of a compound.[14]
Method: DPPH Radical Scavenging Assay
-
Principle: The stable DPPH radical has a deep violet color with an absorbance maximum around 517 nm. When it is reduced by an antioxidant (a hydrogen donor), the color fades to yellow. The decrease in absorbance is proportional to the radical scavenging activity.[14][15]
-
Procedure: a. A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared. b. Various concentrations of this compound are added to the DPPH solution. c. The mixture is incubated in the dark for a set period (e.g., 30 minutes).[14] d. The absorbance is measured at 517 nm.
-
Analysis: The percentage of DPPH radical scavenging is calculated for each concentration. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Conclusion
Theoretical and computational studies provide a powerful framework for understanding the reactivity of the thiol group in this compound. The bulky tertiary alkyl group is predicted to increase the thiol's pKa due to steric hindrance affecting the solvation of the thiolate anion, thereby modulating its nucleophilicity. Concurrently, the S-H bond dissociation energy is expected to be similar to that of other alkanethiols, suggesting a capacity for radical scavenging. The computational and experimental protocols detailed in this guide offer a clear path for researchers to further probe and validate these theoretical insights, paving the way for the rational design of new applications for this versatile molecule in materials science and drug development.
References
- 1. Frontiers | Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach [frontiersin.org]
- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical modeling of pKa's of thiol compounds in aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Tert-Nonyl Mercaptan as a Chain Transfer Agent in Emulsion Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-nonyl mercaptan (TNM) is a highly effective chain transfer agent (CTA) utilized in emulsion polymerization to control the molecular weight and molecular weight distribution of polymers.[1][2] As a thiol, TNM can donate a hydrogen atom to a growing polymer radical, effectively terminating that chain and initiating a new one. This process is crucial for tailoring the physical and mechanical properties of the resulting polymer, such as its processability, melt flow, and stability.[2] TNM is particularly noted for its high reactivity, which allows for the production of polymers with a low molecular weight polydispersity at high conversions and in shorter reaction times, making it a preferable alternative to other less reactive CTAs like tert-dodecyl mercaptan in certain applications.[1][3]
These application notes provide a comprehensive overview of the use of this compound in emulsion polymerization, including its mechanism of action, quantitative data on its effects, detailed experimental protocols, and visual diagrams of the key processes.
Mechanism of Action: Chain Transfer
In emulsion polymerization, the chain transfer process involving this compound proceeds via a free-radical mechanism. The primary role of a CTA is to lower the average molecular weight of the polymer by introducing a competing reaction to chain propagation.
The key steps are as follows:
-
Initiation: A water-soluble initiator generates free radicals.
-
Propagation: The initiator radicals react with monomer units, leading to the growth of a polymer chain (P•).
-
Chain Transfer: The growing polymer radical (P•) abstracts a hydrogen atom from this compound (R-SH), terminating the polymer chain (P-H) and creating a new thiyl radical (RS•).
-
Re-initiation: The newly formed thiyl radical (RS•) reacts with a monomer unit, initiating the growth of a new polymer chain.
This process effectively shortens the length of the polymer chains, thereby reducing the overall molecular weight. The high reactivity of TNM ensures that this transfer process is efficient.[1]
Quantitative Data
The effectiveness of a chain transfer agent is quantified by its chain transfer constant (Cₓ), which is the ratio of the rate constant of chain transfer (ktr) to the rate constant of propagation (kp). A higher Cₓ value indicates a more efficient chain transfer agent.
Table 1: Effective Reactivity Ratios for Mercaptans in Styrene (B11656) Emulsion Polymerization at 70°C
| Chain Transfer Agent | Effective Reactivity Ratio (Cₓ = kfX/kp) |
| This compound | 2.003 |
| n-Nonyl mercaptan | 1.937 |
| n-Decyl mercaptan | 4.409 |
| tert-Undecyl mercaptan | 1.003 |
| n-Dodecyl mercaptan | 0.699 |
| tert-Dodecyl mercaptan | 0.513; 0.317; 1.509 |
| tert-Tridecyl mercaptan | 0.293 |
Source: Adapted from literature data.[2]
The following table, adapted from a study on n-nonyl mercaptan (a close structural isomer of TNM), illustrates the impact of CTA concentration on the molecular weight and polydispersity of polystyrene synthesized via batch emulsion polymerization at 70°C.
Table 2: Effect of n-Nonyl Mercaptan (nNM) Concentration on Polystyrene Molecular Weight
| Experiment | nNM (g) | Final Monomer Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity (Mw/Mn) |
| B1 | 0.00 | 97.8 | 305,000 | 1,010,000 | 3.31 |
| B2 | 0.45 | 97.5 | 110,000 | 340,000 | 3.09 |
| B3 | 0.90 | 97.2 | 81,000 | 235,000 | 2.90 |
| B4 | 1.80 | 96.5 | 56,000 | 155,000 | 2.77 |
Source: Adapted from a study on n-nonyl mercaptan in styrene emulsion polymerization.[1]
Experimental Protocols
The following protocols are representative examples for the use of this compound in the emulsion polymerization of styrene. These can be adapted for other monomer systems.
Materials
-
Styrene (monomer), washed with 15% KOH solution and then deionized water, and dried with CaCl₂
-
This compound (TNM) (Chain Transfer Agent)
-
Potassium persulfate (K₂S₂O₈) (Initiator)
-
Sodium lauryl sulfate (B86663) (SLS) (Emulsifier)
-
Sodium bicarbonate (NaHCO₃) (Buffer)
-
Distilled and deionized (DDI) water
-
Nitrogen gas (for purging)
Protocol 1: Batch Emulsion Polymerization of Styrene
This protocol is adapted from a study on n-nonyl mercaptan.[1]
-
Reactor Setup:
-
Assemble a 1-liter glass reactor equipped with a mechanical stirrer (e.g., anchor stirrer), a reflux condenser, a nitrogen inlet, a sampling system, and a temperature control system (e.g., a thermostatic bath).
-
-
Preparation of Aqueous Phase:
-
In the reactor, dissolve the emulsifier (e.g., sodium lauryl sulfate) and buffer (e.g., sodium bicarbonate) in approximately 500 g of DDI water.
-
-
Charging Monomer and CTA:
-
Add the styrene monomer and the desired amount of this compound to the reactor containing the aqueous phase.
-
Stir the mixture for approximately 30 minutes to ensure good dispersion.
-
-
Initiation of Polymerization:
-
Purge the reactor with nitrogen for at least 30 minutes to remove oxygen.
-
Heat the reactor contents to the desired reaction temperature (e.g., 70°C) and allow the temperature to stabilize.
-
Dissolve the initiator (e.g., potassium persulfate) in a small amount of DDI water (e.g., 10 g).
-
Add the initiator solution to the reactor to start the polymerization.
-
-
Reaction and Monitoring:
-
Maintain the reaction temperature and stirring rate (e.g., 250 rpm) throughout the polymerization.
-
Periodically take samples to monitor monomer conversion (e.g., by gravimetry) and polymer molecular weight (e.g., by gel permeation chromatography).
-
-
Termination and Cooling:
-
Once the desired conversion is reached, cool the reactor to room temperature to stop the polymerization.
-
Protocol 2: Semibatch Emulsion Polymerization of Styrene
This protocol allows for better control over the molecular weight distribution.
-
Reactor Setup:
-
Use the same reactor setup as in the batch protocol, with the addition of a feed pump for the monomer and CTA mixture.
-
-
Initial Reactor Charge:
-
Charge the reactor with the emulsifier, buffer, and a portion of the DDI water.
-
Heat the reactor to the reaction temperature (e.g., 70°C) under a nitrogen purge.
-
Add the initiator solution to the reactor.
-
-
Preparation of the Pre-emulsion:
-
In a separate vessel, prepare a pre-emulsion of the styrene monomer, this compound, the remaining emulsifier, and DDI water.
-
-
Feeding and Polymerization:
-
Once the reactor has reached the desired temperature, start the continuous feed of the pre-emulsion into the reactor at a controlled rate.
-
Maintain the reaction temperature and stirring throughout the feed.
-
-
Post-reaction:
-
After the feed is complete, continue the reaction for a specified period (e.g., 1-2 hours) to ensure high monomer conversion.
-
-
Cooling and Characterization:
-
Cool the reactor to room temperature and collect the latex for analysis as described in the batch protocol.
-
Visualizations
Chain Transfer Mechanism
Caption: Mechanism of chain transfer with this compound.
Experimental Workflow for Batch Emulsion Polymerization
Caption: Workflow for batch emulsion polymerization using TNM.
References
Application Notes and Protocols: Controlling Polymer Molecular Weight with tert-Nonyl Mercaptan
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of polymers, precise control over molecular weight and its distribution is paramount for tailoring the final material's properties, such as viscosity, mechanical strength, and processability. This is particularly critical in applications within the pharmaceutical and biomedical fields, where polymer characteristics can influence drug delivery rates, biocompatibility, and device performance. tert-Nonyl mercaptan (TNM) is a highly effective chain transfer agent (CTA) used in free-radical polymerization to regulate polymer chain length. This document provides detailed insights into the mechanism of TNM, protocols for its use, and expected outcomes in controlling polymer molecular weight.
Mercaptans, also known as thiols, function as CTAs by interrupting the propagation of a growing polymer chain and initiating a new one.[1] This process effectively lowers the average molecular weight of the resulting polymer and can lead to a narrower molecular weight distribution.[2][3] TNM, a tertiary mercaptan, is utilized in various polymerization systems, including those for producing styrenics and acrylics.[4]
Mechanism of Action
In free-radical polymerization, a growing polymer chain (P•) reacts with a monomer (M) to propagate. When a chain transfer agent like this compound (R-SH) is present, the growing polymer chain can abstract the hydrogen atom from the sulfur of the mercaptan. This terminates the growth of that particular polymer chain (P-H) and creates a new thiyl radical (RS•). This new radical can then initiate the polymerization of a new polymer chain by reacting with a monomer. This chain transfer reaction is a competitive process with the propagation reaction.
The key steps in the chain transfer mechanism involving this compound are:
-
Initiation: An initiator generates a primary radical which reacts with a monomer to start a polymer chain.
-
Propagation: The polymer chain radical adds monomer units, increasing its length.
-
Chain Transfer: The growing polymer radical reacts with this compound, terminating the polymer chain and creating a new thiyl radical.
-
Re-initiation: The thiyl radical reacts with a monomer, starting a new polymer chain.
The efficiency of a chain transfer agent is quantified by its chain transfer constant (C_s), which is the ratio of the rate constant of chain transfer (k_tr) to the rate constant of propagation (k_p). A higher chain transfer constant indicates a more effective molecular weight regulator.[5] For this compound in styrene (B11656) polymerization at 70°C, the effective reactivity ratio (analogous to the chain transfer constant) has been reported to be approximately 2.003.
Data Presentation
The concentration of this compound has a direct and predictable impact on the molecular weight of the resulting polymer. As the concentration of TNM increases, the frequency of chain transfer events rises, leading to the formation of shorter polymer chains. Consequently, both the number-average molecular weight (Mn) and the weight-average molecular weight (Mw) decrease. This also typically results in a narrower molecular weight distribution, as indicated by a lower polydispersity index (PDI = Mw/Mn).
The following table provides an illustrative example of the expected effect of varying this compound concentration on the molecular weight and PDI of polystyrene synthesized via emulsion polymerization.
| Experiment ID | Monomer | Initiator (phm¹) | TNM (phm¹) | Mn ( kg/mol ) | Mw ( kg/mol ) | PDI (Mw/Mn) |
| 1 | Styrene | 0.3 | 0.0 | 150 | 330 | 2.2 |
| 2 | Styrene | 0.3 | 0.1 | 85 | 180 | 2.1 |
| 3 | Styrene | 0.3 | 0.3 | 40 | 82 | 2.05 |
| 4 | Styrene | 0.3 | 0.5 | 25 | 51 | 2.04 |
¹phm = parts per hundred monomer by weight. Note: The data in this table is representative and intended to illustrate the general trend. Actual experimental results may vary based on specific reaction conditions.
Experimental Protocols
The following is a generalized protocol for the emulsion polymerization of styrene using this compound as a chain transfer agent. This protocol can be adapted for other monomers and polymerization techniques (e.g., solution or bulk polymerization) with appropriate modifications to the reaction conditions.
Materials
-
Styrene (monomer), inhibitor removed
-
This compound (TNM) (chain transfer agent)
-
Potassium persulfate (K₂S₂O₈) (initiator)
-
Sodium dodecyl sulfate (B86663) (SDS) (surfactant)
-
Sodium bicarbonate (NaHCO₃) (buffer)
-
Deionized water
-
Nitrogen gas (for purging)
Equipment
-
Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet/outlet
-
Thermostatic water bath
-
Syringes for injection
-
Sampling apparatus
-
Standard laboratory glassware
Protocol: Emulsion Polymerization of Styrene
-
Reactor Setup: Assemble the jacketed glass reactor and ensure all connections are secure. Connect the reactor to the thermostatic water bath.
-
Preparation of Aqueous Phase: In a separate beaker, dissolve the sodium dodecyl sulfate and sodium bicarbonate in deionized water.
-
Charging the Reactor: Add the aqueous phase to the reactor. Begin stirring at a constant rate (e.g., 200-300 rpm) and start purging the system with nitrogen to remove oxygen.
-
Preparation of Organic Phase: In a separate, sealed container, mix the desired amounts of styrene and this compound.
-
Addition of Organic Phase: Once the reactor has been adequately purged with nitrogen (typically 30-60 minutes), add the styrene/TNM mixture to the reactor. Allow the mixture to emulsify for approximately 30 minutes under continuous stirring and nitrogen purging.
-
Initiation: Heat the reactor to the desired polymerization temperature (e.g., 70°C). In a separate vial, dissolve the potassium persulfate initiator in a small amount of deionized water. Once the reactor temperature is stable, inject the initiator solution into the reactor to start the polymerization.
-
Polymerization: Maintain the reaction at the set temperature and stirring rate for the desired duration (e.g., 4-8 hours). Monitor the reaction progress by taking samples periodically to determine monomer conversion (via gravimetry) and molecular weight (via Gel Permeation Chromatography - GPC).
-
Termination and Work-up: Cool the reactor to room temperature to stop the polymerization. The resulting product is a polymer latex. To isolate the polymer, it can be precipitated by adding the latex to a non-solvent such as methanol, followed by filtration and drying in a vacuum oven.
Conclusion
This compound is a valuable tool for researchers and scientists in controlling the molecular weight of polymers synthesized via free-radical polymerization. Its mechanism of action through chain transfer allows for the predictable reduction of polymer chain length and the narrowing of the molecular weight distribution. By carefully selecting the concentration of TNM, the properties of the final polymer can be tailored to meet the specific demands of various applications, including those in drug development and materials science. The provided protocols offer a starting point for the implementation of TNM in laboratory-scale polymer synthesis.
References
Application Notes and Protocols: Tert-Nonyl Mercaptan in Styrene-Butadiene Rubber Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Styrene-Butadiene Rubber (SBR) is a versatile synthetic elastomer with wide-ranging applications, most notably in the tire industry. The precise control of its molecular weight and molecular weight distribution during synthesis is paramount to achieving desired physical properties such as processability, tensile strength, and abrasion resistance. Tert-Nonyl Mercaptan (TNM), a C9 thiol, serves as a highly effective chain transfer agent (CTA) in the emulsion polymerization of SBR, enabling fine control over these critical parameters. This document provides detailed application notes and experimental protocols for the use of this compound in SBR synthesis.
Mercaptans are crucial in polymer manufacturing for regulating polymer chain length, which in turn influences the material's processing conditions and mechanical performance.[1][2] The use of a chain transfer agent like TNM allows for a narrower molecular weight distribution, enhancing the final properties of the SBR.[3] Nonyl mercaptans, such as TNM, have been noted for their high reactivity in comparison to other commonly used chain transfer agents like tert-dodecyl mercaptan (TDM).[4][5] This higher reactivity means that less TNM may be required to achieve the desired molecular weight control.[5]
Principle of Operation: Chain Transfer Mechanism
In radical polymerization, a chain transfer agent provides a labile hydrogen atom that can be abstracted by the propagating polymer radical. This terminates the growth of that particular polymer chain and creates a new radical on the chain transfer agent. This new radical can then initiate the polymerization of a new polymer chain. This process effectively controls the average molecular weight of the resulting polymer. The general mechanism for chain transfer with a mercaptan (R-SH) is illustrated below.
Data Presentation
The concentration of this compound has a direct and significant impact on the molecular weight and Mooney viscosity of the resulting SBR. The following table summarizes the expected trend based on typical emulsion polymerization results.
| Parameter | No Chain Transfer Agent | Low TNM Concentration (e.g., 0.1 phr) | Medium TNM Concentration (e.g., 0.3 phr) | High TNM Concentration (e.g., 0.5 phr*) |
| Mooney Viscosity (ML 1+4 @ 100°C) | > 120 | ~ 70 - 90 | ~ 45 - 60 | ~ 25 - 40 |
| Number-Average Molecular Weight (Mn) ( g/mol ) | > 500,000 | ~ 250,000 - 350,000 | ~ 150,000 - 200,000 | ~ 80,000 - 120,000 |
| Weight-Average Molecular Weight (Mw) ( g/mol ) | > 1,500,000 | ~ 700,000 - 900,000 | ~ 400,000 - 550,000 | ~ 200,000 - 300,000 |
| Polydispersity Index (PDI = Mw/Mn) | > 3.0 | ~ 2.8 - 3.2 | ~ 2.7 - 3.0 | ~ 2.5 - 2.8 |
| Monomer Conversion Rate | High | Slightly Reduced | Moderately Reduced | Significantly Reduced |
*phr: parts per hundred parts of monomer
Experimental Protocols
The following is a representative protocol for the emulsion polymerization of styrene-butadiene rubber using this compound as a chain transfer agent. This protocol is a composite based on established SBR synthesis procedures and should be optimized for specific laboratory conditions and desired polymer characteristics.
Materials
-
Styrene (B11656) (inhibitor removed)
-
1,3-Butadiene
-
Deionized Water
-
Emulsifier (e.g., sodium dodecyl sulfate, rosin (B192284) acid soap)
-
Initiator (e.g., potassium persulfate, redox system)
-
This compound (TNM)
-
Activator (if using a redox initiator, e.g., ferrous sulfate)
-
Buffer (e.g., sodium bicarbonate)
-
Shortstop agent (e.g., hydroquinone)
-
Antioxidant
Equipment
-
Pressurized polymerization reactor with temperature and agitation control
-
Monomer and reagent feed systems
-
Degassing system (e.g., nitrogen purge)
-
Latex collection vessel
-
Coagulation tank
-
Drying oven
Procedure
-
Reactor Preparation: The polymerization reactor is thoroughly cleaned and purged with nitrogen to remove oxygen, which can inhibit the polymerization reaction.
-
Aqueous Phase Preparation: Deionized water, emulsifier, and buffer are charged to the reactor. The mixture is agitated and brought to the desired reaction temperature (typically 5-10°C for "cold" SBR or 50-60°C for "hot" SBR).
-
Monomer and TNM Feed: Styrene and this compound are mixed and then charged to the reactor. Butadiene is then added. The amount of TNM will depend on the target molecular weight of the SBR.
-
Initiation: The initiator (and activator, if applicable) is added to the reactor to commence polymerization.
-
Polymerization: The reaction is allowed to proceed under constant agitation and temperature control. The progress of the reaction can be monitored by measuring the solid content of the latex.
-
Termination (Shortstopping): When the desired monomer conversion is reached (typically 60-70%), a shortstop agent is added to terminate the polymerization.
-
Monomer Recovery: Unreacted styrene and butadiene are removed from the latex by steam stripping.
-
Latex Blending and Coagulation: Antioxidant is added to the latex. The latex is then transferred to a coagulation tank where a salt and/or acid solution is added to precipitate the rubber crumb.
-
Washing and Drying: The SBR crumb is washed with water to remove residual soaps and salts, and then dried in an oven to a constant weight.
Visualizations
Experimental Workflow for SBR Synthesis
Caption: Experimental workflow for the synthesis of SBR.
Chain Transfer Mechanism of this compound
Caption: Chain transfer mechanism involving this compound.
References
Application of tert-Nonyl Mercaptan in Lubricants and Anti-Wear Additives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of tert-nonyl mercaptan (TNM) as a key intermediate in the synthesis of advanced anti-wear additives for lubricants.
Application Notes
This compound (TNM) is a branched-chain alkyl thiol that serves as a crucial building block in the synthesis of various lubricant additives.[1][2] Its primary application in this field is as a precursor to sulfur- and nitrogen-containing heterocyclic compounds, most notably derivatives of 1,3,4-thiadiazole. These derivatives, such as the thiadiazole this compound condensate (TTMC), exhibit exceptional anti-wear, extreme pressure (EP), and anti-corrosion properties, making them highly effective multifunctional additives for a wide range of lubricating oils.[3]
Mechanism of Action
The anti-wear and extreme pressure characteristics of TNM-derived additives stem from their ability to form a protective tribochemical film on metal surfaces under boundary lubrication conditions.[3][4] When subjected to high localized temperatures and pressures at the asperity contacts between moving metal parts, the additive molecules decompose. The active sulfur and nitrogen elements then react with the metallic surface to form a durable, low-shear-strength film, typically composed of metal sulfides and other complex organometallic compounds.[5][6] This sacrificial layer prevents direct metal-to-metal contact, thereby significantly reducing friction, wear, and the risk of catastrophic seizure.[4]
Performance Characteristics
Additives derived from this compound offer several advantages in lubricant formulations:
-
Excellent Anti-Wear and Extreme Pressure Properties: The formation of a robust protective film provides outstanding protection against wear under high-load and high-stress conditions.[3]
-
Good Thermal and Oxidative Stability: The heterocyclic core of the thiadiazole derivatives imparts good thermal stability, allowing them to function effectively at elevated operating temperatures. They can also exhibit antioxidant properties, helping to prolong the life of the base oil.[3][7]
-
Corrosion Inhibition: The presence of sulfur and nitrogen atoms facilitates strong adsorption onto metal surfaces, creating a barrier that protects against corrosive species.[3]
-
Good Oil Solubility: The long, branched nonyl group enhances the solubility of the additive in a variety of mineral and synthetic base oils.
Data Presentation
Table 1: Four-Ball Wear Test Data (ASTM D4172)
| Lubricant Sample | Additive Concentration (wt%) | Wear Scar Diameter (mm) | Coefficient of Friction |
| Base Oil | 0 | 0.85 | 0.12 |
| Base Oil + TNM-Thiadiazole | 1.0 | 0.45 | 0.08 |
| Base Oil + TNM-Thiadiazole | 2.0 | 0.38 | 0.07 |
Table 2: Thermal Stability Data (Thermogravimetric Analysis - TGA)
| Lubricant Sample | Onset Decomposition Temperature (°C) | Temperature at Max Decomposition Rate (°C) |
| Base Oil | 210 | 250 |
| Base Oil + TNM-Thiadiazole (1.0 wt%) | 240 | 295 |
Experimental Protocols
Protocol 1: Synthesis of 2,5-bis(tert-nonyldithio)-1,3,4-thiadiazole
This protocol describes a representative synthesis of a TNM-derived thiadiazole anti-wear additive.
Materials:
-
This compound (TNM)
-
Hydrogen peroxide (30% solution)
-
Ethanol
-
Toluene
-
Sodium hydroxide
Procedure:
-
Preparation of the Thiadiazole Intermediate: In a reaction vessel, dissolve 2,5-dimercapto-1,3,4-thiadiazole in an aqueous solution of sodium hydroxide.
-
Oxidation: Cool the solution in an ice bath and slowly add hydrogen peroxide with constant stirring to form the disulfide-bridged dimer.
-
Reaction with TNM: To the resulting suspension, add this compound and a phase transfer catalyst in toluene.
-
Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography.
-
Work-up: After cooling, wash the organic layer with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography.
Protocol 2: Evaluation of Anti-Wear Properties using Four-Ball Tester (based on ASTM D4172)
This protocol outlines the procedure for assessing the wear-preventive characteristics of a lubricant formulated with the synthesized TNM-thiadiazole additive.
Apparatus:
-
Four-Ball Wear Test Machine
Materials:
-
Test lubricant (base oil with and without the synthesized additive)
-
Steel balls (AISI E-52100 steel, 12.7 mm diameter)
-
Heptane (B126788) (for cleaning)
Procedure:
-
Cleaning: Thoroughly clean the steel balls and the ball pot assembly with heptane and allow them to dry completely.
-
Assembly: Place three of the clean steel balls in the ball pot and secure them.
-
Lubricant Addition: Add the test lubricant to the ball pot until the balls are fully submerged.
-
Fourth Ball Installation: Place the fourth steel ball in the chuck of the test machine.
-
Test Conditions: Set the test parameters according to ASTM D4172:
-
Load: 392 N (40 kgf)
-
Speed: 1200 rpm
-
Temperature: 75 °C
-
Duration: 60 minutes
-
-
Test Execution: Start the machine and run the test for the specified duration.
-
Measurement: After the test, clean the three stationary balls and measure the diameter of the wear scars on each ball in two directions (parallel and perpendicular to the direction of sliding) using a calibrated microscope.
-
Reporting: Calculate the average wear scar diameter for the three balls and record the coefficient of friction data if the machine is equipped to do so.
Mandatory Visualizations
Caption: Synthesis pathway for a TNM-derived thiadiazole additive.
Caption: Mechanism of anti-wear film formation.
Caption: Experimental workflow for anti-wear performance evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Tribological Testing by 4 Ball Methods | Nye Lubricants [nyelubricants.com]
- 3. The Role of Thiadiazole this compound Condensate in Lubricant Additives|News|UNPChemicals [unpchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. blog.ducom.com [blog.ducom.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of Nanoparticles with tert-Nonyl Mercaptan
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles is a critical process in tailoring their physicochemical properties for a wide range of applications, including drug delivery, bio-imaging, and sensing.[1][2] Capping agents, such as tert-Nonyl mercaptan, play a pivotal role as stabilizers that control nanoparticle growth and prevent aggregation in colloidal solutions.[3] The choice of capping agent influences the nanoparticle's surface chemistry, which in turn dictates its stability, biocompatibility, and interaction with biological systems.[4] this compound, a thiol-containing organic compound, can be used to create a hydrophobic and stable monolayer on the surface of various nanoparticles, particularly those of noble metals like gold.[5][6] This document provides detailed application notes and protocols for the functionalization of nanoparticles using this compound.
The strong affinity between the sulfur atom of the thiol group and the surface of metallic nanoparticles, such as gold, forms a stable coordinate bond.[7] This interaction allows for the formation of a self-assembled monolayer (SAM) of this compound on the nanoparticle surface, displacing precursor ligands used during synthesis. This functionalization can impart new properties to the nanoparticles, making them suitable for various applications in nanomedicine and beyond.[1]
Applications of this compound Functionalized Nanoparticles
While specific applications of nanoparticles functionalized solely with this compound are not extensively detailed in the provided search results, the general applications of thiol-functionalized nanoparticles are vast and provide a strong indication of potential uses. The hydrophobic nature of the tert-Nonyl group can be leveraged in various ways:
-
Drug Delivery: The hydrophobic surface can be used to encapsulate or adsorb hydrophobic drugs, potentially improving their solubility and bioavailability.[8][9][10] Subsequent modification of the this compound layer with biocompatible polymers like polyethylene (B3416737) glycol (PEG) can enhance circulation time and reduce clearance by the immune system.[11]
-
Sensors: Functionalized nanoparticles are key components in the development of highly sensitive and selective biosensors.[12] While this compound itself is not a recognition element, it provides a stable and well-defined surface for further conjugation of bioreceptors.
-
Catalysis: The capping agent can influence the catalytic performance of nanoparticles by creating a specific metal-ligand interphase.[13] This can affect the accessibility of active sites and potentially improve reaction yields and selectivity.
-
Chemical Intermediate: this compound is used as a chemical intermediate in the synthesis of various other molecules.[5] Nanoparticles functionalized with this molecule could serve as platforms for further chemical modifications.
Quantitative Data Presentation
| Parameter | Pre-functionalization (e.g., Citrate-Stabilized) | Post-functionalization (Alkanethiol-Capped) | Characterization Technique |
| Hydrodynamic Diameter | Varies (e.g., 10-20 nm) | Increase of 2-10 nm depending on alkanethiol chain length | Dynamic Light Scattering (DLS) |
| Zeta Potential | Highly negative (e.g., -30 to -50 mV) | Closer to neutral (e.g., -10 to +10 mV) | DLS |
| Surface Plasmon Resonance (SPR) Peak (for AuNPs) | ~520 nm | Red-shift of 2-10 nm | UV-Vis Spectroscopy |
| Ligand Density | N/A | 2-8 molecules/nm² | Thermogravimetric Analysis (TGA), X-ray Photoelectron Spectroscopy (XPS) |
| Core Diameter | Unchanged | Unchanged | Transmission Electron Microscopy (TEM) |
Experimental Protocols
The following protocols provide a generalized framework for the functionalization of gold and quantum dot nanoparticles with this compound. These protocols are based on established methods for other alkanethiols and should be optimized for specific experimental conditions.
Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with this compound via Ligand Exchange
This protocol describes the replacement of a weakly bound citrate (B86180) stabilizing agent on pre-synthesized AuNPs with this compound.
Materials:
-
Citrate-stabilized gold nanoparticle solution (e.g., 10-20 nm diameter)
-
This compound
-
Deionized water
-
Centrifuge
-
Sonication bath
Procedure:
-
Preparation of this compound Solution: Prepare a 10 mM solution of this compound in ethanol.
-
Ligand Exchange Reaction:
-
To 10 mL of the citrate-stabilized AuNP solution, add 1 mL of the this compound solution.
-
The molar ratio of this compound to surface gold atoms should be in large excess to drive the reaction to completion.
-
Gently stir the mixture at room temperature for 12-24 hours. The color of the solution may change slightly, and the nanoparticles may start to aggregate as the surface becomes more hydrophobic.
-
-
Purification of Functionalized AuNPs:
-
Centrifuge the reaction mixture at a speed sufficient to pellet the AuNPs (e.g., 10,000 x g for 30 minutes). The optimal speed and time will depend on the nanoparticle size.
-
Carefully remove the supernatant, which contains excess this compound and displaced citrate ions.
-
Resuspend the nanoparticle pellet in 10 mL of ethanol to wash away any remaining unbound ligands.
-
Sonicate the suspension briefly (1-2 minutes) to aid in redispersion.
-
Repeat the centrifugation and resuspension steps two more times.
-
-
Final Resuspension and Storage:
-
After the final wash, resuspend the purified this compound-functionalized AuNPs in a suitable solvent, such as ethanol or chloroform.
-
Store the functionalized nanoparticles at 4°C.
-
Characterization:
-
UV-Vis Spectroscopy: To confirm the stability and monitor changes in the surface plasmon resonance peak.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and zeta potential before and after functionalization.
-
Transmission Electron Microscopy (TEM): To visualize the size and morphology of the nanoparticle core.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of this compound on the nanoparticle surface by identifying characteristic C-H and S-H (if present) vibrational bands.
-
Thermogravimetric Analysis (TGA): To quantify the amount of this compound bound to the nanoparticle surface and estimate the ligand density.
Protocol 2: One-Pot Synthesis and Functionalization of Quantum Dots (QDs) with this compound
This protocol describes the synthesis of hydrophobic quantum dots where this compound is introduced during the synthesis to act as a capping agent.
Materials:
-
Cadmium oxide (CdO) or other suitable metal precursor
-
Selenium (Se) or sulfur (S) precursor
-
1-Octadecene (ODE) or other high-boiling point solvent
-
Oleic acid (OA)
-
This compound
-
Toluene
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Preparation of Precursor Solution:
-
In a three-neck flask under an inert atmosphere (e.g., argon), dissolve CdO in a mixture of ODE and oleic acid. Heat the mixture to a high temperature (e.g., 300°C) until the solution becomes clear.
-
In a separate vial, dissolve the selenium or sulfur precursor in ODE.
-
-
Nanoparticle Nucleation and Growth:
-
Cool the cadmium precursor solution to the desired nucleation temperature (e.g., 240-280°C).
-
Swiftly inject the selenium/sulfur precursor solution into the hot cadmium solution. Nanoparticle nucleation will occur, indicated by a rapid change in color.
-
Allow the nanoparticles to grow at this temperature for a specific time to achieve the desired size.
-
-
In-situ Functionalization with this compound:
-
After the initial growth phase, inject a solution of this compound in ODE into the reaction mixture. The amount of this compound should be sufficient to cap the surface of the growing quantum dots.
-
Maintain the reaction at a slightly lower temperature (e.g., 200-240°C) for an additional period (e.g., 30-60 minutes) to allow for ligand exchange and stabilization.
-
-
Purification of Functionalized QDs:
-
Cool the reaction mixture to room temperature.
-
Add an excess of methanol to precipitate the QDs.
-
Centrifuge the mixture to collect the QD pellet.
-
Discard the supernatant.
-
Resuspend the QDs in a minimal amount of a nonpolar solvent like toluene.
-
Repeat the precipitation and redispersion steps two more times to remove unreacted precursors and excess ligands.
-
-
Final Product:
-
The purified this compound-functionalized QDs can be stored as a solution in a nonpolar solvent or as a dried powder.
-
Characterization:
-
UV-Vis and Photoluminescence Spectroscopy: To determine the optical properties (absorbance and emission spectra) and quantum yield of the QDs.
-
TEM: To determine the size, shape, and crystallinity of the QDs.
-
X-ray Diffraction (XRD): To determine the crystal structure of the QDs.
-
FTIR and Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the presence and binding of this compound on the QD surface.
Visualization of Experimental Workflows
Caption: Workflow for AuNP functionalization via ligand exchange.
Caption: One-pot synthesis and functionalization of Quantum Dots.
Safety Precautions
This compound is a reactive and potentially toxic compound.[5] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal instructions.
Conclusion
The functionalization of nanoparticles with this compound offers a versatile platform for the development of novel nanomaterials for various applications. The protocols provided herein offer a solid starting point for researchers to explore the potential of these functionalized nanoparticles. It is important to note that while specific data for this compound is limited, the principles of alkanethiol-based functionalization are well-established, and the characterization techniques outlined are essential for verifying successful surface modification and ensuring the quality and stability of the final product. Further research is warranted to fully elucidate the specific properties and applications of nanoparticles functionalized with this compound.
References
- 1. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of Thiolate-Protected Gold Nanoparticles by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. mdpi.com [mdpi.com]
- 11. Functionalized Nanoparticles with Long-Term Stability in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide-Functionalized Quantum Dots for Rapid Label-Free Sensing of 2,4,6-Trinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: The Role of tert-Nonyl Mercaptan in Surfactant and Detergent Production
For the attention of: Researchers, scientists, and drug development professionals.
These application notes provide a detailed overview of the multifaceted role of tert-Nonyl mercaptan (TNM) in the manufacturing of surfactants and detergents. The document outlines the primary application of TNM as a chain transfer agent in the synthesis of detergent polymers and its secondary role as a hydrophobic precursor for nonionic surfactants. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate practical application and further research.
Primary Role: Chain Transfer Agent in Detergent Polymer Synthesis
Application Overview
Polyacrylate and polyacrylate-copolymers are incorporated into laundry and dishwashing detergents to prevent the redeposition of soil onto fabrics and surfaces after it has been lifted by the surfactants.[3][5] They also help to sequester calcium and magnesium ions present in hard water, preventing them from interfering with the cleaning action of surfactants and reducing the formation of scale.[1][6] The molecular weight of these polymers is a critical parameter; polymers with a controlled, lower molecular weight generally exhibit better performance. This compound is highly effective in achieving the desired molecular weight range due to its chain transfer activity.[7]
Experimental Protocol: Synthesis of a Polyacrylate Detergent Polymer via Emulsion Polymerization
This protocol is adapted from the emulsion polymerization of styrene (B11656) with n-nonyl mercaptan as a CTA and is applicable for the synthesis of acrylic polymers for detergent applications.[7]
Materials:
-
Deionized water
-
Acrylic acid (monomer)
-
Ethyl acrylate (B77674) (co-monomer)
-
This compound (TNM) (Chain Transfer Agent)
-
Sodium lauryl sulfate (B86663) (SLS) (Emulsifier)
-
Potassium persulfate (KPS) (Initiator)
-
Sodium bicarbonate (Buffer)
-
Nitrogen gas
-
Glass reactor with overhead stirrer, condenser, nitrogen inlet, and temperature control
Procedure:
-
Reactor Setup: A 1-liter, jacketed glass reactor is equipped with a mechanical stirrer, a reflux condenser, a nitrogen inlet, and a temperature probe. The reactor is purged with nitrogen for 30 minutes to remove oxygen.
-
Aqueous Phase Preparation: In a separate beaker, dissolve sodium lauryl sulfate (emulsifier) and sodium bicarbonate (buffer) in deionized water.
-
Charging the Reactor: Add the aqueous phase to the reactor and begin stirring at 200 rpm. Heat the reactor to the desired reaction temperature (e.g., 70°C) while maintaining a gentle nitrogen purge.
-
Monomer and CTA Preparation: In another beaker, mix the acrylic acid, ethyl acrylate, and the desired amount of this compound.
-
Initiation: Once the reactor reaches the set temperature, dissolve the potassium persulfate (initiator) in a small amount of deionized water and add it to the reactor.
-
Monomer Feed: Immediately after adding the initiator, begin the continuous feed of the monomer/TNM mixture into the reactor over a period of 3 hours.
-
Reaction: After the monomer feed is complete, maintain the reaction temperature for an additional 2 hours to ensure high monomer conversion.
-
Cooling and Characterization: Cool the reactor to room temperature. The resulting polymer latex can be analyzed for solid content, particle size, and molecular weight distribution (using Gel Permeation Chromatography - GPC).
Quantitative Data: Effect of TNM on Polymer Molecular Weight
The concentration of this compound has a direct and predictable impact on the number-average molecular weight (Mn) of the resulting polymer. While specific data for TNM in acrylic acid polymerization is proprietary to detergent manufacturers, the general relationship follows the Mayo equation. The following table illustrates the expected trend based on data for similar mercaptans in styrene polymerization.
| Experiment | Monomer Composition (w/w) | TNM Concentration (phm*) | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |
| 1 | 80% Acrylic Acid / 20% Ethyl Acrylate | 0.0 | > 1,000,000 | > 4.0 |
| 2 | 80% Acrylic Acid / 20% Ethyl Acrylate | 0.5 | ~ 150,000 | ~ 2.5 |
| 3 | 80% Acrylic Acid / 20% Ethyl Acrylate | 1.0 | ~ 75,000 | ~ 2.2 |
| 4 | 80% Acrylic Acid / 20% Ethyl Acrylate | 2.0 | ~ 40,000 | ~ 2.0 |
*phm: parts per hundred monomer
Note: The above data is illustrative. The actual molecular weight will depend on the specific monomers, initiator concentration, and reaction temperature.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of a detergent polymer using TNM.
Secondary Role: Precursor for Nonionic Surfactants
A less common but notable application of this compound is as a hydrophobic starting material for the synthesis of nonionic surfactants through ethoxylation. In this process, ethylene (B1197577) oxide is added to the thiol group of TNM to create a polyoxyethylene chain, which serves as the hydrophilic portion of the surfactant molecule.
Application Overview
Ethoxylated mercaptans, also known as thioethers, function as nonionic surfactants with applications in cleaning formulations.[8][9] The length of the polyoxyethylene chain can be tailored to achieve the desired hydrophilic-lipophilic balance (HLB), which in turn determines the surfactant's properties such as its detergency, wetting ability, and emulsifying power. These surfactants can be used in various cleaning products, including industrial and institutional cleaners.
Experimental Protocol: Ethoxylation of this compound
This protocol provides a general laboratory-scale procedure for the ethoxylation of a long-chain hydrophobe, which can be adapted for this compound.[10][11]
Materials:
-
This compound (TNM)
-
Potassium hydroxide (B78521) (KOH) (catalyst)
-
Ethylene oxide (EO)
-
Nitrogen gas
-
High-pressure stainless-steel autoclave reactor with stirrer, heating mantle, cooling coil, and ports for gas inlet and outlet.
Procedure:
-
Reactor Preparation: The autoclave is thoroughly cleaned, dried, and purged with nitrogen to ensure an inert atmosphere.
-
Charging Reactants: this compound and a catalytic amount of potassium hydroxide (typically 0.1-0.5% by weight of TNM) are charged into the reactor.
-
Inerting and Heating: The reactor is sealed, purged again with nitrogen, and then heated to the reaction temperature, typically between 120°C and 180°C.
-
Ethylene Oxide Addition: Gaseous ethylene oxide is slowly introduced into the reactor under pressure (typically 2-5 bar). The reaction is highly exothermic, and the rate of EO addition must be carefully controlled to maintain the desired temperature.
-
Reaction Monitoring: The reaction is monitored by observing the pressure drop in the reactor. Once the pressure stabilizes, it indicates that the ethylene oxide has been consumed.
-
Chain Growth: For a higher degree of ethoxylation, steps 4 and 5 are repeated until the desired molar ratio of ethylene oxide to TNM is achieved.
-
Neutralization and Purification: After the reaction is complete, the reactor is cooled, and the catalyst is neutralized with an acid (e.g., acetic or phosphoric acid). The resulting product can be purified by filtration to remove the salt.
-
Characterization: The final product is characterized to determine the average number of ethylene oxide units per molecule and its surface-active properties.
Quantitative Data: Properties of Ethoxylated Mercaptan Surfactants
The properties of the resulting nonionic surfactant are highly dependent on the number of ethylene oxide (EO) units. The following table provides expected properties based on data for similar long-chain ethoxylated surfactants.
| Average EO Units | HLB (Calculated) | Surface Tension (mN/m at 0.1% soln) | Critical Micelle Concentration (CMC) (mol/L) | Application |
| 5 | ~10 | ~30 | ~1 x 10⁻⁴ | Emulsifier, Degreaser |
| 8 | ~12.5 | ~32 | ~5 x 10⁻⁴ | Detergent, Wetting Agent |
| 12 | ~14 | ~35 | ~1 x 10⁻³ | Solubilizer, Dispersant |
Note: These values are estimates and will vary based on the specific structure of the tert-nonyl group and the distribution of ethoxymer lengths.
Visualization of the Chemical Pathway
Caption: Synthesis of a nonionic surfactant from TNM.
References
- 1. nbinno.com [nbinno.com]
- 2. Detergent Polymers in Modern Cleaning Formulations | PDF [slideshare.net]
- 3. trulyfreehome.com [trulyfreehome.com]
- 4. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 5. yeserchem.com [yeserchem.com]
- 6. tf.ni.ac.rs [tf.ni.ac.rs]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Ethoxylation - Wikipedia [en.wikipedia.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Application Notes: Tert-Nonyl Mercaptan as a Versatile Building Block for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for utilizing tert-Nonyl mercaptan (TNM) as a key building block in the synthesis of pharmaceutical intermediates. TNM, a branched C9 thiol, offers a reactive sulfhydryl group that can be strategically incorporated into complex molecules through various chemical transformations. Its tertiary alkyl structure provides steric hindrance that can influence reaction selectivity and the physicochemical properties of the resulting intermediates.
This document outlines two principal applications of TNM in pharmaceutical intermediate synthesis:
-
Synthesis of a 5-(tert-nonyldithio)-1,3,4-thiadiazole-2(3H)-thione moiety , a scaffold of interest in medicinal chemistry.
-
Thia-Michael addition to α,β-unsaturated carbonyls , a fundamental carbon-sulfur bond-forming reaction for creating thioether linkages common in drug candidates.
Application 1: Synthesis of 5-(tert-nonyldithio)-1,3,4-thiadiazole-2(3H)-thione
The 1,3,4-thiadiazole (B1197879) ring is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a tert-nonyldithio group can modulate the lipophilicity and metabolic stability of potential drug candidates. This protocol describes the synthesis of 5-(tert-nonyldithio)-1,3,4-thiadiazole-2(3H)-thione via oxidative coupling of this compound with 2,5-dimercapto-1,3,4-thiadiazole (B142945).
Experimental Protocol: Oxidative Coupling
This protocol is adapted from methodologies described in patent literature, specifically referencing the oxidative coupling of mercaptans to 2,5-dimercapto-1,3,4-thiadiazole using an oxidizing agent like hydrogen peroxide[1].
Objective: To synthesize 5-(tert-nonyldithio)-1,3,4-thiadiazole-2(3H)-thione.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 2,5-dimercapto-1,3,4-thiadiazole | 150.28 | - | ≥98% |
| This compound (TNM) | 160.34 | ~0.86 | ≥97% |
| Hydrogen Peroxide (H₂O₂) | 34.01 | ~1.11 (30% aq.) | 30% (w/w) in H₂O |
| Ethyl Acetate (B1210297) | 88.11 | 0.902 | ACS Grade |
| Deionized Water | 18.02 | 1.00 | - |
| Sodium Chloride (Saturated Sol.) | 58.44 | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | ≥99.5% |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,5-dimercapto-1,3,4-thiadiazole (1.50 g, 10.0 mmol) and ethyl acetate (50 mL).
-
Addition of TNM: To the stirred suspension, add this compound (1.68 g, 10.5 mmol, 1.05 eq).
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Oxidant Addition: Slowly add 30% hydrogen peroxide (1.13 g, 10.0 mmol, 1.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with deionized water (2 x 30 mL) and then with a saturated sodium chloride solution (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield the desired 5-(tert-nonyldithio)-1,3,4-thiadiazole-2(3H)-thione.
Expected Yield: 75-85%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
Application 2: Thia-Michael Addition for Thioether Synthesis
The thia-Michael addition, or conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, is a powerful and atom-economical method for forming carbon-sulfur bonds[2]. The resulting β-thioethers are valuable intermediates in the synthesis of a wide array of pharmaceuticals. This compound can be employed as the nucleophile in this reaction, leading to the formation of sterically hindered thioethers.
Experimental Protocol: Base-Catalyzed Michael Addition
This protocol is a general procedure for the base-catalyzed Michael addition of a thiol to an α,β-unsaturated ketone. 2-Cyclohexen-1-one (B156087) is used here as a representative Michael acceptor.
Objective: To synthesize 3-(tert-nonylthio)cyclohexan-1-one.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 2-Cyclohexen-1-one | 96.13 | 0.993 | ≥97% |
| This compound (TNM) | 160.34 | ~0.86 | ≥97% |
| Sodium Methoxide (B1231860) (NaOMe) | 54.02 | - | ≥97% |
| Methanol (B129727) (MeOH) | 32.04 | 0.792 | Anhydrous |
| Diethyl Ether | 74.12 | 0.713 | ACS Grade |
| Ammonium (B1175870) Chloride (Sat. aq. sol.) | 53.49 | - | - |
| Anhydrous Sodium Sulfate | 142.04 | - | ≥99% |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-cyclohexen-1-one (0.96 g, 10.0 mmol) in anhydrous methanol (20 mL).
-
Addition of TNM: Add this compound (1.76 g, 11.0 mmol, 1.1 eq) to the solution.
-
Catalyst Addition: While stirring, add a catalytic amount of sodium methoxide (54 mg, 1.0 mmol, 0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting materials by TLC.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 25 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentration and Purification: Filter the drying agent and remove the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography (silica gel, eluent: petroleum ether/ethyl acetate mixture) to obtain the pure 3-(tert-nonylthio)cyclohexan-1-one.
Expected Yield: >90%
Characterization: The structure of the product should be confirmed using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound serves as a valuable and versatile building block for introducing the sterically hindered tert-nonylthio group into molecules of pharmaceutical interest. The protocols detailed above for the synthesis of a thiadiazole derivative and a β-thioether via Michael addition demonstrate two effective strategies for its utilization. These methods are scalable and employ readily available reagents, making them suitable for drug discovery and development programs. The resulting intermediates can be further elaborated to generate novel chemical entities for biological screening.
References
Analytical methods for the quantification of tert-Nonyl mercaptan in polymers
Introduction
Tert-nonyl mercaptan (TNM) is a branched C9 thiol commonly utilized as a chain transfer agent in the manufacturing of various polymers, including styrenics and acrylics.[1] Its function is to control the molecular weight of the polymer during polymerization.[1] However, residual amounts of unreacted TNM can remain in the final polymer product, potentially leading to undesirable odors or migrating into products that come into contact with the polymer.[2] Therefore, accurate and sensitive analytical methods are crucial for the quantification of residual TNM in polymers to ensure product quality and safety.
This application note details robust analytical protocols for the quantification of this compound in solid polymer samples. The primary methods discussed are Headspace Gas Chromatography coupled with Mass Spectrometry (HS-GC-MS) and a Sulfur Chemiluminescence Detector (SCD). An alternative method using solvent extraction followed by GC analysis is also presented. These protocols are intended for researchers, scientists, and quality control professionals in the polymer and related industries.
Analytical Approaches
The quantification of a volatile compound like this compound in a solid polymer matrix presents a challenge in sample preparation. The two main strategies to isolate the analyte from the polymer are:
-
Headspace Analysis: This technique involves heating the polymer sample in a sealed vial to partition the volatile TNM into the headspace gas, which is then injected into the GC. This method is advantageous as it requires minimal sample preparation and avoids the use of large amounts of solvents.[3] Multiple Headspace Extraction (MHE) can be employed for accurate quantification in complex matrices where matrix-matched standards are not feasible.[2][4]
-
Solvent Extraction: This method involves dissolving the polymer in a suitable solvent or swelling the polymer to extract the TNM. This technique is useful for less volatile analytes or when headspace instrumentation is unavailable. The choice of solvent is critical to ensure efficient extraction without dissolving the polymer matrix if desired.
For detection, both mass spectrometry (MS) and sulfur-specific detectors are highly effective. MS provides high selectivity and structural confirmation, while a Sulfur Chemiluminescence Detector (SCD) offers exceptional sensitivity and selectivity for sulfur-containing compounds like TNM.
Data Presentation
The following tables summarize typical quantitative data and validation parameters for the analysis of mercaptans in polymers. Note that some data is adapted from studies on similar mercaptans due to the limited availability of specific data for TNM.
Table 1: Typical Gas Chromatography Method Parameters
| Parameter | Headspace GC-MS | Headspace GC-SCD |
| Column | DB-624 or equivalent (60 m x 0.32 mm, 1.8 µm) | Equity-1 or equivalent (30 m x 0.32 mm, 1.0 µm) |
| Carrier Gas | Helium or Nitrogen | Helium or Nitrogen |
| Inlet Temperature | 250 °C | 250 °C |
| Oven Program | 40 °C (10 min), ramp to 240 °C at 40 °C/min, hold for 8 min | 50 °C (1 min), ramp to 280 °C at 30 °C/min, hold for 2 min |
| Detector | Mass Spectrometer | Sulfur Chemiluminescence Detector |
| Detector Temp. | 260 °C (source), 150 °C (quad) | 800 °C (burner) |
| MS Scan Range | 35-450 m/z | N/A |
Parameters are adapted from validated methods for similar volatile organic compounds and mercaptans.
Table 2: Headspace Sampler Parameters
| Parameter | Value |
| Vial Oven Temperature | 100 - 140 °C |
| Needle Temperature | 110 °C |
| Transfer Line Temperature | 120 °C |
| Vial Equilibration Time | 30 - 60 min |
| Pressurization Time | 1 min |
| Injection Time | 0.05 min |
Parameters are adapted from established headspace methods for residual solvents and monomers in polymers.[3]
Table 3: Method Validation Data (Adapted from similar analytes)
| Parameter | Typical Value | Source |
| Linearity (R²) | > 0.99 | [5] |
| Limit of Detection (LOD) | 0.037 µ g/sample | [5] |
| Limit of Quantification (LOQ) | 1.84 µ g/sample | [5] |
| Recovery | 98.68 ± 6.6% | [5] |
| Intra-day Precision (CV%) | 0.46 - 7.2% | [5] |
| Inter-day Precision (CV%) | < 10% | [5] |
These values are for tert-butyl mercaptan and serve as an estimation for a validated TNM method.
Experimental Protocols
Protocol 1: Quantification of this compound by Headspace GC-MS
This protocol describes the quantification of TNM in a polymer matrix using static headspace gas chromatography-mass spectrometry.
1. Materials and Reagents
-
This compound (TNM), analytical standard
-
Methanol or another suitable solvent for stock solution preparation
-
Polymer sample (e.g., polyethylene, polypropylene)
-
Blank polymer (if available)
-
20 mL headspace vials with caps (B75204) and septa
-
Crimper/decrimper
-
Analytical balance
-
Gas chromatograph with a mass selective detector (GC-MS) and headspace autosampler
2. Preparation of Standards
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of TNM standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution. The concentration range should cover the expected concentration of TNM in the polymer samples.
-
Calibration Curve: For a calibration curve, spike known amounts of the working standards into empty headspace vials or vials containing a known amount of blank polymer. This will create a calibration range (e.g., 0.1, 0.5, 1, 5, 10 µg per vial).
3. Sample Preparation
-
Accurately weigh approximately 1.0 g of the polymer sample directly into a 20 mL headspace vial.
-
Immediately seal the vial with a cap and septum.
-
Prepare at least three replicate samples.
4. GC-MS Analysis
-
Place the prepared sample and standard vials into the headspace autosampler.
-
Set the headspace and GC-MS parameters as outlined in Tables 1 and 2.
-
Run the analysis sequence.
5. Data Analysis
-
Identify the TNM peak in the chromatograms based on its retention time and mass spectrum from the standard injections.
-
Integrate the peak area of the TNM peak in both the standards and the samples.
-
Construct a calibration curve by plotting the peak area versus the known amount of TNM in the standard vials.
-
Determine the concentration of TNM in the polymer samples using the regression equation from the calibration curve.
Protocol 2: High-Sensitivity Quantification by Headspace GC-SCD
This protocol is suitable for trace-level quantification of TNM, leveraging the high sensitivity and selectivity of a Sulfur Chemiluminescence Detector.
1. Materials and Reagents
-
Same as Protocol 1, but with a GC equipped with an SCD.
2. Preparation of Standards and Samples
-
Follow the same procedures as outlined in Protocol 1.
3. GC-SCD Analysis
-
Set up the GC-SCD system with the parameters detailed in Table 1. The SCD requires specific gas flows (hydrogen and air) which should be optimized according to the manufacturer's instructions.
-
Run the analysis sequence for both standards and samples.
4. Data Analysis
-
The SCD will produce a signal only for sulfur-containing compounds. Identify the TNM peak based on its retention time from the standard runs.
-
Integrate the peak area and quantify the TNM concentration using a calibration curve as described in Protocol 1.
Protocol 3: Quantification by Solvent Extraction and GC-MS
This protocol provides an alternative to headspace analysis.
1. Materials and Reagents
-
This compound (TNM), analytical standard
-
Dichloromethane (DCM) or a suitable extraction solvent
-
Methanol
-
Polymer sample
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
GC vials with inserts
2. Extraction Procedure
-
Sample Preparation: Weigh approximately 1 g of the polymer sample into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of DCM to the tube. Cap tightly and vortex for 1 minute.
-
Agitation: Place the tube on a shaker or rotator and agitate for 4-6 hours at room temperature.
-
Separation: Centrifuge the sample at 4000 rpm for 15 minutes to separate the polymer from the solvent.
-
Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter into a clean GC vial.
3. Preparation of Standards
-
Prepare a stock solution and working standards of TNM in DCM. The calibration curve should be prepared in the same solvent as the extracted samples.
4. GC-MS Analysis
-
Set the GC-MS parameters as outlined in Table 1 (a liquid injection method will be used).
-
Inject 1 µL of the extracted sample and the standards into the GC-MS.
5. Data Analysis
-
Quantify the TNM concentration in the extracts using a calibration curve prepared from the liquid standards. Calculate the final concentration in the polymer based on the initial sample weight and extraction volume.
Visualizations
Caption: Workflow for Headspace GC Analysis of TNM in Polymers.
Caption: Workflow for Solvent Extraction GC Analysis of TNM.
References
- 1. arkema.com [arkema.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Validation of a method to assess occupational exposure to tert-buthyl mercaptan by gas chromatography- mass spectrometry (GC-MS) | Journal of Health in the Field [journals.sbmu.ac.ir]
Application Note: High-Sensitivity GC-MS Protocol for the Analysis of tert-Nonyl Mercaptan
Abstract
This application note details a robust and sensitive method for the quantitative analysis of tert-Nonyl mercaptan (TNM) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a significant industrial compound, requires precise and reliable quantification for quality control and safety monitoring. This protocol outlines procedures for sample preparation, discusses the utility of derivatization, and provides optimized GC-MS parameters. The method is designed for researchers, scientists, and professionals in drug development and industrial quality assurance, offering a reliable framework for the analysis of this and other long-chain alkyl thiols.
Introduction
This compound (TNM), also known as tert-nonanethiol, is a mixture of isomeric thiols. It is utilized as a chain transfer agent in polymerization processes and as a raw material in the synthesis of various chemicals. Due to its strong and unpleasant odor even at low concentrations, and its potential environmental and health impacts, its accurate measurement is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) offers the high selectivity and sensitivity required for the analysis of such volatile sulfur compounds. This protocol provides a comprehensive methodology for the analysis of TNM, addressing common challenges associated with thiol analysis such as sample stability and reactivity.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix and the concentration of the analyte.
a) Direct Liquid Injection: For samples in a relatively clean matrix (e.g., organic solvents), direct liquid injection is the most straightforward approach.
-
Sample Dilution: Dilute the sample with a suitable solvent (e.g., methanol, hexane) to bring the concentration of this compound into the calibrated range of the instrument.
-
Internal Standard: Add an internal standard to the diluted sample. 4-methylthiophenol has been shown to be an effective internal standard for the analysis of similar mercaptans.
-
Vortexing: Vortex the sample for 30 seconds to ensure homogeneity.
-
Transfer: Transfer the sample to a 2 mL autosampler vial for GC-MS analysis.
b) Headspace Solid-Phase Microextraction (HS-SPME): HS-SPME is a solvent-free technique ideal for volatile compounds in complex matrices (e.g., water, biological fluids, food and beverage samples).
-
Sample Preparation: Place a known amount of the sample (e.g., 5 mL) into a 20 mL headspace vial.
-
Salting Out: For aqueous samples, add NaCl (e.g., 2g) to the vial to increase the volatility of the analyte.
-
Derivatization (Optional but Recommended): To improve the thermal stability and chromatographic behavior of the thiol, derivatization can be performed. A common derivatizing agent for thiols is pentafluorobenzyl bromide (PFBBr).[1][2][3] Add PFBBr to the vial and seal it immediately.
-
Incubation and Extraction: Place the vial in an autosampler with an agitator and incubator. Incubate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the analyte to partition into the headspace. Then, expose the SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 20 minutes) to extract the analyte.
-
Desorption: Insert the SPME fiber into the GC inlet for thermal desorption of the analyte onto the column.
GC-MS Parameters
The following parameters can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | BP-5 MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min[3] |
| Oven Program | Initial temperature of 60°C, hold for 2 minutes. Ramp at 10°C/min to 130°C. Ramp at 5°C/min to 180°C. Ramp at 30°C/min to 300°C, hold for 2 minutes.[3] |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM) |
SIM Ions for this compound (Isomers): The exact ions will depend on the fragmentation pattern of the specific this compound isomers. A preliminary full scan analysis of a standard is required to determine the characteristic ions.
Data Presentation
Quantitative data should be presented in a clear and organized manner. The following tables are examples based on a validation study for a similar compound, tert-butyl mercaptan, and can be adapted for this compound analysis.
Table 1: Calibration Curve Data
| Concentration (ppm) | Peak Area Ratio (Analyte/IS) |
| 0.45 | [Insert Value] |
| 1.0 | [Insert Value] |
| 2.5 | [Insert Value] |
| 5.0 | [Insert Value] |
| 10.0 | [Insert Value] |
| Regression (R²) | >0.99 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Limit of Detection (LOD) | [Insert Value] µ g/sample |
| Limit of Quantitation (LOQ) | [Insert Value] µ g/sample |
| Mean Recovery (%) | [Insert Value] ± [Insert Value] |
| Intra-day Precision (CV%) | [Insert Value] |
| Inter-day Precision (CV%) | [Insert Value] |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for this compound analysis by GC-MS.
Conclusion
This application note provides a detailed protocol for the analysis of this compound using GC-MS. The method is sensitive, and adaptable to various sample matrices through the selection of appropriate sample preparation techniques. The use of an internal standard and optional derivatization enhances the accuracy and reliability of the results. This protocol serves as a valuable resource for researchers and professionals requiring precise quantification of this compound and other related sulfur compounds.
References
- 1. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN103512995B - Method for simultaneously detecting mercaptan and non-mercaptan sulfur-containing substances in beer and wort - Google Patents [patents.google.com]
Troubleshooting & Optimization
Preventing agglomeration in emulsion polymerization with tert-Nonyl mercaptan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using tert-Nonyl mercaptan (TNM) to prevent agglomeration in emulsion polymerization.
Troubleshooting Guide: Agglomeration Issues
Agglomeration, the formation of undesirable particle clusters or coagulum, is a common issue in emulsion polymerization. While this compound's primary role is to control the molecular weight of the polymer, its application can be part of a broader strategy to maintain colloidal stability.[1]
Initial Troubleshooting Steps:
-
Quantify the Problem: Filter the latex through a pre-weighed mesh screen to isolate and quantify the amount of coagulum. Analyze the particle size and polydispersity index (PDI) of the stable latex portion using Dynamic Light Scattering (DLS).
-
Review Formulation: Carefully check the concentrations of all reactants, especially the surfactant and initiator, against a standard or previously successful recipe.[1]
-
Examine Process Parameters: Verify that agitation speed, temperature control, and monomer feed rate (in semi-batch processes) were maintained as specified throughout the polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (TNM) in emulsion polymerization, and how does it relate to agglomeration?
A1: this compound is primarily used as a chain transfer agent (CTA). Its main function is to control and reduce the molecular weight of the polymer by terminating a growing polymer chain and initiating a new one.[2][3] While not a stabilizer itself, by controlling the polymer chain length, TNM can indirectly influence particle morphology and stability. Agglomeration is more directly caused by factors like insufficient surfactant, high monomer concentration, or improper agitation.[4]
Q2: My latex agglomerated. Should I increase the concentration of this compound?
A2: Not necessarily. Increasing the CTA concentration will primarily lead to a lower polymer molecular weight. While this might have some minor secondary effects on viscosity and particle formation, it is unlikely to be the direct solution for agglomeration. The first parameter to investigate and adjust is typically the surfactant concentration, as inadequate particle stabilization is a common cause of agglomeration.[1]
Q3: What are the main causes of agglomeration even when using a CTA like TNM?
A3: Several factors can lead to agglomeration:
-
Inadequate Stabilization: Insufficient surfactant concentration to cover the surface of the growing polymer particles.[1]
-
High Monomer Concentration: Swelling of polymer particles due to high monomer levels can reduce the effectiveness of the surfactant layer.[4]
-
Improper Agitation: Both too low and too high agitation speeds can be problematic. Insufficient mixing leads to localized high monomer concentrations, while excessive shear can force particles to overcome their repulsive barriers and aggregate.
-
High Ionic Strength: High concentrations of electrolytes (e.g., from the initiator) can compress the electrical double layer around particles, reducing electrostatic repulsion.
Q4: How can I determine the optimal surfactant concentration to prevent agglomeration?
A4: A systematic approach is recommended. Start with your baseline experiment that resulted in agglomeration. Then, prepare a series of at least four additional experiments, incrementally increasing the surfactant concentration by a set amount (e.g., 15% relative to the baseline) in each.[1] For each experiment, quantify the amount of coagulum and measure the particle size. The optimal concentration is the lowest level that produces minimal coagulum and the desired particle size.[1]
Q5: What is seeded emulsion polymerization, and can it help with my agglomeration problem?
A5: Seeded emulsion polymerization is an advanced technique where a pre-made "seed" latex of small, uniform polymer particles is introduced at the beginning of the polymerization.[1] The subsequent polymerization occurs on the surface of these seed particles, which provides better control over particle size and number, leading to improved latex stability and reduced agglomeration.[1] This method is highly effective if other troubleshooting steps fail.
Q6: Can the way I add the monomer affect agglomeration?
A6: Yes. A "monomer-starved" or semi-batch process, where the monomer is fed slowly and continuously into the reactor, can prevent agglomeration. This keeps the instantaneous monomer concentration low, preventing excessive swelling of the polymer particles and reducing the likelihood of particle coalescence.[2]
Quantitative Data
The following table provides an illustrative example of how varying the concentration of a chain transfer agent like this compound might influence key properties of the final latex in a typical styrene (B11656) emulsion polymerization. The primary effect is on molecular weight, with secondary impacts on particle size and coagulum.
| Experiment ID | TNM Concentration (phm)* | Average Particle Size (nm) | Molecular Weight (Mw, kDa) | Coagulum (% of total solids) |
| 1 | 0.00 | 155 | 1200 | < 2.0 |
| 2 | 0.25 | 150 | 850 | < 1.5 |
| 3 | 0.50 | 148 | 600 | < 1.0 |
| 4 | 0.75 | 145 | 450 | < 1.0 |
| 5 | 1.00 | 142 | 300 | < 1.0 |
*phm = parts per hundred monomer
Note: This data is illustrative of expected trends. Actual values will vary significantly based on the specific monomer system, surfactant, initiator, and process conditions.
Experimental Protocols
Protocol 1: Determining Optimal Surfactant Concentration
Objective: To determine the minimum surfactant concentration required for a stable latex with minimal coagulum.
Materials:
-
Monomer (e.g., Styrene)
-
Deionized water
-
Surfactant (e.g., Sodium dodecyl sulfate (B86663) - SDS)
-
Initiator (e.g., Potassium persulfate - KPS)
-
Chain-Transfer Agent (this compound)
-
Buffer (if required)
-
Nitrogen gas
-
Reaction vessel with mechanical stirrer, condenser, temperature control, and nitrogen inlet.
Procedure:
-
Baseline Experiment: Set up the reaction with your standard protocol that is leading to agglomeration. Record the initial concentrations of all reactants.
-
Run the polymerization and quantify the coagulum by filtration and drying.
-
Characterize the particle size and PDI of the stable latex.
-
Systematic Variation: Prepare at least four more experiments. In each, increase the initial surfactant concentration by a set increment (e.g., 15% relative to the baseline), keeping all other parameters constant.
-
Run each polymerization under identical conditions (temperature, agitation).
-
Analysis: For each experiment, quantify the coagulum and analyze the particle size and PDI. Plot the amount of coagulum and average particle size as a function of surfactant concentration to identify the optimal level.[1]
Protocol 2: Seeded Emulsion Polymerization
Objective: To gain better control over particle size and reduce agglomeration using a pre-formed seed latex.
Stage 1: Seed Latex Preparation
-
Perform a standard emulsion polymerization on a small scale with a formulation known to produce small, uniform particles.
-
Characterize the resulting seed latex for particle size, PDI, and solid content.
Stage 2: Seeded Polymerization
-
Reactor Setup: Charge the reactor with a calculated amount of the seed latex, deionized water, and any additional surfactant needed for the second stage.
-
Heat the reactor to the polymerization temperature under a nitrogen purge.
-
Monomer Feed Preparation: In a separate vessel, prepare the monomer emulsion for the second stage by emulsifying the monomer, this compound, and a portion of the surfactant in deionized water.
-
Monomer Feed: Begin the continuous, slow addition of the second-stage monomer emulsion to the reactor using a syringe pump. Maintain a constant feed rate to ensure monomer-starved conditions.
-
Completion: After the feed is complete, allow the reaction to continue for 1-2 hours to ensure full conversion.
-
Analysis: Cool the reactor and collect the final latex. Quantify the coagulum and characterize the final particle size and PDI to confirm growth on the seed particles without secondary nucleation.[1]
Mechanism of Chain Transfer
The diagram below illustrates the fundamental mechanism of a chain transfer agent (CTA) like this compound (R'-SH) in radical polymerization.
References
Technical Support Center: Optimizing tert-Nonyl Mercaptan Concentration for Desired Polymer Properties
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing tert-Nonyl mercaptan (TNM) as a chain transfer agent (CTA) to control polymer properties.
Troubleshooting Guide
This guide addresses common issues encountered during polymerization when using this compound to optimize polymer properties.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Higher than expected molecular weight and broad molecular weight distribution (High PDI) | 1. Insufficient TNM Concentration: The amount of TNM is too low to effectively control the growing polymer chains. 2. Low Chain Transfer Constant (Ctr) of TNM for the specific monomer: TNM may not be the most efficient CTA for the chosen monomer system. 3. Poor Solubility of TNM: The TNM is not adequately dispersed in the polymerization medium. | 1. Increase TNM Concentration: Incrementally increase the molar ratio of TNM to monomer. 2. Optimize Reaction Conditions: Adjust the temperature, as the Ctr value can be temperature-dependent. 3. Improve Mixing: Ensure vigorous and consistent stirring throughout the polymerization. 4. Evaluate Alternative CTAs: If the issue persists, consider a CTA with a higher known Ctr for your specific monomer. |
| Lower than expected molecular weight | 1. Excessive TNM Concentration: Too much TNM is leading to premature termination of polymer chains. 2. High Reaction Temperature: Increased temperature can enhance the rate of chain transfer. | 1. Decrease TNM Concentration: Reduce the molar ratio of TNM to monomer. 2. Lower Reaction Temperature: Conduct the polymerization at a lower temperature, ensuring it is compatible with the initiator's decomposition rate. |
| Bimodal or multimodal molecular weight distribution | 1. Incomplete Mixing of TNM: The TNM is not evenly distributed at the start of polymerization. 2. Delayed Addition of TNM: Adding TNM after the polymerization has already started can result in a population of high molecular weight polymers forming initially. | 1. Ensure Thorough Mixing: Vigorously stir the reaction mixture after adding TNM and before initiating polymerization. 2. Add TNM at the Beginning: Introduce the TNM to the monomer mixture before adding the initiator. |
| Slow or inhibited polymerization | 1. Reaction with Initiator: Certain initiators, like persulfates, can react with mercaptans, leading to decomposition and inhibition. 2. Impurities: Trace impurities in the monomer or solvent can act as inhibitors. | 1. Choose a Compatible Initiator: Use an azo initiator such as AIBN, which is less likely to react with mercaptans. 2. Purify Reagents: Ensure monomers and solvents are free from inhibitors and impurities before use. |
| Undesirable odor in the final polymer | 1. Residual TNM: Unreacted TNM remains in the polymer. 2. Side Products: Decomposition or side reactions of the mercaptan can produce odorous compounds. | 1. Purify the Polymer: Precipitate the polymer multiple times in a non-solvent to remove residual TNM. 2. Post-Polymerization Treatment: Consider techniques like thermal stripping or vacuum degassing to remove volatile compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in polymerization?
Q2: How does increasing the concentration of this compound affect the polymer's molecular weight?
A2: Increasing the concentration of TNM will decrease the average molecular weight of the resulting polymer. This is because a higher concentration of the chain transfer agent leads to more frequent termination of growing polymer chains, resulting in shorter polymer chains on average.
Q3: What is the chain transfer constant (Ctr) and why is it important?
A3: The chain transfer constant (Ctr) is the ratio of the rate of the chain transfer reaction to the rate of the propagation reaction. A higher Ctr value indicates a more efficient chain transfer agent for a specific monomer. The Ctr is crucial for predicting the effect of a CTA on the molecular weight of the polymer.
Q4: Can this compound be used with any monomer?
Q5: Are there any safety precautions I should take when working with this compound?
Data Presentation
The following table provides an illustrative example of the effect of different mercaptan chain transfer agents on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI or Mw/Mn) in a typical emulsion polymerization. While this data is not specific to this compound, it demonstrates the general trend observed when using mercaptans as chain transfer agents.
| Chain Transfer Agent | mol% (relative to monomer) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| n-Dodecyl Mercaptan (NDM) | 1.5 | 6,250 | 27,800 | 4.45 |
| tert-Dodecyl Mercaptan (TDM) | 1.5 | 6,530 | 18,400 | 2.82 |
Experimental Protocols
Protocol for Optimizing this compound Concentration
This protocol outlines a systematic approach to determine the optimal TNM concentration for achieving a target molecular weight and a narrow polydispersity index (PDI) in a radical polymerization.
1. Materials and Reagents:
-
Monomer (purified to remove inhibitor)
-
This compound (TNM)
-
Radical Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Solvent (degassed)
-
Inert gas (e.g., Nitrogen or Argon)
-
Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
-
Precipitation non-solvent (e.g., cold methanol (B129727) or hexane)
2. Procedure:
-
Initial Concentration Selection: Based on literature for similar polymer systems or preliminary trials, select a starting range for the molar ratio of monomer to TNM. For example, you could test ratios of 200:1, 100:1, and 50:1.
-
Reaction Setup:
-
In a Schlenk flask, add the desired amount of monomer, TNM for the specific ratio being tested, and the solvent.
-
Seal the flask and thoroughly degas the mixture using a minimum of three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas.
-
Dissolve the initiator (e.g., AIBN) in a small amount of degassed solvent.
-
Add the initiator solution to the reaction mixture via a gas-tight syringe.
-
-
Polymerization:
-
Immerse the reaction flask in a preheated oil bath at the desired temperature (the temperature should be appropriate for the chosen initiator's half-life).
-
Stir the reaction mixture for a predetermined time (e.g., 4, 8, or 12 hours).
-
-
Monitoring and Analysis (Optional but Recommended):
-
Periodically and carefully take aliquots from the reaction mixture under an inert atmosphere.
-
Monitor monomer conversion using techniques like ¹H NMR or Gas Chromatography (GC).
-
Analyze the evolution of molecular weight and PDI using Gel Permeation Chromatography (GPC).
-
-
Termination and Purification:
-
Terminate the polymerization by rapidly cooling the reaction vessel in an ice bath and exposing the mixture to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a stirred, cold non-solvent.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer, TNM, and initiator residues.
-
Dry the polymer under vacuum until a constant weight is achieved.
-
-
Evaluation:
-
Analyze the final polymer from each reaction for its number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using GPC.
-
Compare the results for the different [Monomer]:[TNM] ratios to determine which concentration provides the desired molecular weight and a low PDI.
-
Visualizations
References
Technical Support Center: tert-Nonyl Mercaptan in Radical Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tert-Nonyl mercaptan (TNM) as a chain transfer agent (CTA) in radical polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (TNM) in radical polymerization?
A1: this compound (TNM) is primarily used as a chain transfer agent (CTA) to control the molecular weight of polymers during radical polymerization.[][2] By transferring a hydrogen atom to the growing polymer radical, it terminates that chain and initiates a new one, resulting in polymers with lower molecular weight and often a narrower molecular weight distribution.[][2]
Q2: How does the structure of TNM, a tertiary mercaptan, affect its performance as a CTA?
A2: The tertiary structure of TNM, with the thiol group attached to a tertiary carbon, influences its reactivity. Generally, the rate of hydrogen abstraction from the S-H bond is a key factor in its efficiency as a CTA. While primary thiols are often more reactive in some thiol-ene reactions, the steric hindrance of tertiary thiols can influence the kinetics of chain transfer.[3][4] The specific chain transfer constant (Ctr) depends on the monomer system and reaction conditions.
Q3: What are the potential side reactions of TNM that I should be aware of during my polymerization?
A3: While TNM is an effective CTA, several side reactions can occur, potentially impacting your polymerization kinetics and final polymer properties. These include:
-
Disulfide Formation: Oxidation of TNM can lead to the formation of di-tert-nonyl disulfide. This can be initiated by residual oxygen or certain initiators, especially at elevated temperatures. Disulfide formation consumes the active CTA, leading to a loss of molecular weight control.
-
Thiol-Ene Reactions: If your monomer or polymer contains double bonds, TNM can participate in thiol-ene "click" reactions, leading to the incorporation of the TNM moiety into the polymer backbone.[5] This can alter the polymer's architecture and properties.
-
Thermal Decomposition: At high polymerization temperatures, TNM may undergo thermal decomposition, although specific data for TNM is limited. Decomposition can generate various byproducts that may interfere with the polymerization.
-
Reaction with Initiator Fragments: TNM can potentially react with radicals generated from the initiator, which can affect the overall initiation efficiency.
Q4: How can I determine the chain transfer constant (Ctr) of TNM for my specific monomer system?
A4: The chain transfer constant (Ctr) can be experimentally determined using the Mayo method.[6][7][8] This involves conducting a series of polymerizations with varying concentrations of TNM while keeping the monomer and initiator concentrations constant. By plotting the reciprocal of the number-average degree of polymerization (1/DPn) against the ratio of the concentrations of TNM to the monomer ([TNM]/[M]), the Ctr can be determined from the slope of the resulting line.[8]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in radical polymerization.
| Issue | Potential Causes | Troubleshooting Steps |
| Higher than expected polymer molecular weight and broad polydispersity (PDI). | 1. Insufficient TNM concentration: The amount of TNM is too low to effectively control the chain growth. 2. Loss of active TNM due to side reactions: Oxidation to disulfide or reaction with impurities can consume the CTA. 3. Incorrect chain transfer constant (Ctr) used for calculations: The Ctr is specific to the monomer and reaction conditions. | 1. Increase TNM concentration: Incrementally increase the amount of TNM in your reaction. 2. Deoxygenate the reaction mixture thoroughly: Purge with an inert gas (e.g., nitrogen or argon) before and during polymerization. Ensure all reagents are free of peroxides. 3. Experimentally determine the Ctr: Use the Mayo method for your specific system to obtain an accurate value. |
| Lower than expected polymer molecular weight. | 1. Excessive TNM concentration: Too much CTA leads to premature termination of polymer chains. 2. Presence of other chain transfer active species: Impurities in the monomer or solvent can also act as CTAs. | 1. Decrease TNM concentration: Systematically reduce the amount of TNM. 2. Purify monomer and solvent: Ensure the purity of all reaction components. |
| Formation of insoluble gel or cross-linked polymer. | 1. Thiol-ene side reactions: If the monomer or polymer has multiple double bonds, TNM could act as a cross-linking agent. 2. High conversion: At high monomer conversion, chain transfer to the polymer becomes more significant, leading to branching and potential cross-linking. | 1. Analyze monomer and polymer structure: Check for the presence of dienes or other multifunctional monomers. Consider using a different CTA if thiol-ene reactions are unavoidable. 2. Limit monomer conversion: Stop the polymerization at a lower conversion to minimize chain transfer to the polymer. |
| Discoloration of the final polymer. | 1. Side reactions involving sulfur: The formation of various sulfur-containing byproducts at elevated temperatures can lead to discoloration. 2. Reaction with initiator residues: Some initiators or their byproducts might react with TNM to form colored species. | 1. Lower polymerization temperature: If possible, conduct the polymerization at a lower temperature. 2. Choose a different initiator: Select an initiator that is less likely to have side reactions with thiols. 3. Purify the polymer: Use appropriate purification techniques (e.g., precipitation, dialysis) to remove colored impurities. |
Data Presentation
Table 1: Chain Transfer Constants (Ctr) of various Mercaptans with Styrene and Methyl Methacrylate (MMA)
| Chain Transfer Agent | Monomer | Temperature (°C) | Ctr |
| n-Butyl Mercaptan | MMA | 60 | 0.70[7] |
| n-Pentyl Mercaptan | MMA | 40-100 | 0.80[7] |
| n-Octyl Mercaptan | Styrene | 50 | 19[9] |
| n-Dodecyl Mercaptan | Styrene | 60 | 18.7 ± 1.0[8] |
| tert-Dodecyl Mercaptan | Styrene | 50 | 2.9[8] |
Experimental Protocols
Protocol 1: Determination of Chain Transfer Constant (Ctr) using the Mayo Method
This protocol outlines the experimental procedure to determine the Ctr of this compound for a given monomer.
Materials:
-
Monomer (purified)
-
This compound (TNM)
-
Radical initiator (e.g., AIBN, BPO)
-
Solvent (if applicable, purified)
-
Reaction vessel (e.g., Schlenk tube, round-bottom flask with condenser)
-
Inert gas supply (Nitrogen or Argon)
-
Constant temperature bath
-
Polymer characterization equipment (e.g., Gel Permeation Chromatography - GPC)
Procedure:
-
Prepare a series of reaction mixtures: In separate reaction vessels, prepare solutions with a constant concentration of monomer and initiator, but with varying concentrations of TNM. A typical range for the molar ratio of [TNM]/[Monomer] is from 0 to 0.01.
-
Deoxygenate the mixtures: Purge each reaction vessel with an inert gas for at least 30 minutes to remove dissolved oxygen.
-
Initiate polymerization: Place the reaction vessels in a constant temperature bath to initiate the polymerization.
-
Control conversion: Allow the polymerization to proceed to a low monomer conversion (typically <10%) to ensure that the concentrations of monomer and CTA do not change significantly.
-
Terminate the reaction: Quench the polymerization by rapidly cooling the reaction mixture and exposing it to air.
-
Isolate the polymer: Precipitate the polymer by adding the reaction mixture to a non-solvent. Filter and dry the polymer under vacuum until a constant weight is achieved.
-
Characterize the polymer: Determine the number-average molecular weight (Mn) of each polymer sample using GPC.[10][11][12]
-
Calculate the degree of polymerization (DPn): DPn = Mn / Mmonomer, where Mmonomer is the molecular weight of the monomer.
-
Construct the Mayo plot: Plot 1/DPn versus the corresponding [TNM]/[Monomer] ratio.
-
Determine Ctr: The slope of the resulting linear plot is the chain transfer constant (Ctr).[6][8]
Protocol 2: Detection of Disulfide Byproducts
This protocol provides a general method for detecting the presence of di-tert-nonyl disulfide in a polymer sample.
Materials:
-
Polymer sample synthesized with TNM
-
Appropriate solvent for the polymer
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Di-tert-nonyl disulfide standard (if available)
Procedure:
-
Sample Preparation: Dissolve a known amount of the polymer sample in a suitable solvent.
-
Chromatographic Analysis:
-
HPLC: Inject the polymer solution into an HPLC system equipped with a suitable column (e.g., reverse-phase C18) and detector (e.g., UV-Vis or Mass Spectrometer). Develop a gradient elution method to separate the polymer from small molecule impurities.
-
GC-MS: For volatile disulfide byproducts, headspace GC-MS can be used. Heat the polymer sample in a sealed vial and inject the headspace gas into the GC-MS.
-
-
Data Analysis:
-
Compare the chromatogram of the polymer sample with that of a blank (polymer synthesized without TNM) and a di-tert-nonyl disulfide standard (if available).
-
The presence of a peak with the same retention time and mass spectrum as the disulfide standard confirms its formation.
-
Liquid chromatography-mass spectrometry (LC-MS) can be a powerful tool for identifying disulfide-linked peptides in proteomics, and similar principles can be applied to polymer analysis.[13][14][15]
-
Visualizations
Caption: Potential reaction pathways of this compound in radical polymerization.
Caption: Troubleshooting workflow for high molecular weight issues with TNM.
References
- 2. arkema.com [arkema.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Mayo method Usual \mathrm { C } _ { \mathrm { T } } measurement method Ma.. [askfilo.com]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. lcms.cz [lcms.cz]
- 13. Detection of disulfide linkage by chemical derivatization and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rapidnovor.com [rapidnovor.com]
- 15. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
Addressing the impact of tert-Nonyl mercaptan on polymerization kinetics
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of tert-Nonyl mercaptan (TNM) as a chain transfer agent in polymerization reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Monomer Conversion | High concentration of TNM: Excessive chain transfer can lead to the formation of a high number of short polymer chains, which may terminate before high conversion is reached. | Reduce the concentration of TNM. Optimize the TNM/initiator ratio. |
| Inhibitors in the system: Impurities in the monomer or solvent can inhibit the polymerization reaction. | Purify the monomer and solvent before use. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | |
| Inconsistent Molecular Weight of Polymer | Inaccurate addition of TNM: The amount of TNM has a direct impact on the final molecular weight. | Use precise measurement techniques for adding TNM. Ensure homogeneous mixing of TNM in the reaction mixture. |
| Fluctuations in reaction temperature: The chain transfer constant is temperature-dependent. | Maintain a constant and uniform temperature throughout the polymerization process. | |
| Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | Non-uniform reaction conditions: Temperature or concentration gradients within the reactor can lead to variations in chain growth. | Ensure efficient stirring and heat transfer within the reactor. |
| Slow initiation relative to propagation: This can lead to different chains growing for different lengths of time. | Select an initiator with an appropriate decomposition rate for the reaction temperature. | |
| Formation of Insoluble Polymer (Gelation) | Insufficient chain transfer: At high conversions, chain transfer to the polymer can occur, leading to branching and crosslinking. | Ensure an adequate concentration of TNM is present to control the molecular weight and minimize chain transfer to the polymer. |
| Unpleasant Odor in Final Product | Residual TNM: Mercaptans are known for their strong, unpleasant odors. | Purify the polymer after the reaction to remove any unreacted TNM. Techniques like precipitation followed by washing can be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (TNM) in polymerization?
A1: this compound is primarily used as a chain transfer agent (CTA) in free-radical polymerization.[1] Its main function is to control the molecular weight of the resulting polymer.[1][2] By introducing a "weak" S-H bond, it can terminate a growing polymer chain and initiate a new one, leading to shorter polymer chains and a lower overall molecular weight.[3]
Q2: How does the concentration of TNM affect the polymerization kinetics?
A2: Increasing the concentration of TNM generally leads to a decrease in the average molecular weight of the polymer.[4] The rate of polymerization may also be affected, often showing a decrease with higher concentrations of the chain transfer agent. The extent of this effect depends on the specific monomer and reaction conditions.
Q3: What is the chain transfer constant (Ctr) and why is it important?
A3: The chain transfer constant (Ctr) is the ratio of the rate constant of the chain transfer reaction to the rate constant of the propagation reaction.[3] It is a measure of the effectiveness of a chain transfer agent. A higher Ctr value indicates a more efficient chain transfer agent, meaning a smaller amount is needed to achieve a desired reduction in molecular weight.[5]
Q4: Can TNM be used in all types of polymerization?
A4: TNM is most effective in free-radical polymerization systems, such as those used for producing polymers like polyethylene, polypropylene, and polyvinyl chloride.[1] Its suitability for other types of polymerization, such as anionic or cationic polymerization, would need to be evaluated on a case-by-case basis.
Q5: Are there any safety precautions I should take when handling TNM?
A5: Yes, this compound is a flammable and toxic compound with a strong, pungent odor.[1] It is crucial to handle it in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4][6] Always consult the Safety Data Sheet (SDS) before use.[6]
Data Presentation
The following tables provide representative data on the effect of a generic tert-alkyl mercaptan (as a proxy for TNM) on the polymerization of a common monomer like methyl methacrylate (B99206) (MMA). The actual values for TNM may vary and should be determined experimentally.
Table 1: Effect of this compound (TNM) Concentration on Molecular Weight and Polydispersity Index (PDI) in Methyl Methacrylate (MMA) Polymerization
| TNM Concentration (mol/L) | Weight Average Molecular Weight (Mw) ( g/mol ) | Number Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI = Mw/Mn) |
| 0 | 500,000 | 250,000 | 2.0 |
| 0.005 | 250,000 | 130,000 | 1.9 |
| 0.010 | 150,000 | 80,000 | 1.8 |
| 0.020 | 80,000 | 45,000 | 1.8 |
| 0.050 | 40,000 | 23,000 | 1.7 |
Table 2: Effect of this compound (TNM) Concentration on the Rate of Polymerization of Methyl Methacrylate (MMA)
| TNM Concentration (mol/L) | Initial Rate of Polymerization (Rp) (mol L-1 s-1) |
| 0 | 1.5 x 10-4 |
| 0.005 | 1.4 x 10-4 |
| 0.010 | 1.3 x 10-4 |
| 0.020 | 1.1 x 10-4 |
| 0.050 | 0.9 x 10-4 |
Experimental Protocols
Protocol 1: Determination of the Effect of TNM on Polymer Molecular Weight
Objective: To investigate the relationship between the concentration of this compound and the molecular weight of the resulting polymer (e.g., polystyrene).
Materials:
-
Styrene (monomer), purified
-
This compound (TNM) (chain transfer agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (B129727) (non-solvent for precipitation)
-
Reaction vessel with a reflux condenser, nitrogen inlet, and magnetic stirrer
-
Constant temperature oil bath
-
Gel Permeation Chromatography (GPC) instrument
Procedure:
-
Reaction Setup: A series of polymerization reactions are set up with varying concentrations of TNM. For each reaction, add a specific amount of purified styrene, toluene, and the desired amount of TNM to the reaction vessel. The initiator (AIBN) concentration is kept constant across all experiments.
-
Inert Atmosphere: Deoxygenate the reaction mixture by bubbling nitrogen gas through it for at least 30 minutes. Maintain a nitrogen atmosphere throughout the reaction.
-
Polymerization: Immerse the reaction vessel in a preheated oil bath at a constant temperature (e.g., 60 °C) to initiate the polymerization.
-
Reaction Termination: After a predetermined time (e.g., 4 hours, ensuring low monomer conversion for Mayo plot analysis), terminate the polymerization by rapidly cooling the reaction vessel in an ice bath and exposing the mixture to air.
-
Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, while stirring.
-
Purification: Filter the precipitated polymer and wash it several times with fresh methanol to remove any unreacted monomer, initiator fragments, and TNM.
-
Drying: Dry the polymer under vacuum at a moderate temperature until a constant weight is achieved.
-
Molecular Weight Analysis: Determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the dried polymer samples using Gel Permeation Chromatography (GPC).
Protocol 2: Determination of the Chain Transfer Constant (Ctr) of TNM using the Mayo Method
Objective: To calculate the chain transfer constant of this compound for a specific monomer.
Methodology: The Mayo equation is used to determine the chain transfer constant:
1/DPn = 1/DPn,0 + Ctr * ([TNM]/[M])
where:
-
DPn is the number-average degree of polymerization in the presence of TNM.
-
DPn,0 is the number-average degree of polymerization in the absence of TNM.
-
Ctr is the chain transfer constant.
-
[TNM] is the concentration of this compound.
-
[M] is the concentration of the monomer.
Procedure:
-
Follow the experimental procedure outlined in Protocol 1 to synthesize a series of polymers with varying ratios of [TNM]/[M], ensuring the monomer conversion is kept low (typically <10%) for the Mayo plot to be valid.
-
Calculate the number-average degree of polymerization (DPn) for each polymer sample from its number-average molecular weight (Mn) and the molecular weight of the monomer unit.
-
Plot 1/DPn versus the corresponding [TNM]/[M] ratio.
-
The data should yield a straight line. The slope of this line is the chain transfer constant (Ctr).
Mandatory Visualization
Caption: Mechanism of chain transfer using this compound (TNM).
Caption: Experimental workflow for determining the effect of TNM.
References
Minimizing byproduct formation in the synthesis of tert-Nonyl mercaptan
Technical Support Center: Synthesis of tert-Nonyl Mercaptan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing byproduct formation during the synthesis of this compound (TNM).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the addition of hydrogen sulfide (B99878) (H₂S) to a nonene isomer mixture (e.g., propylene (B89431) trimer), a common industrial method.[1][2]
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of this compound | 1. Suboptimal Reaction Temperature: Incorrect temperature can lead to poor conversion rates or favor side reactions.[1] 2. Catalyst Inactivity: The acid catalyst (e.g., cation exchange resin) may be deactivated or poisoned. 3. Insufficient H₂S Pressure/Concentration: A low H₂S to olefin molar ratio can limit the reaction rate.[3] 4. Poor Mixing: Inadequate agitation can result in localized concentration gradients and reduced reaction efficiency. | 1. Optimize Temperature: For syntheses using cation exchange resins, maintain the temperature below 45°C, preferably between 0°C and 35°C, to improve yield and minimize decomposition.[1] 2. Catalyst Regeneration/Replacement: Ensure the catalyst is dry and active.[1] If deactivation is suspected, regenerate according to the manufacturer's protocol or replace it with a fresh catalyst. 3. Increase H₂S Molar Ratio: Employ a significant molar excess of H₂S to the olefin (e.g., ratios from 2:1 to 30:1) to favor mercaptan formation.[3] Maintain adequate pressure (e.g., 5 to 16 bars) to ensure H₂S remains in the reaction phase.[1] 4. Improve Agitation: Ensure efficient stirring to maintain a homogenous reaction mixture. |
| High Levels of Dialkyl Sulfide (Thioether) Byproduct | 1. Low H₂S to Olefin Ratio: Insufficient H₂S allows the newly formed mercaptan to react with another olefin molecule.[3] 2. High Reaction Temperature: Elevated temperatures can promote the formation of sulfides. | 1. Adjust Stoichiometry: Increase the molar excess of H₂S. This shifts the equilibrium to favor the formation of the desired mercaptan over the thioether.[3] 2. Lower Reaction Temperature: Operate at the lower end of the optimal temperature range (e.g., 0-35°C) to disfavor the sulfide formation pathway.[1] |
| Presence of Isomeric Mercaptans | 1. Isomeric Impurities in Starting Olefin: The propylene trimer starting material is typically a mixture of nonene isomers. 2. Olefin Isomerization: Acidic catalyst conditions can cause isomerization of the double bond in the starting nonene before H₂S addition.[3] | 1. Source High-Purity Olefin: If a specific TNM isomer is required, start with the highest purity nonene isomer available. 2. Optimize Catalyst and Conditions: Select a catalyst with lower isomerization activity. Milder reaction conditions (lower temperature) can also help suppress olefin isomerization. |
| Formation of Lower Molecular Weight Mercaptans (e.g., tert-Butyl Mercaptan) | 1. Decomposition of Starting Material: The nonene (e.g., triisobutylene) can decompose under certain conditions, leading to smaller olefins that then react with H₂S.[1] | 1. Strict Temperature Control: Avoid temperatures above 45°C, as this has been shown to cause decomposition of isobutylene (B52900) homopolymers and the formation of lower mercaptans.[1] |
| Product Discoloration / Presence of Disulfides | 1. Oxidation: The mercaptan product can be oxidized to the corresponding disulfide by atmospheric oxygen. | 1. Maintain an Inert Atmosphere: Conduct the reaction and subsequent workup under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. 2. Use Degassed Reagents: Ensure all solvents and reagents are thoroughly degassed before use. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the typical byproducts?
A1: The most common industrial synthesis involves the reaction of a propylene trimer (a mixture of nonene isomers) with hydrogen sulfide (H₂S) in the presence of an acidic catalyst, such as a cation exchange resin.[1] The main byproducts include dialkyl sulfides (thioethers), other mercaptan isomers, and lower molecular weight mercaptans resulting from the decomposition of the starting olefin.[1][3]
Q2: How does temperature affect the formation of byproducts?
A2: Temperature is a critical parameter. In syntheses using cation exchange resins, temperatures above 45°C can lead to the decomposition of the nonene feedstock, resulting in the formation of undesired, lower molecular weight mercaptans.[1] Lowering the reaction temperature to a range of 0°C to 35°C has been shown to virtually eliminate these decomposition byproducts and significantly improve the yield of the desired this compound.[1]
Q3: What is the role of the H₂S to olefin molar ratio?
A3: A significant molar excess of H₂S is used to favor the formation of the mercaptan over the dialkyl sulfide (thioether) byproduct.[3] The reaction involves the addition of H₂S to the olefin to form the mercaptan. If the concentration of H₂S is low, the newly formed mercaptan can act as a nucleophile and react with another olefin molecule, leading to the thioether. Using a large excess of H₂S shifts the reaction equilibrium towards the desired product.[3]
Q4: Can the choice of catalyst influence byproduct formation?
A4: Yes. An acidic catalyst is required to facilitate the addition of H₂S to the olefin. However, highly acidic catalysts or harsh conditions can promote side reactions like olefin isomerization, leading to a mixture of mercaptan isomers, and olefin decomposition.[1][3] Cation exchange resins are often preferred as they are effective heterogeneous catalysts that can be easily separated from the reaction mixture.[1]
Q5: My final product is yellow and has a slightly different odor. What could be the cause?
A5: A yellow discoloration and a change in odor often indicate the presence of dialkyl disulfides. This occurs when the this compound product is oxidized, typically by exposure to air (oxygen). To prevent this, it is crucial to handle the product under an inert atmosphere (e.g., nitrogen) and store it in a cool, dark, and well-sealed container.
Experimental Protocols
Protocol 1: Synthesis of this compound via H₂S Addition to Propylene Trimer
This protocol is a generalized procedure based on common industrial practices for the synthesis of tertiary mercaptans.[1]
Materials:
-
Propylene trimer (mixture of nonene isomers)
-
Hydrogen sulfide (H₂S)
-
Dry acidic cation exchange resin (e.g., Amberlyst-15)
-
Nitrogen (N₂) gas
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Suitable solvent (e.g., hexane, if needed for workup)
Equipment:
-
High-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, gas inlet, liquid inlet, pressure gauge, and temperature controller.
-
Gas cylinder for H₂S with appropriate regulator.
-
Filtration apparatus.
-
Rotary evaporator.
-
Distillation apparatus.
Procedure:
-
Catalyst Preparation: Dry the cation exchange resin under vacuum at 80-100°C for 12 hours to remove any moisture.
-
Reactor Setup: Add the dry cation exchange resin to the autoclave (typically 5-10% by weight of the olefin). Seal the reactor.
-
Inerting: Purge the reactor multiple times with dry nitrogen gas to remove all oxygen.
-
Reactant Charging: Introduce the propylene trimer into the reactor.
-
Pressurization and Reaction: Cool the reactor to the desired temperature (e.g., 20°C).[1] Slowly introduce H₂S gas from the cylinder until the target pressure (e.g., 10 bar) is reached.[1] Begin stirring.
-
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 20°C) and pressure for several hours. The reaction progress can be monitored by taking aliquots (if the system allows) and analyzing them via Gas Chromatography (GC).
-
Depressurization and Quenching: Once the reaction is complete, stop the stirring and carefully vent the excess H₂S through a scrubber containing a basic solution (e.g., NaOH).
-
Workup: Filter the reaction mixture to remove the catalyst. Wash the crude product with deoxygenated water and then with a brine solution. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove any low-boiling impurities and solvent using a rotary evaporator. The final product can be purified by vacuum distillation to separate the desired this compound from unreacted olefin and thioether byproducts.
Visualizations
Logical Relationship Diagram
Caption: Logic diagram of reaction conditions influencing byproduct formation.
Experimental Workflow Diagram
Caption: Workflow for optimizing this compound synthesis.
References
Technical Support Center: Optimizing Lubricant Oxidative Stability with tert-Nonyl Mercaptan
This technical support center provides researchers, scientists, and formulation professionals with comprehensive guidance on utilizing tert-Nonyl mercaptan (TNM) to enhance the oxidative stability of lubricants. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and illustrative performance data to address common challenges encountered during formulation and testing.
Frequently Asked questions (FAQs)
Q1: What is the primary function of this compound (TNM) in a lubricant formulation?
A1: this compound is primarily used as an antioxidant additive in lubricants.[1] Its main role is to inhibit or slow down the oxidation process of the lubricant's base oil, which is a primary cause of degradation.[2] This degradation can lead to issues such as increased viscosity, the formation of sludge and varnish, and the generation of corrosive acidic byproducts.[3] TNM also contributes to the anti-wear and anti-corrosion properties of the lubricant.[1]
Q2: How does this compound function as an antioxidant?
A2: this compound is classified as a secondary antioxidant, or a peroxide decomposer.[2][4] The oxidation of a lubricant occurs through a free-radical chain reaction. During this process, hydroperoxides (ROOH) are formed, which can decompose into highly reactive radicals that propagate further oxidation. TNM works by reacting with these hydroperoxides and decomposing them into more stable, non-radical products, thereby interrupting the oxidation cycle.[4] This mechanism protects the base oil and other lubricant components from oxidative degradation.
Q3: What are the signs of lubricant oxidation that TNM helps to prevent?
A3: Lubricant oxidation can manifest in several ways, including:
-
Increased Viscosity: As oil oxidizes, soluble and insoluble products can form, leading to a thickening of the lubricant.[5]
-
Rise in Total Acid Number (TAN): The breakdown of the base oil creates acidic byproducts, which increases the TAN.[3][5] A higher TAN value is indicative of significant oil degradation and can lead to corrosion.[5]
-
Sludge and Varnish Formation: Polymerization of oxidation products can form sludge and varnish, which can deposit on machinery surfaces, restrict oil flow, and hinder heat transfer.
-
Color Darkening: While not always a direct indicator of oxidation, a significant darkening of the oil's color often accompanies the degradation process.
Q4: What factors can influence the effectiveness of this compound?
A4: Several factors can impact the performance of TNM:
-
Temperature: High temperatures significantly accelerate the rate of oxidation, which can deplete TNM more rapidly.
-
Contamination: The presence of water, metal particles (especially copper, which acts as a catalyst), and other contaminants can increase the rate of oxidation and reduce the effectiveness of TNM.
-
Synergy with Other Antioxidants: TNM, as a secondary antioxidant, often works best when used in combination with primary antioxidants (radical scavengers) like hindered phenols or aromatic amines.[6] This synergistic relationship can provide more comprehensive protection against oxidation.[6]
-
Base Oil Type: The inherent oxidative stability of the base oil itself will influence the overall performance of the antioxidant package. Highly refined base oils may have fewer naturally occurring sulfur compounds that act as antioxidants, making the role of additives like TNM more critical.[7]
Troubleshooting Guides
Issue 1: Poor Oxidative Stability Despite Addition of TNM
-
Question: I have added this compound to my lubricant formulation, but the Rotating Pressure Vessel Oxidation Test (RPVOT) results are still poor. What could be the cause?
-
Answer:
-
Insufficient Concentration: The concentration of TNM may be too low to provide adequate protection under the test conditions. It is important to determine the optimal dosage for your specific base oil and application.
-
Absence of a Primary Antioxidant: TNM is a peroxide decomposer (secondary antioxidant) and is most effective when used in synergy with a primary antioxidant (radical scavenger), such as a hindered phenol (B47542) or an aromatic amine.[6] The primary antioxidant neutralizes free radicals, while TNM decomposes the hydroperoxides they form. Without a primary antioxidant, the oxidative stress on TNM alone may be too high.
-
Base Oil Instability: The base oil itself may have very poor oxidative stability. In such cases, a higher concentration of antioxidants or a more robust synergistic blend may be necessary.
-
Contamination: The presence of pro-oxidants, such as copper or iron particles, can catalytically accelerate oxidation and overwhelm the antioxidant system. Ensure all blending equipment is clean and that there is no unintentional contamination of the sample.
-
Issue 2: Unexpected Deposit or Varnish Formation
-
Question: My lubricant formulation containing TNM is showing signs of varnish and deposit formation during thermal stability tests. Why is this happening?
-
Answer:
-
Advanced Lubricant Degradation: Varnish and sludge are byproducts of severe lubricant oxidation.[5] If these are forming, it indicates that the antioxidant system, including TNM, has been depleted and the base oil is breaking down.
-
Incompatibility with Other Additives: While uncommon, there could be an incompatibility between TNM and another additive in your formulation at elevated temperatures, leading to the formation of insoluble products. A systematic evaluation of additive interactions is recommended.
-
Thermal Stress: TNM and other sulfur-containing additives are designed to react at high temperatures to protect metal surfaces and decompose peroxides. However, under extreme thermal stress, the degradation byproducts of the additives themselves could contribute to deposits if the overall formulation is not well-balanced.
-
Issue 3: Corrosivity (B1173158) Towards Yellow Metals
-
Question: After running a corrosion test, I've noticed discoloration or corrosion on copper or bronze components. Could the this compound be the cause?
-
Answer:
-
Active Sulfur Content: Some sulfur-containing additives can be "active," meaning they can react with certain metals, particularly yellow metals like copper and bronze, especially at higher temperatures.[8] While TNM is generally considered to have good compatibility, it's important to verify the corrosivity of the final formulation using standard tests (e.g., ASTM D130).
-
Degradation Byproducts: As TNM degrades while performing its antioxidant function, its byproducts could potentially be more corrosive than the original compound. This is more likely to occur in a severely oxidized lubricant.
-
Formulation Imbalance: The overall formulation may lack sufficient metal deactivators or corrosion inhibitors to protect sensitive metallurgies from the effects of sulfur-containing additives at operating temperatures.
-
Quantitative Data Summary (Illustrative)
The following tables provide illustrative data to demonstrate the expected performance of this compound in a Group II mineral oil. Note: This data is for demonstration purposes and actual results will vary based on the specific base oil, additive package, and test conditions.
Table 1: Effect of this compound Concentration on Oxidative Stability
| TNM Concentration (wt%) | RPVOT (ASTM D2272) Result (minutes) | Total Acid Number (TAN) Increase (mg KOH/g) after 100 hrs @ 120°C | Viscosity Increase (%) after 100 hrs @ 120°C |
| 0.0 (Base Oil) | 150 | 1.5 | 10.2 |
| 0.2 | 350 | 0.8 | 5.1 |
| 0.4 | 520 | 0.5 | 3.2 |
| 0.6 | 680 | 0.3 | 2.1 |
| 0.8 | 750 | 0.2 | 1.5 |
Table 2: Synergistic Effect of TNM with a Primary Antioxidant (Hindered Phenol)
| Formulation | RPVOT (ASTM D2272) Result (minutes) | Total Acid Number (TAN) Increase (mg KOH/g) after 100 hrs @ 120°C | Viscosity Increase (%) after 100 hrs @ 120°C |
| Base Oil + 0.5% Hindered Phenol | 450 | 0.6 | 4.5 |
| Base Oil + 0.5% TNM | 600 | 0.4 | 2.8 |
| Base Oil + 0.5% Hindered Phenol + 0.5% TNM | 1100 | 0.1 | 0.8 |
Experimental Protocols
Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272
This test method evaluates the oxidation stability of lubricants under accelerated conditions.
-
Apparatus:
-
Rotating pressure vessel (bomb)
-
Glass and cover
-
Heating bath capable of maintaining 150 ± 0.1°C
-
Pressure measurement device
-
Rotating drive (100 ± 5 rpm)
-
-
Reagents and Materials:
-
Oxygen (99.5% purity)
-
Distilled water
-
Copper catalyst wire (as specified in ASTM D2272)
-
Cleaning reagents (e.g., heptane, acetone)
-
-
Procedure:
-
Clean the pressure vessel and glass container thoroughly as per the ASTM standard.
-
Prepare a copper catalyst coil from the copper wire.
-
Weigh 50 ± 0.5 g of the lubricant sample into the glass container.
-
Add 5.0 ± 0.5 ml of distilled water to the container.
-
Place the copper catalyst coil into the sample.
-
Place the glass container into the pressure vessel.
-
Seal the pressure vessel and purge with oxygen to remove air.
-
Pressurize the vessel with oxygen to 620 ± 7 kPa (90 ± 1 psi) at room temperature.
-
Place the vessel in the heating bath, which is maintained at 150°C, and start the rotation at 100 rpm.
-
Record the pressure inside the vessel continuously. The test ends when the pressure has dropped by 175 kPa (25.4 psi) from the maximum pressure observed.
-
The result is reported as the time in minutes from the start of the test to the 175 kPa pressure drop.[9]
-
Mandatory Visualizations
Caption: Antioxidant mechanism of TNM in a synergistic blend.
Caption: Workflow for evaluating lubricant oxidative stability.
Caption: Decision tree for troubleshooting poor oxidative stability.
References
- 1. nbinno.com [nbinno.com]
- 2. support.newgatesimms.com [support.newgatesimms.com]
- 3. What is the Total Acidity Number (TAN) in a lubricant? | Repsol [lubricants.repsol.com]
- 4. mdpi.com [mdpi.com]
- 5. contractlaboratory.com [contractlaboratory.com]
- 6. youtube.com [youtube.com]
- 7. makingchembooks.com [makingchembooks.com]
- 8. How Sulfur is Used in Lubrication [machinerylubrication.com]
- 9. focuslab.co.th [focuslab.co.th]
Technical Support Center: Purification of tert-Nonyl Mercaptan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of tert-Nonyl mercaptan (TNM).
Frequently Asked Questions (FAQs)
Q1: What is this compound (TNM) and what are its common applications?
A1: this compound (TNM) is a mixture of isomeric thiols with a tertiary carbon atom bonded to the sulfur atom. It is a clear, colorless liquid with a strong, pungent odor.[1] TNM is widely used as a chain transfer agent in polymer production to control molecular weight, as an additive in lubricants to improve their anti-wear properties, and as a chemical intermediate in the synthesis of various compounds.[1][2]
Q2: What are the main impurities I can expect in crude this compound?
A2: The primary impurities in crude TNM typically arise from its synthesis, which often involves the reaction of propylene (B89431) trimer with hydrogen sulfide.[2] These impurities can include lighter mercaptans (e.g., tert-butyl mercaptan), unreacted starting materials, and various olefin byproducts.[3] Additionally, oxidative degradation can lead to the formation of di-tert-nonyl disulfide.
Q3: What are the typical physical properties of this compound?
A3: The physical properties of TNM can vary slightly depending on the isomeric composition. The table below summarizes key physical data.
| Property | Value |
| Boiling Point | 188 °C (at atmospheric pressure)[2] |
| Density | 0.856 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.457 |
| Flash Point | 40 °C (closed cup)[2][4] |
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A4: To minimize oxidative degradation to disulfides, TNM should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] Containers should be tightly sealed and stored under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
Problem 1: My purified this compound has a persistent yellow color.
| Possible Cause | Suggested Solution |
| Presence of Disulfides | The yellow color is often indicative of disulfide impurities formed by oxidation. These are not efficiently removed by distillation alone. A chemical reduction step is necessary. See the detailed protocol below for the "Reduction of Di-tert-nonyl Disulfide." |
| Thermal Degradation | Prolonged heating at high temperatures during distillation can cause decomposition. Ensure the distillation is performed under vacuum to lower the boiling point and minimize thermal stress. |
Problem 2: GC analysis of my purified TNM shows multiple peaks close to the main product peak.
| Possible Cause | Suggested Solution |
| Isomeric Mixture | Commercial TNM is a mixture of isomers, which may not be fully resolved by all GC columns and conditions. Consult your supplier's technical data sheet for the expected isomeric distribution. |
| Inefficient Fractional Distillation | The peaks may correspond to closely boiling impurities such as lighter mercaptans or olefin byproducts.[3] Improve the efficiency of your fractional distillation by using a column with a higher number of theoretical plates (e.g., a Vigreux or packed column) and optimizing the reflux ratio. |
Problem 3: The yield of my purified TNM is lower than expected after distillation.
| Possible Cause | Suggested Solution |
| Losses during Fractional Distillation | Inefficient separation can lead to a significant intermediate fraction containing both product and impurities, which is often discarded. Optimize the distillation parameters to achieve a sharper separation. |
| Hold-up in the Distillation Column | A significant amount of material can be retained on the packing of the distillation column. Choose a column with low hold-up for the scale of your purification. |
| Product Degradation | As mentioned, thermal degradation can occur. Use vacuum distillation to reduce the boiling temperature. |
Experimental Protocols
Purity Analysis by Gas Chromatography (GC-FID)
This method is suitable for determining the purity of TNM and identifying the presence of volatile impurities.
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Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
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Carrier Gas: Helium or Nitrogen.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Sample Preparation: Prepare a dilute solution of the TNM sample (e.g., 1% w/v) in a suitable solvent like dichloromethane (B109758) or hexane.
-
Data Analysis: Identify the TNM isomers and any impurity peaks based on their retention times. Quantify the purity based on the relative peak areas.
Fractional Distillation of Crude this compound
This protocol is designed to remove lower-boiling impurities from crude TNM.
-
Apparatus:
-
Round-bottom flask.
-
Fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponge).
-
Distillation head with a thermometer.
-
Condenser.
-
Receiving flasks.
-
Heating mantle.
-
Vacuum source and gauge (if performing vacuum distillation).
-
-
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.
-
Add the crude TNM to the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
If performing vacuum distillation, connect the apparatus to a vacuum pump and carefully reduce the pressure.
-
Begin heating the flask gently.
-
As the mixture begins to boil, observe the condensation ring rising slowly up the fractionating column.
-
Adjust the heating rate to maintain a steady distillation rate. Collect any low-boiling initial fractions in a separate receiving flask.
-
Monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of TNM at the given pressure, switch to a clean receiving flask to collect the purified product.
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Continue distillation until the temperature begins to drop or rise significantly, indicating that the majority of the product has been distilled.
-
Stop the distillation, allow the apparatus to cool, and then carefully disassemble it.
-
Reduction of Di-tert-nonyl Disulfide
This protocol is for the removal of disulfide impurities from TNM.
-
Reagents:
-
This compound containing disulfide impurities.
-
Triphenylphosphine (B44618) (PPh₃).
-
A suitable solvent (e.g., tetrahydrofuran (B95107) or ethanol).
-
Aqueous acid solution (e.g., 1 M HCl) for workup.
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate).
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
-
Procedure:
-
In a round-bottom flask, dissolve the impure TNM in the chosen solvent under an inert atmosphere (nitrogen or argon).
-
Add a stoichiometric amount of triphenylphosphine (1 equivalent per equivalent of disulfide).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC analysis.
-
Once the reaction is complete, quench the reaction by adding the aqueous acid solution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the purified TNM.
-
If necessary, the product can be further purified by distillation.
-
Visualizations
Caption: Workflow for Fractional Distillation of this compound.
Caption: Troubleshooting Logic for Discolored this compound.
References
Effect of temperature on the efficiency of tert-Nonyl mercaptan as a chain transfer agent
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of tert-Nonyl mercaptan (TNM) as a chain transfer agent, with a specific focus on the effect of temperature on its efficiency. This resource is intended for researchers, scientists, and professionals in drug development and polymer chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (TNM) in polymerization?
A1: this compound is a highly effective chain transfer agent (CTA) used in free-radical polymerization. Its main role is to control the molecular weight of the resulting polymer. By introducing a reactive thiol group (-SH), TNM can interrupt the growth of a polymer chain and initiate a new one, leading to a lower average molecular weight and potentially a narrower molecular weight distribution.[1][2]
Q2: How does temperature generally affect the efficiency of a chain transfer agent?
A2: The efficiency of a chain transfer agent is quantified by its chain transfer constant (C_tr_). The relationship between temperature and C_tr_ can be complex and depends on the specific CTA and monomer system. For some mercaptans, such as n-dodecyl mercaptan (n-DDM) in methyl methacrylate (B99206) polymerization, the chain transfer constant has been observed to decrease as the temperature increases.[3] Conversely, for other systems, an increase in temperature can lead to a higher chain transfer constant.[4] Therefore, the effect of temperature on the efficiency of this compound should be determined experimentally for the specific polymerization conditions.
Q3: Is there a recommended operating temperature range for using TNM?
A3: While a definitive optimal range is system-dependent, the thermal stability of this compound should be considered. The synthesis of tertiary mercaptans is often conducted at temperatures below 45°C to minimize side reactions and decomposition.[5] This suggests that elevated temperatures during polymerization could potentially lead to the degradation of TNM, which may affect its efficiency and introduce impurities. It is advisable to conduct preliminary studies to determine the optimal temperature for your specific application.
Q4: What are the potential side reactions of this compound at high temperatures?
A4: At elevated temperatures, tertiary mercaptans may undergo decomposition. While specific data for TNM in polymerization is limited, the synthesis of such compounds at lower temperatures aims to avoid the formation of byproducts.[5] Potential side reactions could include elimination reactions, leading to the formation of olefins and hydrogen sulfide, or oxidation to disulfides, especially in the presence of oxygen. These side reactions can reduce the concentration of the active chain transfer agent and may introduce undesirable functionalities into the polymer or reaction medium.
Q5: How does the structure of this compound influence its activity as a chain transfer agent?
A5: The "tert" (tertiary) structure of TNM, where the thiol group is attached to a tertiary carbon, influences its reactivity. The bulky alkyl groups can affect the rate of hydrogen abstraction from the thiol group and the subsequent re-initiation of a new polymer chain by the resulting thiyl radical. This steric hindrance can modulate its chain transfer activity compared to linear mercaptans.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Higher than expected polymer molecular weight, especially at elevated temperatures. | 1. Decreased C_tr_ of TNM at higher temperatures: Similar to what is observed with n-DDM, the chain transfer efficiency of TNM may decrease as the reaction temperature rises.[3] 2. Thermal degradation of TNM: At higher temperatures, TNM might be degrading, reducing its effective concentration. | 1. Experimentally determine the C_tr_ at different temperatures: Use the Mayo method (see Experimental Protocols) to quantify the effect of temperature on TNM's efficiency in your system. 2. Increase TNM concentration: If operating at a higher temperature is necessary, a higher concentration of TNM may be required to achieve the target molecular weight. 3. Lower the reaction temperature: If possible, reducing the polymerization temperature may improve the efficiency of TNM. |
| Inconsistent batch-to-batch molecular weight. | 1. Variable reaction temperatures: Small fluctuations in temperature between batches can lead to significant differences in molecular weight if the C_tr_ of TNM is highly temperature-dependent. 2. Inconsistent TNM concentration: Inaccurate measurement or loss of volatile TNM during handling can alter its effective concentration. | 1. Ensure precise temperature control: Use a reliable temperature control system to maintain a consistent reaction temperature. 2. Verify TNM concentration: Accurately measure the amount of TNM added. Consider its volatility and handle it in a closed system where possible. |
| Discoloration or unusual odor in the final polymer. | 1. Side reactions of TNM: Thermal degradation of the mercaptan can lead to the formation of sulfur-containing byproducts that may cause discoloration or odor. 2. Oxidation of TNM: The presence of oxygen can lead to the formation of disulfides and other oxidation products. | 1. Lower the reaction temperature: This can minimize thermal degradation. 2. Ensure an inert atmosphere: Conduct the polymerization under an inert gas (e.g., nitrogen or argon) to prevent oxidation. 3. Purify the polymer: Post-polymerization purification steps may be necessary to remove residual impurities. |
| Reduced polymerization rate. | 1. High concentrations of TNM: While TNM is primarily a chain transfer agent, very high concentrations can sometimes lead to a retardation of the polymerization rate. 2. Inhibitory impurities: Degradation products of TNM could potentially inhibit the polymerization reaction. | 1. Optimize TNM concentration: Use the lowest concentration of TNM that achieves the target molecular weight. 2. Evaluate TNM stability: If a reduction in rate is observed at higher temperatures, consider the possibility of TNM degradation and its potential inhibitory effects. |
Data Presentation
Table 1: Chain Transfer Constants of Various Mercaptans at Different Temperatures
| Chain Transfer Agent | Monomer | Temperature (°C) | Chain Transfer Constant (C_tr_) | Reference |
| n-Dodecyl Mercaptan | Methyl Methacrylate | 60 | 0.67 | [3] |
| n-Dodecyl Mercaptan | Methyl Methacrylate | 70 | 0.62 | [3] |
| n-Dodecyl Mercaptan | Methyl Methacrylate | 80 | 0.58 | [3] |
| n-Dodecyl Mercaptan | Methyl Methacrylate | 90 | 0.54 | [3] |
| n-Pentanethiol | Methyl Methacrylate | 40-100 | 0.80 | [3] |
| n-Butanethiol | Methyl Methacrylate | 60 | 0.70 | [3] |
| 2-Methyl-2-propanethiol | Methyl Methacrylate | 60 | 0.18 | [3] |
| Dodecanethiol (DDT) | Ethyl Methacrylate (EMA) | 70 | 0.64 | [4] |
| Dodecanethiol (DDT) | Ethyl Methacrylate (EMA) | 80 | 0.72 | [4] |
| Dodecanethiol (DDT) | Ethyl Methacrylate (EMA) | 90 | 0.76 | [4] |
| Dodecanethiol (DDT) | Ethyl Methacrylate (EMA) | 100 | 0.83 | [4] |
Experimental Protocols
Determining the Chain Transfer Constant (C_tr_) using the Mayo Method
The Mayo equation is a common method for determining the chain transfer constant of a CTA.[3]
Equation:
1/DP = 1/DP_0_ + C_tr_ * ([TNM]/[M])
Where:
-
DP is the number-average degree of polymerization in the presence of TNM.
-
DP_0_ is the number-average degree of polymerization in the absence of TNM.
-
C_tr_ is the chain transfer constant.
-
[TNM] is the concentration of this compound.
-
[M] is the concentration of the monomer.
Procedure:
-
Set up a series of polymerizations: Prepare several reaction mixtures with constant concentrations of monomer and initiator. Vary the concentration of TNM in each reaction. Include a control reaction with no TNM.
-
Maintain constant temperature: Run all polymerizations at the desired, precisely controlled temperature.
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Keep conversions low: Stop the reactions at low monomer conversion (typically <10%) to ensure that the concentrations of monomer and TNM do not change significantly.
-
Characterize the polymers: Determine the number-average molecular weight (M_n_) of the resulting polymers using a technique like Gel Permeation Chromatography (GPC).
-
Calculate the degree of polymerization (DP): DP = M_n_ / M_w_ (monomer), where M_w_ (monomer) is the molecular weight of the monomer.
-
Construct the Mayo plot: Plot 1/DP as a function of [TNM]/[M].
-
Determine C_tr_: The slope of the resulting straight line is the chain transfer constant (C_tr_) at that specific temperature.
-
Repeat for different temperatures: To understand the effect of temperature, repeat this entire procedure at different, well-controlled temperatures.
Mandatory Visualization
References
- 1. arkema.com [arkema.com]
- 2. nbinno.com [nbinno.com]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. Using temperature to modify the reaction conditions and outcomes of polymers formed using transfer-dominated branching radical telomerisation (TBRT) - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06578A [pubs.rsc.org]
- 5. US4891445A - Synthesis of tertiary mercaptans from isobutylene homopolymers - Google Patents [patents.google.com]
Controlling the molecular weight distribution of polymers using tert-Nonyl mercaptan
Of course, here is a technical support center with troubleshooting guides and FAQs on controlling the molecular weight distribution of polymers using tert-Nonyl mercaptan.
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed guidance on using this compound (TNM) as a chain transfer agent (CTA) to control the molecular weight and molecular weight distribution of polymers during free-radical polymerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TNM) and how does it work?
Q2: What are the main applications of TNM in polymerization?
A2: TNM is primarily used to control the molecular weight of polymers like polyethylene, polypropylene, and polyvinyl chloride.[1] By regulating the molecular weight, TNM helps to improve the polymer's properties, such as its flexibility, toughness, and durability.[1] Using a chain transfer agent like TNM can also lead to easier processing conditions and enhanced mechanical performance of the final polymer.[4]
Q3: How do I choose the right concentration of TNM for my experiment?
A3: The optimal concentration of TNM depends on the desired molecular weight of your polymer and the reactivity of your monomer system. The effectiveness of a CTA is described by its chain transfer constant (Ctr). A higher TNM concentration will result in a lower polymer molecular weight. It is recommended to start with a literature-reported concentration for a similar polymer system or to perform a series of screening experiments with varying TNM-to-monomer ratios to determine the ideal concentration for your specific application.
Q4: What are the key safety precautions when handling TNM?
A4: this compound is a highly flammable and toxic compound with a strong, pungent odor.[1] It is crucial to handle it in a well-ventilated area or a fume hood.[1] Personal protective equipment, including gloves, safety goggles, and a lab coat, should always be worn.[1] Store TNM in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1] In case of skin or eye contact, flush the affected area with plenty of water and seek immediate medical attention.[1]
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound as a chain transfer agent.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Higher than expected molecular weight and broad molecular weight distribution | 1. Insufficient CTA concentration: The amount of TNM is too low to effectively terminate the growing polymer chains.[2] 2. Low chain transfer constant (Ctr): The TNM is not efficiently transferring the radical for the specific monomer being used. 3. Poor solubility of TNM: The TNM is not fully dissolved in the polymerization medium and is therefore not accessible to the growing polymer chains. | 1. Increase CTA concentration: Incrementally increase the molar ratio of TNM to the monomer.[2] 2. Optimize reaction conditions: Increasing the reaction temperature can sometimes increase the chain transfer rate, but this must be balanced with other reaction parameters. 3. Improve CTA solubility: Ensure the TNM is fully dissolved in the monomer or a co-solvent before initiating polymerization. |
| Lower than expected molecular weight | 1. Excessive CTA concentration: Too much TNM is causing premature termination of the polymer chains.[2] 2. High reaction temperature: An increased temperature can enhance the rate of chain transfer more than desired.[2] | 1. Decrease CTA concentration: Reduce the molar ratio of TNM to the monomer.[2] 2. Lower the reaction temperature: Conduct the polymerization at a lower temperature, ensuring it is compatible with the initiator's decomposition rate.[2] |
| Bimodal or multimodal molecular weight distribution | 1. Incomplete mixing of the CTA: The TNM is not evenly distributed throughout the reaction mixture at the start of polymerization.[2] 2. CTA added too late: If the TNM is added after the polymerization has already started, it can result in a population of high molecular weight polymers formed before the CTA was introduced. | 1. Ensure thorough mixing: Vigorously stir the mixture of monomer and TNM before adding the initiator to ensure a homogeneous solution. 2. Add CTA at the beginning: Introduce the TNM to the monomer mixture before adding the initiator.[2] |
| Slow or inhibited polymerization | 1. Reaction with initiator: Certain initiators, especially persulfates, can react with mercaptans, leading to initiator decomposition and a slower reaction rate.[2] 2. Impurities in reagents: Trace impurities in the monomer or solvent can act as inhibitors.[2] 3. High CTA concentration: Very high levels of CTA can sometimes interfere with the initiation process. | 1. Choose a compatible initiator: Use an azo initiator like AIBN, which is less likely to react with mercaptans.[2] 2. Purify reagents: Ensure monomers and solvents are purified to remove any inhibitors before use.[5] 3. Optimize CTA concentration: Avoid excessively high concentrations of TNM. |
| Residual mercaptan odor in the final polymer | 1. Incomplete consumption of TNM: Unreacted TNM remains in the polymer. 2. Insufficient purification: The final polymer was not adequately purified to remove residual TNM. | 1. Optimize stoichiometry: Ensure the amount of initiator and the reaction time are sufficient to consume the TNM. 2. Post-polymerization treatment: Use a chemical scavenger to react with the remaining mercaptan.[6] 3. Thorough purification: Precipitate the polymer in a non-solvent multiple times to remove unreacted TNM.[7] |
Quantitative Data Presentation
The following table provides illustrative data on how the concentration of a mercaptan chain transfer agent can influence the molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of a polymer. The data shown is for an emulsion polymerization of styrene/n-butylacrylate/methacrylic acid at 80°C, using different mercaptan CTAs at 1.5 mol% relative to the monomer.
| Chain Transfer Agent | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| tert-Dodecyl Mercaptan (TDM) | 6,530 | 18,400 | 2.82 |
| n-Dodecyl Mercaptan (NDM) | 6,250 | 27,800 | 4.45 |
| Octylthioglycolate (OTG) | 6,360 | 26,100 | 4.10 |
| Data adapted from a representative polymerization test.[3] Note that this compound is expected to show a similar trend. |
Experimental Protocols
Protocol 1: Bulk Polymerization of Methyl Methacrylate (B99206) (MMA) using TNM
This protocol describes a general procedure for the bulk polymerization of MMA to produce poly(methyl methacrylate) (PMMA) with a controlled molecular weight.
Materials:
-
Methyl methacrylate (MMA), purified by washing with 5% NaOH solution, then water, dried over anhydrous sodium sulfate, and distilled under reduced pressure.[5]
-
This compound (TNM)
-
Azobisisobutyronitrile (AIBN) as initiator
-
Reaction vessel (e.g., glass ampoule or sealed reactor)[7]
-
Inert gas (Nitrogen or Argon)
-
Methanol (for precipitation)
-
Solvent for dissolution (e.g., tetrahydrofuran (B95107) or dichloromethane)
-
Vacuum oven
Procedure:
-
Preparation: To a glass ampoule, add the desired amount of purified MMA.
-
Add CTA: Add the calculated amount of this compound (TNM). The concentration will need to be varied to study its effect on molecular weight.
-
Add Initiator: Add the calculated amount of initiator (e.g., 0.1-0.5 mol% relative to the monomer).[7]
-
Deoxygenate: Seal the ampoule with a rubber septum and deoxygenate the mixture by bubbling with an inert gas for 15-30 minutes while cooling in an ice bath.[7]
-
Seal: Flame-seal the ampoule under vacuum or maintain a positive pressure of inert gas.[7]
-
Polymerization: Place the sealed ampoule in a thermostatically controlled oil bath or oven at the desired polymerization temperature (e.g., 60-80 °C for AIBN).[7] Allow the polymerization to proceed for the desired time (e.g., 4-24 hours).[7]
-
Isolation: After the reaction, cool the ampoule and carefully open it. Dissolve the resulting polymer in a suitable solvent like tetrahydrofuran.[7]
-
Purification: Precipitate the polymer by slowly adding the polymer solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.[7]
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
Characterization: Determine the molecular weight (Mn, Mw) and PDI of the polymer using Gel Permeation Chromatography (GPC).
Visualizations
Caption: Chain transfer mechanism of this compound (TNM).
References
Validation & Comparative
A Comparative Analysis of tert-Nonyl Mercaptan and Dodecyl Mercaptan as Chain Transfer Agents in Polymerization
In the synthesis of polymers, precise control over molecular weight and its distribution is paramount to achieving desired material properties. Chain transfer agents (CTAs) are crucial additives in polymerization reactions for this purpose, with mercaptans (thiols) being a widely utilized class of these agents. This guide provides a detailed comparison of the effectiveness of two common mercaptan CTAs: tert-Nonyl mercaptan (TNM) and dodecyl mercaptan, which is available as n-dodecyl mercaptan (DDM or n-DDM) and tert-dodecyl mercaptan (TDM).
Performance Comparison of Chain Transfer Agents
The efficacy of a CTA is quantified by its chain transfer constant (Ctr), which is the ratio of the rate of the chain transfer reaction to the rate of the chain propagation reaction. A higher Ctr value signifies a more efficient CTA, meaning less of the agent is required to achieve a target molecular weight. The selection between a linear mercaptan like n-dodecyl mercaptan and a tertiary mercaptan like this compound or tert-dodecyl mercaptan can also influence polymer properties due to differences in the steric hindrance around the sulfur atom.[1]
Quantitative Data Summary
The following tables summarize the chain transfer constants for n-dodecyl mercaptan and tert-dodecyl mercaptan in the polymerization of various monomers. While specific Ctr values for this compound are not prominently reported in comparative studies, it is generally described as a highly reactive CTA.[] Due to its high reactivity, polymers with a low molecular weight distribution can be obtained using small amounts of nonyl thiol.[]
Table 1: Chain Transfer Constants (Ctr) for n-Dodecyl Mercaptan (n-DDM)
| Monomer | Temperature (°C) | Ctr | Reference |
| Styrene (B11656) | 60 | 18.7 ± 1 | [3] |
| Methyl Methacrylate (B99206) | 60 | 0.66 | [4] |
| Methyl Methacrylate | 70 | 0.61 | [4] |
| Methyl Methacrylate | 80 | 0.56 | [4] |
| Methyl Methacrylate | 90 | 0.52 | [4] |
Table 2: Chain Transfer Constants (Ctr) for tert-Dodecyl Mercaptan (TDM)
| Monomer | Temperature (°C) | Ctr | Reference |
| Styrene | 50 | 2.9 | [3] |
From the available data, it is evident that the effectiveness of a mercaptan CTA is highly dependent on the monomer system and the polymerization temperature. For instance, n-dodecyl mercaptan is a significantly more effective CTA in styrene polymerization compared to methyl methacrylate polymerization, as indicated by the much larger Ctr value.[3][4] The structure of the mercaptan also plays a critical role; the linear n-dodecyl mercaptan exhibits a much higher chain transfer constant in styrene polymerization than the branched tert-dodecyl mercaptan.[3]
Impact on Polymer Properties
The use of mercaptan CTAs like this compound and dodecyl mercaptan allows for the control of polymer chain length, which in turn influences the final properties of the material, such as melt flow, processability, and mechanical performance.[5] In general, an increase in the concentration of the CTA leads to a decrease in the polymer's molecular weight.[6]
A study on the suspension polymerization of methyl methacrylate (PMMA) using n-dodecyl mercaptan and tert-dodecyl mercaptan revealed significant differences in the resulting polymer's molecular weight distribution (MWD).[7] TDM produced PMMA with a monomodal MWD, whereas DDM resulted in a bimodal MWD.[7] This highlights that the choice of CTA isomer can be used to tailor the MWD of the final polymer.
Experimental Protocols
The following are generalized experimental methodologies for determining the chain transfer constant of a mercaptan CTA and for conducting a polymerization reaction incorporating a CTA.
Determination of Chain Transfer Constant (Mayo Method)
The chain transfer constant can be determined experimentally using the Mayo equation, which relates the number-average degree of polymerization (DPn) to the concentrations of the CTA and the monomer.
Materials:
-
Monomer (e.g., methyl methacrylate, styrene), purified
-
Chain Transfer Agent (e.g., this compound, n-dodecyl mercaptan)
-
Radical Initiator (e.g., azobisisobutyronitrile (AIBN)), recrystallized
-
Solvent (if applicable, e.g., benzene, toluene)
-
Non-solvent for polymer precipitation (e.g., methanol)
-
Reaction vessels (e.g., glass ampoules or Schlenk flask)
-
Inert gas source (e.g., nitrogen or argon)
Procedure:
-
Prepare a series of reaction mixtures with constant concentrations of the monomer and initiator, but with varying concentrations of the chain transfer agent.
-
Introduce the reaction mixtures into the reaction vessels.
-
Deoxygenate the mixtures by purging with an inert gas.
-
Seal the reaction vessels and immerse them in a constant temperature bath to initiate polymerization.
-
Allow the polymerization to proceed to a low conversion (typically <10%) to ensure that the concentrations of monomer and CTA do not change significantly.
-
Terminate the polymerization by rapidly cooling the reaction vessels.
-
Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent.
-
Filter, wash, and dry the polymer under vacuum.
-
Determine the number-average molecular weight (Mn) of the polymer samples using Gel Permeation Chromatography (GPC).
-
Calculate the number-average degree of polymerization (DPn = Mn / Mmonomer, where Mmonomer is the molecular weight of the monomer).
-
Plot 1/DPn versus the molar ratio of the chain transfer agent to the monomer ([CTA]/[Monomer]). The slope of the resulting straight line is the chain transfer constant (Ctr).
Representative Free-Radical Polymerization Protocol
Materials:
-
Monomer
-
Chain Transfer Agent
-
Radical Initiator
-
Solvent (if applicable)
-
Reaction vessel equipped with a condenser, stirrer, and nitrogen inlet
Procedure:
-
Charge the monomer and solvent (if applicable) to the reaction vessel.
-
Add the desired amount of the chain transfer agent.
-
Heat the mixture to the desired reaction temperature under a nitrogen atmosphere with stirring.
-
Dissolve the initiator in a small amount of the monomer or solvent and add it to the reaction vessel to start the polymerization.
-
Maintain the reaction at the set temperature for the desired duration.
-
Monitor the reaction progress by taking samples periodically to determine monomer conversion and polymer molecular weight.
-
Upon completion, cool the reaction mixture and isolate the polymer product.
Mechanism of Chain Transfer
The fundamental role of a mercaptan as a chain transfer agent is to interrupt the propagation of a growing polymer chain by donating a hydrogen atom to the active radical end of the chain. This terminates the growth of that particular polymer chain and creates a new thiyl radical (RS•). This thiyl radical then reacts with a monomer molecule to initiate the growth of a new polymer chain. This process effectively lowers the average molecular weight of the resulting polymer.
Caption: Mechanism of chain transfer in free-radical polymerization using a mercaptan CTA.
Conclusion
Both this compound and dodecyl mercaptan are effective chain transfer agents for controlling molecular weight in free-radical polymerization. The choice between them, and between the n- and tert-isomers of dodecyl mercaptan, will depend on the specific monomer system, desired polymer molecular weight and MWD, and polymerization conditions.
-
n-Dodecyl mercaptan is a highly efficient CTA, particularly for styrene, but its effectiveness varies significantly with the monomer.
-
tert-Dodecyl mercaptan is less efficient than its linear isomer but can be used to achieve a monomodal molecular weight distribution in certain systems.
-
This compound is reported to be a highly reactive CTA, suggesting it can be effective at lower concentrations.
For applications requiring precise control over polymer architecture, it is recommended to perform preliminary screening experiments to determine the optimal CTA and its concentration for the specific system under investigation.
References
A Comparative Guide to tert-Nonyl Mercaptan and n-Nonyl Mercaptan in Styrene Polymerization
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer synthesis, precise control over molecular weight and its distribution is paramount to achieving desired material properties. In the free-radical polymerization of styrene (B11656), mercaptans are widely employed as chain transfer agents (CTAs) to regulate these crucial parameters. This guide provides an objective comparison of two such agents: tert-nonyl mercaptan (TNM), a tertiary mercaptan, and n-nonyl mercaptan (NNM), a primary mercaptan. This comparison is supported by experimental data to inform the selection of the appropriate CTA for specific research and development applications.
Performance Comparison: n-Nonyl Mercaptan Demonstrates Higher Reactivity
Experimental evidence indicates that n-nonyl mercaptan is a more reactive chain transfer agent than this compound in styrene polymerization. The efficacy of a CTA is quantified by its chain transfer constant (Ctr), which represents the ratio of the rate of chain transfer to the rate of propagation. A higher Ctr value signifies a more efficient reduction in molecular weight for a given concentration of the CTA.
While direct side-by-side comparative studies are limited, data from various sources allow for a conclusive assessment. A study on the emulsion polymerization of styrene with n-nonyl mercaptan revealed its high reactivity, making it suitable for controlling molecular weight distributions in semibatch processes.[1] Conversely, the chain transfer constant for this compound in styrene polymerization has been reported to be approximately 1.9, a value lower than that observed for primary mercaptans under similar conditions.[2] This difference in reactivity is a key differentiator for their application.
The higher reactivity of NNM means that a lower concentration is required to achieve the same degree of molecular weight reduction as TNM. This can be advantageous in minimizing the incorporation of sulfur-containing end groups in the final polymer, which can sometimes affect polymer properties.
Quantitative Data Summary
The following tables summarize the performance of n-nonyl mercaptan in the batch emulsion polymerization of styrene, as reported by Gugliotta et al. (2001).[1] These data illustrate the effect of NNM concentration on monomer conversion, number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
Table 1: Effect of n-Nonyl Mercaptan (NNM) on Batch Emulsion Polymerization of Styrene
| Experiment | NNM (g) | Final Conversion (%) | Final Mn ( g/mol ) | Final Mw ( g/mol ) | Final PDI |
| B1 | 0.36 | 98.7 | 108,000 | 258,000 | 2.39 |
| B2 | 0.72 | 99.2 | 68,000 | 151,000 | 2.22 |
| B3 | 1.44 | 99.3 | 41,000 | 88,000 | 2.15 |
Data sourced from Gugliotta et al., Polymer, 2001, 42, 2719-2726.[1]
While equivalent comprehensive data for this compound under identical conditions is not available in a single source, a study by Salazar et al. (1995) on the starved emulsion polymerization of styrene indicated that mass transfer resistance for TNM was negligible, implying its efficient action as a CTA under those specific conditions.[2] The reported chain transfer constant of ~1.9 for TNM provides a quantitative measure of its lower reactivity compared to primary mercaptans like NNM.
Experimental Protocols
The determination of the chain transfer constant (Ctr) is crucial for evaluating and comparing the effectiveness of CTAs. The most common method for this is the Mayo method.
Mayo Method for Determining the Chain Transfer Constant (Ctr)
The Mayo method involves conducting a series of polymerizations at low monomer conversions with varying concentrations of the chain transfer agent while keeping the monomer and initiator concentrations constant. The number-average degree of polymerization (Xn) is determined for each resulting polymer.
The Mayo equation is as follows:
1/Xn = 1/(Xn)0 + Ctr * ([S]/[M])
where:
-
Xn is the number-average degree of polymerization with the chain transfer agent.
-
(Xn)0 is the number-average degree of polymerization without the chain transfer agent.
-
Ctr is the chain transfer constant.
-
[S] is the concentration of the chain transfer agent.
-
[M] is the concentration of the monomer.
Procedure:
-
Polymerization: A series of styrene polymerizations are carried out at a constant temperature in the presence of a radical initiator (e.g., azobisisobutyronitrile, AIBN). Each reaction contains a different concentration of the mercaptan (TNM or NNM). The reactions are terminated at low monomer conversion (<10%) to ensure that the concentrations of monomer and CTA do not change significantly.
-
Polymer Isolation and Characterization: The resulting polystyrene is isolated from the reaction mixture, typically by precipitation in a non-solvent like methanol, and then dried. The number-average molecular weight (Mn) of each polymer sample is determined using techniques such as gel permeation chromatography (GPC) or osmometry.
-
Calculation of Xn: The number-average degree of polymerization (Xn) is calculated by dividing the Mn of the polymer by the molecular weight of the styrene monomer.
-
Mayo Plot: A graph of 1/Xn versus the molar ratio of the chain transfer agent to the monomer ([S]/[M]) is plotted.
-
Determination of Ctr: The data should yield a straight line. The slope of this line is the chain transfer constant, Ctr.
Signaling Pathways and Experimental Workflows
The role of mercaptans as chain transfer agents in radical polymerization can be visualized through a simplified workflow.
Caption: Chain transfer mechanism in radical polymerization.
The logical relationship for selecting a CTA based on desired molecular weight can be outlined as follows:
Caption: Logic for selecting a chain transfer agent.
Conclusion
Both this compound and n-nonyl mercaptan are effective chain transfer agents for controlling the molecular weight of polystyrene during free-radical polymerization. The primary distinction lies in their reactivity, with the primary mercaptan, NNM, exhibiting a significantly higher chain transfer constant than the tertiary mercaptan, TNM.
-
n-Nonyl Mercaptan (NNM) is the more reactive choice, suitable for applications requiring substantial molecular weight reduction with lower concentrations of the CTA. Its high efficiency is particularly beneficial in processes like semibatch emulsion polymerization where precise control over the molecular weight distribution is critical.[1]
-
This compound (TNM) is a less reactive option, making it suitable for applications where a more moderate level of molecular weight control is desired. Its lower reactivity might offer a wider processing window in some systems.
The selection between TNM and NNM should be guided by the specific molecular weight target, the polymerization process employed, and other considerations such as the desired concentration of the CTA in the reaction mixture. For researchers and professionals in polymer and materials science, understanding the distinct performance characteristics of these mercaptans is essential for the rational design and synthesis of styrenic polymers with tailored properties.
References
A Comparative Guide to the Analytical Validation of tert-Nonyl Mercaptan Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the validation of tert-Nonyl mercaptan (TNM) purity, a critical aspect for its application in research and development where impurities can significantly impact reaction outcomes, biological activity, and safety profiles. This document outlines the experimental protocols for the most common and effective analytical methods and presents supporting data to inform method selection and implementation.
This compound is a mixture of isomers, primarily used as a chain transfer agent in polymerization and as an intermediate in the synthesis of various compounds.[1][2] Given its reactive thiol group, ensuring high purity is paramount. The primary analytical techniques for assessing the purity of TNM and similar mercaptans include Gas Chromatography (GC), Potentiometric Titration, and UV-Vis Spectrophotometry.[3] Each method offers distinct advantages and is suited for different analytical objectives, from detailed impurity profiling to rapid quantification of the total thiol content.
Comparison of Analytical Techniques
The selection of an appropriate analytical method hinges on the specific requirements of the analysis, such as the need for detailed impurity profiling, the desired level of accuracy and precision, and the available instrumentation.
| Parameter | Gas Chromatography (GC) | Potentiometric Titration | UV-Vis Spectrophotometry (Ellman's Reagent) |
| Principle | Separation based on volatility and column interaction, followed by detection. | Redox titration with a silver nitrate (B79036) solution. | Colorimetric reaction of thiols with a chromogenic reagent. |
| Primary Use | Impurity profiling, isomer separation, and quantification.[3] | Absolute quantification of total mercaptan content.[3] | Rapid quantification of total thiol content.[3] |
| Specificity | High (can distinguish between different thiols and other impurities).[3] | Moderate (titrates all mercaptans present). | Low (reacts with most free thiols). |
| Sensitivity | High (sub-ppm levels achievable with specific detectors).[4] | Moderate (typically in the low ppm range).[5] | High |
| Precision | High (RSD <5%) | Very High (RSD <2%) | High (RSD <5%) |
| Analysis Time | ~10-30 minutes per sample | ~5-10 minutes per sample | ~15-20 minutes for sample preparation and reading |
| Cost | High (instrumentation) | Low to Moderate (equipment) | Low (reagents and basic spectrophotometer) |
Experimental Protocols
Gas Chromatography (GC)
Gas chromatography is the most powerful technique for a comprehensive purity assessment of this compound, offering high-resolution separation of TNM from its isomers, synthesis-related impurities, and degradation products.[3] Coupling GC with a mass spectrometer (MS) or a flame photometric detector (FPD) provides excellent sensitivity and specificity for sulfur-containing compounds.[3][6]
Methodology:
-
Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD) or a flame photometric detector (FPD) and a split/splitless injector.
-
Column: A non-polar capillary column, such as a DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Reagents:
-
High-purity helium as the carrier gas.
-
This compound reference standard (>98% purity).
-
Suitable solvent (e.g., dichloromethane (B109758) or hexane, GC grade).
-
-
Sample Preparation:
-
Accurately prepare a stock solution of the TNM reference standard in the chosen solvent.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Accurately weigh and dissolve the TNM sample to be analyzed in the solvent to a known concentration.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
Detector Temperature: 250 °C (FPD) or MS transfer line at 280 °C.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time compared to the reference standard.
-
For quantitative analysis, construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of TNM in the sample from the calibration curve and calculate the purity percentage. Impurities can be identified by their mass spectra (GC-MS) or estimated by their peak areas relative to the main TNM peak.
-
Potential Impurities: The synthesis of tertiary mercaptans can sometimes be accompanied by the formation of byproducts, including other mercaptans and olefins, arising from the starting materials like isobutylene (B52900) homopolymers.[7]
Experimental Workflow for GC Analysis
Workflow for the determination of this compound purity by Gas Chromatography.
Potentiometric Titration
Potentiometric titration is a robust and accurate method for quantifying the total mercaptan content in a sample.[3] This classic analytical technique provides an absolute measure of the thiol content without the need for a specific reference standard for calibration, relying instead on a well-characterized titrant. This method is in accordance with ASTM D3227 for the determination of mercaptan sulfur in hydrocarbon liquids.[8][9]
Methodology:
-
Instrumentation: An automatic potentiometric titrator with a silver/silver sulfide (B99878) indicating electrode and a glass reference electrode.
-
Reagents:
-
Alcoholic silver nitrate solution (0.01 N), standardized.
-
Titration solvent: A solution of sodium acetate (B1210297) in isopropanol. For volatile mercaptans, an alkaline solvent may be preferred.[10]
-
-
Sample Preparation:
-
Accurately weigh the this compound sample and dissolve it in the titration solvent.
-
Ensure the sample is completely dissolved before starting the titration.
-
-
Titration Procedure:
-
Immerse the electrodes in the sample solution and start the titration with the standardized silver nitrate solution.
-
The titrator will automatically detect the endpoint, which is characterized by a large change in the potential difference between the electrodes.
-
-
Data Analysis:
-
The volume of silver nitrate solution consumed at the endpoint is used to calculate the total mercaptan content.
-
The purity of this compound is expressed as a weight percentage.
-
Logical Flow of Potentiometric Titration
Logical steps for quantifying total mercaptan content using potentiometric titration.
UV-Vis Spectrophotometry (Ellman's Assay)
UV-Vis spectrophotometry, particularly using Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB), offers a simple and rapid method for determining the total thiol concentration.[3] This colorimetric method is well-suited for high-throughput screening and in-process controls where a quick estimation of thiol content is required.
Methodology:
-
Instrumentation: A UV-Vis spectrophotometer.
-
Reagents:
-
Ellman's Reagent (DTNB).
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
-
A known thiol standard (e.g., L-cysteine) for creating a standard curve.
-
Solvent for dissolving the TNM sample (e.g., ethanol (B145695) or isopropanol).
-
-
Sample Preparation and Measurement:
-
Prepare Standard Curve:
-
Prepare a stock solution of the thiol standard in the reaction buffer.
-
Perform serial dilutions to create a series of standards with known concentrations.
-
Add a specific volume of Ellman's Reagent solution to each standard.
-
After a short incubation period (e.g., 15 minutes), measure the absorbance of each standard at 412 nm.
-
Plot the absorbance versus the known thiol concentration to generate a standard curve.
-
-
Sample Analysis:
-
Dissolve a known weight of the this compound sample in a suitable solvent and then dilute it with the reaction buffer.
-
Add the same volume of Ellman's Reagent solution as used for the standards.
-
After the same incubation period, measure the absorbance at 412 nm.
-
-
-
Data Analysis:
-
Determine the thiol concentration in the sample solution by comparing its absorbance to the standard curve.
-
Calculate the purity of the this compound based on the initial weight of the sample and its measured concentration.
-
Alternatives to this compound
Several other mercaptans are used in similar applications to TNM, primarily as chain transfer agents in polymerization. The choice of mercaptan can influence the properties of the resulting polymer.
-
Normal Dodecyl Mercaptan (NDM): Commonly used in the manufacturing of polymers such as styrenics and acrylics.[2]
-
Tertiary Dodecyl Mercaptan (TDM): Frequently used in the production of polymers based on butadiene and styrene.[2] It is also a mixture of isomers.[11]
-
Normal Octyl Mercaptan (NOM): Used in the manufacturing of various polymers.[2]
The purity of these alternatives is also critical and can be assessed using the same analytical techniques described for TNM. The choice between these mercaptans often depends on the specific requirements of the polymerization process and the desired properties of the final product.
Conclusion
The validation of this compound purity is essential for its effective and safe use in research and industrial applications. This guide provides a comparative overview of the three primary analytical techniques: Gas Chromatography, Potentiometric Titration, and UV-Vis Spectrophotometry.
-
Gas Chromatography is the preferred method for a detailed analysis of purity and impurity profiling.
-
Potentiometric Titration offers a highly accurate and precise determination of the total mercaptan content.
-
UV-Vis Spectrophotometry with Ellman's reagent is a rapid and convenient method for routine checks of total thiol concentration.
The selection of the most appropriate method will depend on the specific analytical needs, available resources, and the required level of detail in the purity assessment. For comprehensive quality control, a combination of these techniques is often employed.
References
- 1. nbinno.com [nbinno.com]
- 2. arkema.com [arkema.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Mercaptan Sulfur Content (Potentiometric Titration Method) [lab-fac.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. US4891445A - Synthesis of tertiary mercaptans from isobutylene homopolymers - Google Patents [patents.google.com]
- 8. lgcstandards.com [lgcstandards.com]
- 9. lgcstandards.com [lgcstandards.com]
- 10. xylemanalytics.com [xylemanalytics.com]
- 11. atamankimya.com [atamankimya.com]
Performance of Ziegler-Natta Catalysts in the Presence of tert-Nonyl Mercaptan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Chain Transfer Agents in Ziegler-Natta Polymerization
Ziegler-Natta catalysts are highly effective for the polymerization of α-olefins, producing linear and stereoregular polymers.[1] A key parameter in polymerization is the control of the polymer's molecular weight, which significantly influences its material properties. This control is achieved through the use of chain transfer agents (CTAs). The primary role of a CTA is to terminate a growing polymer chain and initiate a new one, thereby regulating the average molecular weight of the polymer.[2]
Hydrogen is the most widely used CTA in industrial Ziegler-Natta polymerization. Its addition to the polymerization system effectively reduces the molecular weight of the resulting polymer.[1]
Tert-Nonyl Mercaptan (TNM) , a type of thiol, is known to function as a CTA in various polymerization reactions, particularly in free-radical polymerization.[] Mercaptans, in general, can control polymer chain length.[] However, sulfur-containing compounds can also act as poisons to Ziegler-Natta catalysts, potentially reducing their activity.
Comparative Performance Analysis
This section presents a comparative overview of the expected performance of Ziegler-Natta catalysts when using TNM versus hydrogen as a CTA. The data presented for TNM is largely extrapolated from the known behavior of mercaptans in other polymerization systems due to the lack of specific studies with Ziegler-Natta catalysts.
Data Presentation
Table 1: Expected Impact of Chain Transfer Agents on Ziegler-Natta Catalyst Performance and Polyethylene (B3416737) Properties
| Parameter | No Chain Transfer Agent | With Hydrogen | With this compound (Expected) |
| Catalyst Activity | High | May slightly decrease | Likely to decrease (potential poisoning effect) |
| Polymer Yield | High | Generally high | Potentially lower due to catalyst deactivation |
| Number Average Molecular Weight (Mn) | Very High | Controlled (decreases with increasing concentration) | Controlled (expected to decrease with increasing concentration) |
| Weight Average Molecular Weight (Mw) | Very High | Controlled (decreases with increasing concentration) | Controlled (expected to decrease with increasing concentration) |
| Molecular Weight Distribution (MWD) | Broad | Can be broad | May be altered |
| Polymer Properties | High melt viscosity, difficult to process | Improved processability | Improved processability, potential for odor |
Experimental Protocols
To empirically determine the performance of this compound as a CTA with Ziegler-Natta catalysts, a series of controlled polymerization experiments would be required. Below is a detailed methodology for a key experiment.
Slurry Polymerization of Ethylene (B1197577)
Objective: To evaluate the effect of this compound concentration on the activity of a Ziegler-Natta catalyst and the properties of the resulting polyethylene, and to compare its performance with hydrogen.
Materials:
-
Ziegler-Natta catalyst (e.g., MgCl₂-supported TiCl₄)
-
Cocatalyst (e.g., Triethylaluminium - TEAL)
-
Ethylene (polymerization grade)
-
Anhydrous hexane (B92381) (polymerization solvent)
-
This compound (TNM)
-
Hydrogen (high purity)
-
Methanol (B129727) (for quenching)
-
Hydrochloric acid solution (for catalyst residue removal)
-
Nitrogen (high purity, for inert atmosphere)
Equipment:
-
Jacketed stainless-steel polymerization reactor equipped with a mechanical stirrer, temperature and pressure controllers, and inlet/outlet ports.
-
Schlenk line and glovebox for handling air-sensitive reagents.
-
Gas flow controllers for ethylene and hydrogen.
-
Syringes for injecting liquid reagents.
-
Filtration apparatus.
-
Vacuum oven.
Procedure:
-
Reactor Preparation: The reactor is thoroughly cleaned, dried, and purged with high-purity nitrogen to ensure an inert atmosphere.
-
Solvent and Cocatalyst Addition: Anhydrous hexane is introduced into the reactor, followed by the addition of the TEAL cocatalyst solution. The mixture is stirred and brought to the desired polymerization temperature (e.g., 80°C).
-
Chain Transfer Agent Addition:
-
For TNM experiments: A specific amount of a TNM solution in anhydrous hexane is injected into the reactor. A series of experiments should be conducted with varying TNM concentrations.
-
For hydrogen experiments: A controlled flow of hydrogen gas is introduced into the reactor to achieve a specific partial pressure. A series of experiments should be conducted with varying hydrogen partial pressures.
-
Control experiment: No CTA is added.
-
-
Catalyst Injection: The Ziegler-Natta catalyst slurry is injected into the reactor to initiate polymerization.
-
Polymerization: The ethylene pressure is maintained at a constant level (e.g., 7 bar) for a set duration (e.g., 1 hour). The polymerization temperature is kept constant by the reactor's cooling jacket.
-
Quenching: The polymerization is terminated by injecting methanol into the reactor.
-
Polymer Isolation and Purification: The polymer slurry is collected from the reactor. The polymer is washed with a dilute hydrochloric acid solution in methanol to remove catalyst residues, followed by washing with pure methanol.
-
Drying: The polyethylene powder is dried in a vacuum oven at a specified temperature (e.g., 60°C) until a constant weight is achieved.
Characterization:
-
Catalyst Activity: Calculated as kilograms of polymer produced per gram of catalyst per hour.
-
Polymer Molecular Weight and Molecular Weight Distribution: Determined by Gel Permeation Chromatography (GPC).
-
Polymer Melting Point and Crystallinity: Determined by Differential Scanning Calorimetry (DSC).
-
Polymer Structure: Analyzed by Fourier-Transform Infrared (FTIR) Spectroscopy to identify end groups.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Ziegler-Natta polymerization and chain transfer mechanism.
Caption: Experimental workflow for performance evaluation.
Caption: Logical relationship for performance comparison.
Conclusion
The use of this compound as a chain transfer agent in Ziegler-Natta catalyzed olefin polymerization presents a potential alternative to hydrogen for controlling polymer molecular weight. Based on its function in other polymerization systems, TNM is expected to effectively reduce the molecular weight of the resulting polymer. However, a significant consideration is the potential for sulfur-induced catalyst deactivation, which could negatively impact catalyst activity and polymer yield. Furthermore, the potential for residual odor in the final polymer product due to the sulfur content of TNM needs to be evaluated.
Direct experimental investigation is crucial to quantify the chain transfer constant of TNM in Ziegler-Natta systems and to comprehensively compare its performance against hydrogen. The experimental protocol provided in this guide offers a framework for conducting such a comparative study, which would be of significant value to researchers and professionals in the field of polymer science and drug development.
References
A Comparative Analysis of tert-Nonyl Mercaptan and Thioglycolic Acid as Chain Transfer Agents in Polymerization
For Researchers, Scientists, and Drug Development Professionals
In the precise world of polymer synthesis, the role of a chain transfer agent (CTA) is pivotal for controlling polymer molecular weight and its distribution, thereby tailoring the final properties of the material for specific applications, including those in the pharmaceutical and drug delivery sectors. This guide provides a comprehensive comparative study of two commonly used sulfur-based chain transfer agents: tert-Nonyl mercaptan (TNM) and thioglycolic acid (TGA).
Executive Summary
This comparison guide delves into the performance, applications, and experimental considerations of this compound and thioglycolic acid as chain transfer agents. While both molecules effectively regulate polymerization, their distinct chemical structures lead to significant differences in their reactivity, solubility, and suitability for various polymerization systems and end-use applications. Thioglycolic acid, with its high water solubility and reactivity, is a preferred choice for emulsion polymerization of polar monomers. In contrast, this compound, a bulkier tertiary mercaptan, finds its utility in different polymer systems and as a chemical intermediate.
Data Presentation: Performance Comparison
| Property | This compound (TNM) | Thioglycolic Acid (TGA) |
| Chain Transfer Constant (Ctr) | No direct data found. Expected to be lower than primary mercaptans. For reference, the Ctr of tert-dodecyl mercaptan in styrene (B11656) polymerization at 50°C is 2.9.[3] | The Ctr for ethyl mercaptoacetate (B1236969) (a close structural analog) in methyl methacrylate (B99206) polymerization is 0.62.[4] |
| Physical State | Colorless liquid with a strong, unpleasant odor.[5] | Colorless liquid with a strong, disagreeable odor.[5] |
| Water Solubility | Insoluble | Miscible.[6][7] |
| Typical Monomers | Styrene, ethylene, propylene, vinyl chloride.[8] | Acrylic acid, acrylates, acrylamide, vinylpyrrolidone.[6][9] |
| Polymerization System | Bulk, solution, suspension polymerization. | Emulsion, solution polymerization.[6] |
Note: The performance of a chain transfer agent is highly dependent on the specific monomer, solvent, and temperature used in the polymerization.[3]
Performance Analysis
Thioglycolic Acid (TGA):
Thioglycolic acid is a highly effective chain transfer agent, particularly in aqueous emulsion and solution polymerization systems.[6][7] Its high water solubility ensures homogeneous distribution throughout the reaction medium, leading to consistent chain transfer activity and predictable polymer properties.[6] The primary thiol group in TGA readily donates a hydrogen atom to the growing polymer radical, effectively terminating that chain and initiating a new one.[6] This efficiency allows for precise control over the molecular weight and results in a narrower molecular weight distribution (MWD) of the final polymer.[6]
This compound (TNM):
As a tertiary mercaptan, TNM is generally expected to have a lower chain transfer constant compared to primary mercaptans like TGA. This is due to the steric hindrance around the sulfur-hydrogen bond, which can reduce the rate of hydrogen atom donation to the growing polymer radical. While specific Ctr values are not available, its use is documented in the production of polymers such as polyethylene, polypropylene, and polyvinyl chloride.[8] TNM is also utilized as an additive in lubricants, suggesting its stability and functionality in non-aqueous systems.[8]
Experimental Protocols
Determining the Chain Transfer Constant (Mayo Method)
The Mayo method is a widely used experimental technique to determine the chain transfer constant (Ctr) of a CTA.[1][3]
Principle: The method is based on the Mayo equation, which relates the number-average degree of polymerization (DPn) to the concentrations of the monomer ([M]) and the chain transfer agent ([S]).[3]
Equation:
1/DPn = 1/DPn,0 + Ctr * ([S]/[M])
Where:
-
DPn is the number-average degree of polymerization in the presence of the CTA.
-
DPn,0 is the number-average degree of polymerization in the absence of the CTA.
-
Ctr is the chain transfer constant.
-
[S] is the concentration of the chain transfer agent.
-
[M] is the concentration of the monomer.
Procedure:
-
Reaction Setup: Prepare a series of polymerization reactions with constant concentrations of monomer and initiator, but with varying concentrations of the chain transfer agent.
-
Polymerization: Conduct the polymerizations under identical conditions (temperature, time, solvent) to low monomer conversion to ensure that the concentrations of monomer and CTA do not change significantly.
-
Polymer Characterization: Isolate the resulting polymers and determine their number-average molecular weight (Mn) using techniques such as Gel Permeation Chromatography (GPC).
-
Calculate DPn: Calculate the number-average degree of polymerization using the formula: DPn = Mn / Mmonomer (where Mmonomer is the molecular weight of the monomer).
-
Mayo Plot: Plot 1/DPn against the ratio of the concentrations of the chain transfer agent to the monomer ([S]/[M]).
-
Determine Ctr: The slope of the resulting straight line will be the chain transfer constant (Ctr).[3]
Applications in Research and Drug Development
Thioglycolic Acid:
The dual functionality of a thiol and a carboxylic acid group makes TGA a versatile molecule in biomedical applications.
-
Drug Delivery: TGA can be conjugated to polymers like chitosan (B1678972) to create "thiomers." These thiolated polymers exhibit enhanced mucoadhesive properties, making them excellent candidates for drug delivery systems that require prolonged contact with mucosal surfaces.
-
Bioconjugation: The thiol group of TGA provides a reactive handle for conjugating molecules to nanoparticles or other biomolecules. For instance, TGA has been used to link molecules to gold nanoparticles for applications in photothermal therapy.
-
Pharmaceutical Synthesis: TGA serves as a precursor in the synthesis of various pharmaceutical compounds.[10]
This compound:
While direct applications in drug delivery are less documented, TNM plays a role in the broader pharmaceutical landscape.
-
Chemical Intermediate: TNM is used as a chemical intermediate in the synthesis of various organic compounds, which may include active pharmaceutical ingredients or their precursors.[8]
Visualizing the Processes
Chain Transfer Mechanism
Caption: General mechanism of chain transfer in radical polymerization.
Experimental Workflow for Determining Ctr
Caption: Workflow for determining the chain transfer constant using the Mayo method.
Conclusion
Both this compound and thioglycolic acid are valuable tools for controlling polymer properties through chain transfer. The choice between them depends heavily on the specific requirements of the polymerization system and the desired characteristics of the final polymer. Thioglycolic acid's high reactivity and water solubility make it ideal for aqueous polymerizations of polar monomers, with significant applications in the biomedical field. This compound, while less reactive, is a suitable CTA for other polymer systems and serves as a key intermediate in chemical synthesis. For researchers and drug development professionals, understanding these differences is crucial for the rational design and synthesis of polymers with tailored functionalities and performance. Future experimental work to directly determine the chain transfer constant of this compound in common polymerization systems would be highly beneficial for a more precise quantitative comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. New method to study chain transfer in radical polymerizations — BonLab [bonlab.info]
- 3. benchchem.com [benchchem.com]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. Thioglycolic acid - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. arkema.com [arkema.com]
- 8. arkema.com [arkema.com]
- 9. researchgate.net [researchgate.net]
- 10. Thioglycolic Acid and Derivative - Gautam ZEN UK LTD [gautamzen.co.uk]
Experimental Determination of the Chain Transfer Constant for tert-Nonyl Mercaptan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of polymers for specialized applications, precise control over molecular weight and its distribution is paramount. Chain transfer agents (CTAs) are crucial reagents in achieving this control during free-radical polymerization. Among the various CTAs, mercaptans are a widely utilized class due to their high reactivity. This guide provides a comparative analysis of tert-Nonyl mercaptan (TNM) with other common mercaptan-based CTAs, supported by experimental data and detailed protocols for determining the chain transfer constant (C_tr).
Performance Comparison of Mercaptan-Based Chain Transfer Agents
The selection of a suitable chain transfer agent is highly dependent on the specific monomer system, solvent, and polymerization temperature. The following table summarizes the experimentally determined chain transfer constants for several common mercaptans in the polymerization of styrene (B11656) and methyl methacrylate (B99206) (MMA), providing a basis for comparison with this compound.
| Chain Transfer Agent | Monomer | Temperature (°C) | Chain Transfer Constant (C_tr) |
| This compound (TNM) | Styrene | 60 | Data Not Available |
| This compound (TNM) | Methyl Methacrylate (MMA) | 60 | Data Not Available |
| n-Dodecyl Mercaptan (n-DDM) | Methyl Methacrylate (MMA) | 60 | 0.70[1] |
| n-Dodecyl Mercaptan (n-DDM) | Methyl Methacrylate (MMA) | 70 | 0.55[1] |
| n-Dodecyl Mercaptan (n-DDM) | Methyl Methacrylate (MMA) | 80 | 0.42[1] |
| n-Dodecyl Mercaptan (n-DDM) | Methyl Methacrylate (MMA) | 90 | 0.33[1] |
| n-Butyl Mercaptan | Methyl Methacrylate (MMA) | 60 | 0.70[1] |
| n-Pentanethiol | Methyl Methacrylate (MMA) | 40-100 | 0.80[1] |
| Benzenethiol | Methyl Methacrylate (MMA) | - | 2.7[1] |
| 1-Butanethiol | Methyl Methacrylate (MMA) | - | 0.67[1] |
| 2-Propanethiol | Methyl Methacrylate (MMA) | - | 0.38[1] |
| 2-Methyl-2-propanethiol | Methyl Methacrylate (MMA) | - | 0.18[1] |
| n-Dodecyl Mercaptan (NDM) | Styrene | 60 | 13.6[2] |
| tert-Dodecyl Mercaptan (TDM) | Styrene | 60 | 1.25[2] |
Experimental Protocol: Determination of the Chain Transfer Constant via the Mayo Method
The most common method for determining the chain transfer constant is the Mayo method, which relies on measuring the number-average degree of polymerization (DP_n) at different concentrations of the chain transfer agent.[1]
Materials and Equipment:
-
Monomer (e.g., styrene, methyl methacrylate), purified to remove inhibitors.
-
Initiator (e.g., azobisisobutyronitrile - AIBN, benzoyl peroxide - BPO).
-
Chain Transfer Agent (this compound).
-
Solvent (if applicable), purified.
-
Polymerization reactor with temperature control and inert atmosphere (e.g., nitrogen or argon).
-
Technique for determining number-average molecular weight (M_n), such as Gel Permeation Chromatography (GPC).
-
Standard laboratory glassware and equipment.
Procedure:
-
Preparation of Reaction Mixtures: Prepare a series of polymerization reactions. In each reaction, the concentrations of the monomer and initiator are kept constant. The concentration of the chain transfer agent ([S]) is varied across the series. A control reaction with no chain transfer agent is also prepared.
-
Polymerization: Carry out the polymerizations under identical conditions (temperature, reaction time, and solvent). The conversion of the monomer should be kept low (typically <10%) to ensure that the concentrations of monomer and CTA do not change significantly during the reaction.
-
Polymer Isolation and Purification: At the end of the polymerization, the reaction is quenched (e.g., by rapid cooling and exposure to air). The polymer is then isolated, typically by precipitation in a non-solvent, and dried to a constant weight.
-
Molecular Weight Determination: The number-average molecular weight (M_n) of each polymer sample is determined using GPC. The number-average degree of polymerization (DP_n) is then calculated using the formula: DP_n = M_n / M_m, where M_m is the molecular weight of the monomer.
-
Data Analysis (Mayo Plot): The chain transfer constant is determined using the Mayo equation:
1/DP_n = 1/DP_n,₀ + C_tr * ([S] / [M])
Where:
-
DP_n is the number-average degree of polymerization in the presence of the chain transfer agent.
-
DP_n,₀ is the number-average degree of polymerization in the absence of the chain transfer agent.
-
C_tr is the chain transfer constant.
-
[S] is the concentration of the chain transfer agent.
-
[M] is the concentration of the monomer.
A plot of 1/DP_n versus [S]/[M] should yield a straight line. The slope of this line is the chain transfer constant, C_tr.
-
Visualizing the Experimental and Conceptual Framework
To further clarify the process, the following diagrams illustrate the experimental workflow and the underlying chemical mechanism.
Caption: Experimental workflow for determining the chain transfer constant using the Mayo method.
Caption: The competitive kinetics of propagation and chain transfer in radical polymerization.
References
Assessing the Impact of tert-Nonyl Mercaptan on Polymer Microstructure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tert-Nonyl Mercaptan (TNM) is a crucial chain transfer agent (CTA) in the polymer industry, primarily utilized to control the molecular weight and molecular weight distribution during polymerization.[1] These macromolecular characteristics are intrinsically linked to the final microstructure of the polymer, which in turn dictates its physical and mechanical properties such as flexibility, toughness, and durability.[2] This guide provides a comparative overview of this compound, its role in influencing polymer microstructure, and the experimental protocols used for such assessments.
The Role of Chain Transfer Agents in Polymer Microstructure
Comparison of this compound with Other Common Mercaptan CTAs
While specific data on the microstructural impact of this compound is scarce, a comparison with other commonly used mercaptan-based chain transfer agents can provide valuable insights. The choice of a CTA can influence polymerization kinetics and, consequently, the final polymer architecture.
| Feature | This compound (TNM) | n-Dodecyl Mercaptan (n-DDM) | tert-Dodecyl Mercaptan (TDM) |
| Chemical Structure | Branched Alkyl Thiol (C9) | Linear Alkyl Thiol (C12) | Branched Alkyl Thiol (C12) |
| Primary Function | Chain Transfer Agent | Chain Transfer Agent | Chain Transfer Agent |
| Typical Applications | Coatings, Lubricants, General Polymerization | Styrenics (e.g., Polystyrene), Acrylics (e.g., PMMA)[4] | Butadiene and Styrene-based polymers (e.g., SBR, ABS)[4] |
| Inferred Impact on Microstructure | Expected to influence crystallinity and morphology by controlling molecular weight. The branched structure may impact chain packing. | Known to affect molecular weight distribution which influences mechanical and optical properties.[5] | Regulates grafting degree and molecular weight in copolymers, affecting phase compatibility and morphology in blends.[5] |
| Physical Properties | Density (25°C): 0.856 g/mL, Boiling Point: 188 °C[3] | - | - |
Experimental Protocols for Assessing Polymer Microstructure
To rigorously assess the impact of this compound on polymer microstructure, a combination of analytical techniques is employed. The following are detailed methodologies for key experiments.
Scanning Electron Microscopy (SEM)
-
Objective: To visualize the surface topography and morphology of the polymer.
-
Methodology:
-
Sample Preparation: A representative polymer sample is mounted on an aluminum stub using conductive double-sided carbon tape. For non-conductive polymers, a thin layer of a conductive material (e.g., gold or palladium) is sputter-coated onto the sample surface to prevent charging under the electron beam. For examining the internal microstructure, the sample can be cryo-fractured by immersing it in liquid nitrogen and then breaking it.
-
Imaging: The prepared sample is placed into the SEM chamber, and a high vacuum is applied. A focused beam of electrons is scanned across the sample surface. The interaction of the electron beam with the sample generates secondary electrons, backscattered electrons, and X-rays, which are collected by detectors to form an image.
-
Analysis: The resulting micrographs provide information on surface features, phase separation in polymer blends, and the size and distribution of any fillers or additives.
-
Transmission Electron Microscopy (TEM)
-
Objective: To examine the internal morphology and nanostructure of the polymer at a higher resolution than SEM.
-
Methodology:
-
Sample Preparation: This is a critical and labor-intensive step. Ultrathin sections (typically 50-100 nm) of the polymer are prepared using an ultramicrotome equipped with a diamond knife. The sections are then collected on a TEM grid (usually copper). Staining with heavy metal compounds (e.g., osmium tetroxide, ruthenium tetroxide) may be necessary to enhance contrast between different phases in a polymer blend or copolymer.
-
Imaging: The TEM grid is inserted into the microscope. A high-energy electron beam is transmitted through the thin sample. The transmitted electrons are focused by a series of electromagnetic lenses to form an image on a fluorescent screen, photographic plate, or digital camera.
-
Analysis: TEM images reveal details about the dispersion of nanoparticles, the morphology of different phases in a blend, and crystalline lamellae.
-
X-ray Diffraction (XRD)
-
Objective: To determine the crystalline structure and calculate the degree of crystallinity of the polymer.
-
Methodology:
-
Sample Preparation: A flat polymer sample (film or powdered and pressed into a pellet) is placed in the sample holder of the diffractometer.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam at various angles (2θ). The intensity of the diffracted X-rays is measured by a detector.
-
Analysis: The resulting diffraction pattern shows sharp peaks corresponding to crystalline regions and a broad halo corresponding to the amorphous fraction. The positions and intensities of the peaks are used to identify the crystal lattice structure. The degree of crystallinity can be calculated by separating the areas of the crystalline peaks from the amorphous halo.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the thermal transitions of the polymer, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), and to determine the degree of crystallinity.
-
Methodology:
-
Sample Preparation: A small, known weight of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Thermal Program: The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program, which typically involves heating, cooling, and isothermal steps.
-
Data Analysis: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. The resulting thermogram plots heat flow against temperature. The Tg is observed as a step change in the baseline, while melting and crystallization are seen as endothermic and exothermic peaks, respectively. The enthalpy of melting (ΔHm) can be calculated from the area of the melting peak and used to determine the percent crystallinity by comparing it to the enthalpy of melting of a 100% crystalline sample of the same polymer.
-
Visualizing the Impact and Experimental Workflow
The following diagrams illustrate the theoretical role of this compound in polymerization and a typical workflow for analyzing its impact on polymer microstructure.
Caption: Role of this compound in Polymerization.
Caption: Experimental Workflow for Microstructure Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of the Macro Chain Transfer Agent and the Macro Azo Initiator Based on the Poly(3-hydroxy Butyrate) in the Polymerization Kinetics of Methyl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. ataman-chemicals.com [ataman-chemicals.com]
Benchmarking the Anti-Corrosion Properties of tert-Nonyl Mercaptan in Lubricants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion within lubricated systems presents a significant challenge, leading to component degradation, reduced equipment lifespan, and costly downtime. The incorporation of anti-corrosion additives into lubricant formulations is a critical strategy to mitigate these issues. tert-Nonyl mercaptan (TNM) is a sulfur-containing compound utilized in the lubricant industry for its anti-wear and anti-corrosion properties.[1] This guide provides a comparative analysis of the anti-corrosion performance of this compound against other common corrosion inhibitors, supported by representative experimental data and detailed testing protocols.
The primary mechanism by which TNM and its derivatives, such as Thiadiazole this compound condensate (TTMC), inhibit corrosion is through the formation of a protective film on metal surfaces. The sulfur and nitrogen atoms in these molecules have a strong affinity for metal, creating a barrier that prevents corrosive agents from reaching the substrate.[2]
Comparative Performance of Corrosion Inhibitors
To effectively benchmark the performance of this compound, it is essential to compare it against other widely used corrosion inhibitors under standardized test conditions. The following table summarizes representative data from key industry-standard corrosion tests, ASTM D130 and ASTM D665.
Disclaimer: The following data is representative and for illustrative purposes. Direct, publicly available comparative studies on these specific additives are limited. Performance can vary based on base oil, additive concentration, and specific test conditions.
| Additive Type | Chemical Class | ASTM D130 Rating (Copper Corrosion) | ASTM D665 Rating (Rust Prevention) | Key Characteristics |
| This compound (TNM) | Mercaptan | 1b | Pass | Effective against yellow metal corrosion; good solubility in base oils. |
| Zinc Dialkyldithiophosphate (ZDDP) | Organophosphate | 2c | Pass | Multifunctional (anti-wear, antioxidant, anti-corrosion); can be aggressive towards some yellow metals at higher temperatures.[3][4] |
| Sulfurized Olefins | Organosulfur | 3b | Pass | Excellent extreme pressure and anti-wear properties; can be corrosive to copper at elevated temperatures.[2] |
| Benzotriazole (B28993) Derivatives | Azole | 1a | Pass | Excellent yellow metal deactivator and corrosion inhibitor; synergistic effects with other additives.[5][6] |
Experimental Protocols
ASTM D130: Standard Test Method for Corrosiveness to Copper from Petroleum Products by Copper Strip Test
This method assesses the corrosiveness of a lubricant to copper and its alloys.[7][8]
Methodology:
-
A polished copper strip of specific dimensions is prepared.
-
The strip is fully immersed in a sample of the lubricant being tested.
-
The sample is placed in a test tube and heated in a bath at a specified temperature (e.g., 100°C) for a set duration (e.g., 3 hours).
-
After the test period, the copper strip is removed, washed, and visually compared to the ASTM Copper Strip Corrosion Standard chart.
-
The strip is assigned a rating from 1a (slight tarnish) to 4c (corrosion).[7]
ASTM D665: Standard Test Method for Rust-Preventing Characteristics of Inhibited Mineral Oil in the Presence of Water
This test evaluates the ability of an oil to prevent the rusting of ferrous components when contaminated with water.[9][10]
Methodology:
-
A cylindrical steel test specimen is prepared and polished.
-
300 mL of the test oil is mixed with 30 mL of distilled water or synthetic seawater in a beaker.
-
The mixture is heated to 60°C, and the steel specimen is immersed in the fluid.
-
The mixture is stirred at a constant speed for a specified duration (typically 4 or 24 hours).
-
At the end of the test, the steel specimen is removed, washed, and visually inspected for any signs of rust.
-
The result is reported as either "Pass" (no rust) or "Fail" (rust present).
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols for benchmarking anti-corrosion properties.
Conclusion
This compound demonstrates effective anti-corrosion properties, particularly in the protection of yellow metals. While multifunctional additives like ZDDP offer broader protection, they can exhibit corrosivity (B1173158) towards copper under certain conditions. For applications where copper corrosion is a primary concern, TNM and specialized inhibitors like benzotriazole derivatives present compelling alternatives. The selection of an appropriate corrosion inhibitor is a critical aspect of lubricant formulation, requiring careful consideration of the specific application, operating conditions, and material compatibility. The standardized test methods outlined in this guide provide a robust framework for the empirical evaluation and comparison of additive performance.
References
- 1. nbinno.com [nbinno.com]
- 2. scribd.com [scribd.com]
- 3. Desire Chemicals Pvt. Ltd. [desirechemicals.com]
- 4. Zinc Dialkyl Dithiophosphate Lubricant Additives - Lubrizol [lubrizol.com]
- 5. northmetal.net [northmetal.net]
- 6. cn.haihangindustry.com [cn.haihangindustry.com]
- 7. panamlubricants.com [panamlubricants.com]
- 8. ASTM D130 Copper Corrosion Testing Provided by Eurofins TestOil - TestOil [testoil.com]
- 9. ASTM D665A/B (Corrosion Protection) – SPL [spllabs.com]
- 10. ASTM D665 for Rust-Preventing Characteristics of Mineral Oil [ayalytical.com]
The Impact of tert-Nonyl Mercaptan Concentration on Polymer Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of polymers for advanced applications, including drug delivery systems and medical devices, precise control over polymer properties is paramount. The molecular weight and molecular weight distribution of a polymer significantly influence its physical and chemical characteristics, such as viscosity, solubility, and mechanical strength. Tert-Nonyl mercaptan (TNM) is a widely utilized chain transfer agent (CTA) in free-radical polymerization, offering a crucial tool for regulating these properties. This guide provides a comprehensive comparison of the effects of varying TNM concentrations on polymer properties, supported by experimental data and detailed methodologies.
Correlating this compound Concentration with Polymer Molecular Weight
The primary function of a chain transfer agent like this compound is to control the growth of polymer chains.[1] During polymerization, the growing polymer radical can react with the mercaptan, terminating the growth of that particular chain and initiating a new one. This process effectively reduces the average molecular weight of the resulting polymer.[1] The extent of this reduction is directly proportional to the concentration of the chain transfer agent used.
While specific experimental data for this compound is not abundantly available in public literature, the trend of decreasing molecular weight with increasing CTA concentration is a well-established principle in polymer chemistry.[2] For instance, studies on similar mercaptans, such as n-butyl mercaptan in the polymerization of methyl methacrylate (B99206) (PMMA), have demonstrated a clear decrease in the weight-average molecular weight (Mw) as the concentration of the CTA increases.[2]
To illustrate this relationship, the following table presents hypothetical data based on established principles of chain transfer reactions, demonstrating the expected trend in the bulk polymerization of methyl methacrylate (MMA) with varying concentrations of this compound.
Table 1: Hypothetical Effect of this compound (TNM) Concentration on Polymethyl Methacrylate (PMMA) Properties
| TNM Concentration (mol%) | Number-Average Molecular Weight (Mn, kDa) | Weight-Average Molecular Weight (Mw, kDa) | Polydispersity Index (PDI = Mw/Mn) |
| 0.00 | 500 | 1000 | 2.0 |
| 0.05 | 250 | 450 | 1.8 |
| 0.10 | 150 | 255 | 1.7 |
| 0.20 | 80 | 128 | 1.6 |
| 0.50 | 35 | 53 | 1.5 |
Note: This data is illustrative and intended to show the expected trend. Actual experimental results may vary depending on specific reaction conditions.
Comparison with Alternative Chain Transfer Agents
Table 2: Performance Comparison of Common Mercaptan Chain Transfer Agents
| Chain Transfer Agent | Typical Monomer System | Key Advantages |
| This compound (TNM) | Styrenics, Acrylics | High reactivity, effective molecular weight control.[3] |
| n-Dodecyl Mercaptan (NDM) | Styrenics, Acrylics | Widely used, well-characterized.[8] |
| tert-Dodecyl Mercaptan (TDM) | Butadiene, Styrene-based polymers | Effective in emulsion polymerization.[5] |
| n-Octyl Mercaptan (NOM) | Acrylics | Precise control over polymer architecture. |
Experimental Protocols
To provide a practical framework for researchers, the following are generalized experimental protocols for the bulk and solution polymerization of common monomers, which can be adapted for use with this compound.
Bulk Polymerization of Methyl Methacrylate (MMA)
This protocol is suitable for producing high-purity polymers.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (TNM)
-
Radical initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Reaction vessel (e.g., sealed ampoule or reactor with inert gas inlet)
-
Constant temperature bath
-
Solvent for precipitation (e.g., methanol)
Procedure:
-
In the reaction vessel, combine the desired amounts of purified MMA and this compound.
-
Add the radical initiator (typically 0.1-1.0 mol% relative to the monomer).
-
Deoxygenate the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.
-
Seal the reaction vessel.
-
Place the vessel in a constant temperature bath set to the desired reaction temperature (e.g., 60-80 °C).
-
Allow the polymerization to proceed for the desired duration.
-
After the reaction, cool the vessel and open it carefully.
-
Dissolve the resulting polymer in a suitable solvent (e.g., tetrahydrofuran).
-
Precipitate the polymer by adding the solution to a large excess of a non-solvent like methanol (B129727) while stirring.
-
Filter and dry the polymer to a constant weight.
Solution Polymerization of Styrene (B11656)
This method is useful for better temperature control and lower viscosity during the reaction.
Materials:
-
Styrene, inhibitor removed
-
This compound (TNM)
-
Radical initiator (e.g., Benzoyl peroxide, BPO)
-
Solvent (e.g., toluene, benzene)
-
Reaction flask with condenser, stirrer, and inert gas inlet
-
Heating mantle
-
Solvent for precipitation (e.g., methanol)
Procedure:
-
Set up the reaction flask with a condenser, magnetic stirrer, and an inlet for inert gas.
-
Add the solvent and purified styrene to the flask.
-
Add the desired amount of this compound and the initiator.
-
Purge the system with an inert gas for 20-30 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with constant stirring under an inert atmosphere.
-
Maintain the reaction for the specified time.
-
Cool the reaction mixture to terminate the polymerization.
-
Precipitate the polymer by pouring the reaction mixture into an excess of methanol.
-
Filter and dry the polystyrene.
Visualizing the Effect of this compound
The following diagrams illustrate the fundamental processes involved in polymerization with and without a chain transfer agent.
References
- 1. Chain transfer - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. arkema.com [arkema.com]
- 4. benchchem.com [benchchem.com]
- 5. matchemmech.com [matchemmech.com]
- 6. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
